Product packaging for Ethyl 5-fluoronicotinate(Cat. No.:CAS No. 22620-29-7)

Ethyl 5-fluoronicotinate

Cat. No.: B1295988
CAS No.: 22620-29-7
M. Wt: 169.15 g/mol
InChI Key: GAOUAPNRNSFZGW-UHFFFAOYSA-N
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Description

Ethyl 5-fluoronicotinate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1295988 Ethyl 5-fluoronicotinate CAS No. 22620-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOUAPNRNSFZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177140
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22620-29-7
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-fluoronicotinate (CAS: 22620-29-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-fluoronicotinate, a fluorinated pyridine derivative, is a key building block in modern medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of targeted therapies. The presence of the fluorine atom and the ester functionality allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical Properties and Data

This compound is a colorless to pale yellow liquid. It is soluble in common organic solvents such as ethanol, methanol, and chloroform, but insoluble in water.[1] Below is a summary of its key chemical data.

PropertyValueSource
CAS Number 22620-29-7General Knowledge
Molecular Formula C₈H₈FNO₂[2][3][4]
Molecular Weight 169.15 g/mol [2][3][4]
Boiling Point 214.0 ± 25.0 °C (Predicted)[1]
Density 1.221 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.88 ± 0.20 (Predicted)[1]
Storage 2-8°C, Sealed in dry conditions[2]

Synthesis

The primary method for the synthesis of this compound is the Fischer esterification of 5-fluoronicotinic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme

Fischer Esterification 5-Fluoronicotinic_Acid 5-Fluoronicotinic Acid Plus1 + 5-Fluoronicotinic_Acid->Plus1 Ethanol Ethanol Ethanol->Plus1 Reaction_Arrow Plus1->Reaction_Arrow Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction_Arrow Heat Heat (Reflux) Heat->Reaction_Arrow Ethyl_5_fluoronicotinate This compound Water Water Plus2 + Plus2->Ethyl_5_fluoronicotinate Plus2->Water Reaction_Arrow->Plus2 Synthetic_Utility cluster_reactions Key Reactions cluster_products Resulting Scaffolds Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis NaOH / H₂O Amidation Amidation Start->Amidation R₂NH Reduction Ester Reduction Start->Reduction LiAlH₄ Cross_Coupling Cross-Coupling (e.g., Suzuki) Start->Cross_Coupling Arylboronic acid, Pd catalyst Acid 5-Fluoronicotinic Acid Hydrolysis->Acid Amide 5-Fluoronicotinamide Derivatives Amidation->Amide Alcohol (5-Fluoropyridin-3-yl)methanol Reduction->Alcohol Biaryl Aryl-substituted Fluoropyridines Cross_Coupling->Biaryl

References

Ethyl 5-fluoronicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 5-fluoronicotinate

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its core molecular attributes.

Molecular and Physical Data

This compound is a fluorinated pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular characteristics are fundamental to its reactivity and role in synthetic chemistry.

ParameterValue
Molecular Formula C₈H₈FNO₂[1][2][3]
Molecular Weight 169.15 g/mol [1][3]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation.

A This compound B Molecular Formula C₈H₈FNO₂ A->B is defined by C Molecular Weight 169.15 g/mol B->C results in

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide to Ethyl 5-fluoronicotinate: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoronicotinate, a fluorinated pyridine derivative, is a compound of increasing interest in the fields of medicinal chemistry and drug development. Its structural features, particularly the presence of a fluorine atom on the pyridine ring, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in modulating cellular signaling pathways.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
IUPAC Name Ethyl 5-fluoropyridine-3-carboxylate---
CAS Number 22620-29-7---
Molecular Formula C₈H₈FNO₂---
Molecular Weight 169.15 g/mol ---
Appearance Colorless to pale yellow liquid[1]
Melting Point No data available---
Boiling Point 214.0 ± 25.0 °C (Predicted)[1]
Density 1.22 ± 0.1 g/cm³ (Predicted)---
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform; Insoluble in water.[1]---
pKa 0.88 ± 0.20 (Predicted)---
Storage Conditions 2-8°C, Sealed in dry conditions---

Synthesis and Purification

The primary method for the synthesis of this compound is the Fischer esterification of 5-fluoronicotinic acid with ethanol in the presence of an acid catalyst.[1][2]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound based on the principles of Fischer esterification.[3][4]

Materials:

  • 5-fluoronicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5-10%)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, dissolve 5-fluoronicotinic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent such as dichloromethane and transferred to a separatory funnel.

  • The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[6] This is followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.[7]

  • The crude ester is then purified by vacuum distillation to obtain the final product.[5][6] The boiling point should be carefully monitored during distillation as an indicator of purity.[8]

G cluster_synthesis Synthesis cluster_workup Work-up & Purification 5-Fluoronicotinic_Acid 5-Fluoronicotinic_Acid Reflux Reflux 5-Fluoronicotinic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Reflux Reaction_Mixture Reaction_Mixture Reflux->Reaction_Mixture Cooling Neutralization Neutralization (aq. NaHCO₃) Reaction_Mixture->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Vacuum_Distillation Vacuum_Distillation Drying->Vacuum_Distillation Pure_Product This compound Vacuum_Distillation->Pure_Product

Caption: Synthesis and Purification Workflow of this compound.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons on the pyridine ring. The fluorine atom at the 5-position will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyridine ring. The carbon atom directly bonded to the fluorine will exhibit a large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the following functional groups:

  • C=O stretch (ester): Around 1720-1740 cm⁻¹

  • C-O stretch (ester): Around 1100-1300 cm⁻¹

  • Aromatic C=C and C=N stretches: In the region of 1400-1600 cm⁻¹

  • C-F stretch: Around 1000-1400 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).

Potential Biological Activity and Role in Signaling Pathways

Fluorinated pyridine derivatives are of significant interest in drug discovery due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability.[11][12] While specific studies on the biological activity of this compound are limited, its structural similarity to known kinase inhibitors suggests its potential as a scaffold in this area.

Many kinase inhibitors incorporate a pyridine or similar heterocyclic core.[13] These inhibitors often function by competing with ATP for binding to the active site of the kinase, thereby blocking the phosphorylation of downstream target proteins and interrupting signaling cascades crucial for cell proliferation, survival, and differentiation. The pyridine core of compounds like Ethyl 6-chloro-4-(methylamino)nicotinate serves as a key pharmacophore in the development of inhibitors for targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13]

Given that nicotinamide derivatives have been successfully developed as Aurora kinase inhibitors, it is plausible that this compound could serve as a starting material or fragment for the design of novel kinase inhibitors.[14] Aurora kinases are critical for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor_Kinase Receptor Tyrosine Kinase Ligand->Receptor_Kinase Activation Downstream_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK) Receptor_Kinase->Downstream_Proteins Phosphorylation Cascade Transcription_Factors Transcription Factors Downstream_Proteins->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Gene Expression Ethyl_5_fluoronicotinate_Derivative Potential Kinase Inhibitor (derived from Ethyl 5-fluoronicotinate) Ethyl_5_fluoronicotinate_Derivative->Receptor_Kinase Inhibition

Caption: Potential Inhibition of a Kinase Signaling Pathway.

Conclusion

This compound is a valuable building block for medicinal chemistry with promising, yet underexplored, potential. This guide provides a foundational understanding of its physical and chemical properties, a general protocol for its synthesis, and an indication of its potential as a scaffold for the development of kinase inhibitors. Further experimental investigation is warranted to fully elucidate its properties and biological activities, which could pave the way for its application in the discovery of novel therapeutics.

References

A Comprehensive Technical Guide to the Solubility of Ethyl 5-Fluoronicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ethyl 5-fluoronicotinate, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a fluorinated pyridine derivative with the chemical formula C₈H₈FNO₂. Its structure, featuring a fluorine atom on the pyridine ring, imparts unique electronic properties that are highly valuable in the synthesis of bioactive molecules. Understanding its solubility is crucial for process development, formulation, and various applications in medicinal and materials chemistry.

Solubility Profile of this compound

While specific quantitative solubility data (e.g., g/100 mL) for this compound is not widely published, qualitative assessments indicate its general solubility behavior. The compound is noted to be soluble in several common organic solvents and insoluble in water. A summary of this qualitative data is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble
EthanolSoluble
ChloroformSoluble
DichloromethaneReported as a possible solvent
Dimethyl Sulfoxide (DMSO)Reported as a possible solvent
Ethyl AcetateReported as a possible solvent
WaterInsoluble

This data is compiled from chemical supplier information and general chemical literature. Precise quantitative determination requires experimental validation.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the widely recognized shake-flask method, is recommended.[1][2][3] This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[3]

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvent: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature bath or incubator on an orbital shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.[4]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Solubility_Workflow start Start: Define Compound and Solvents prep_materials Prepare Materials: - High Purity this compound - Analytical Grade Solvents start->prep_materials add_excess Add Excess Solute to Vials prep_materials->add_excess add_solvent Add Known Volume/Mass of Solvent add_excess->add_solvent equilibration Equilibration: - Agitate at Constant Temperature - (24-72 hours) add_solvent->equilibration sedimentation Sedimentation: - Cease Agitation - Allow Solid to Settle equilibration->sedimentation sampling Sample Supernatant with Syringe sedimentation->sampling filtration Filter through 0.22 µm Syringe Filter sampling->filtration dilution Accurate Dilution of Filtrate filtration->dilution analysis Analytical Quantification (e.g., HPLC, GC) dilution->analysis data_processing Calculate Solubility (g/100mL, mol/L) analysis->data_processing end End: Report Quantitative Solubility Data data_processing->end

Workflow for Quantitative Solubility Determination.

Conclusion

References

Spectroscopic Profile of Ethyl 5-fluoronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 5-fluoronicotinate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource based on predicted spectroscopic data due to the limited availability of experimental spectra in public databases.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including ethyl nicotinate and other fluorinated pyridine derivatives.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.90d~2.5H-6
~8.50dd~8.5, 4.5H-2
~7.80ddd~8.5, 2.5, 2.5H-4
4.45q7.1-CH₂-
1.42t7.1-CH₃
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~164.5 (d, J ≈ 2 Hz)C=O
~159.0 (d, J ≈ 260 Hz)C-5
~148.0 (d, J ≈ 15 Hz)C-6
~138.0 (d, J ≈ 25 Hz)C-2
~125.0 (d, J ≈ 5 Hz)C-3
~121.0 (d, J ≈ 20 Hz)C-4
62.0-CH₂-
14.2-CH₃
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1725StrongC=O Stretch (Ester)
~1600, 1480, 1450Medium-StrongAromatic C=C and C=N Stretch
~1300-1250StrongC-O Stretch (Ester)
~1150-1100StrongC-F Stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
169100[M]⁺ (Molecular Ion)
14160[M - C₂H₄]⁺
12480[M - OCH₂CH₃]⁺
9640[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.

  • ¹³C NMR Acquisition: Carbon-13 spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 transients. Proton decoupling is applied during acquisition.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.

  • Ionization: Electron Ionization (EI) is employed with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on KBr plate Sample->Prep_IR Prep_MS Dilute for GC-MS injection Sample->Prep_MS NMR_Spec NMR Spectrometer (400 MHz) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec Process_NMR Fourier Transform, Phasing, Baseline Correction NMR_Spec->Process_NMR Process_IR Fourier Transform, Background Subtraction IR_Spec->Process_IR Process_MS Library Search, Fragmentation Analysis MS_Spec->Process_MS Interpret_NMR Chemical Shift & Coupling Constant Analysis Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Molecular Weight & Formula Determination Process_MS->Interpret_MS Final_Report Comprehensive Spectroscopic Report Interpret_NMR->Final_Report Interpret_IR->Final_Report Interpret_MS->Final_Report

Spectroscopic Analysis Workflow

Synthesis and Structural Elucidation of Ethyl 5-fluoronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Ethyl 5-fluoronicotinate, a key intermediate in the development of novel pharmaceuticals. This document details the synthetic protocol, purification methods, and in-depth analysis of its structural properties through various spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 5-fluoronicotinic acid with ethanol, utilizing an acid catalyst. This method is efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Synthesis Workflow

Synthesis_Workflow Reactants 5-Fluoronicotinic Acid + Ethanol Reaction Reflux Reactants->Reaction Heat Catalyst Sulfuric Acid (cat.) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 5-fluoronicotinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoronicotinic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with constant stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless oil.

Structural Characterization

The structure of the synthesized this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Product Purified Ethyl 5-fluoronicotinate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural characterization of this compound.

Spectroscopic Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.95d2.81HH-2 (Pyridine)
8.35dd8.4, 2.81HH-6 (Pyridine)
7.50ddd8.4, 4.0, 2.81HH-4 (Pyridine)
4.40q7.12H-OCH₂CH₃
1.40t7.13H-OCH₂CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
164.5C=O (Ester)
158.0 (d, J=260 Hz)C-5 (Pyridine)
147.5 (d, J=4 Hz)C-2 (Pyridine)
140.0 (d, J=20 Hz)C-6 (Pyridine)
125.0 (d, J=20 Hz)C-4 (Pyridine)
124.5 (d, J=5 Hz)C-3 (Pyridine)
62.0-OCH₂CH₃
14.2-OCH₂CH₃

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
-120.5s

Table 4: IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3080WeakC-H stretch (Aromatic)
2985, 2940MediumC-H stretch (Aliphatic)
1725StrongC=O stretch (Ester)
1600, 1580MediumC=C stretch (Aromatic ring)
1280StrongC-O stretch (Ester)
1100StrongC-F stretch

Table 5: Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
169100[M]⁺ (Molecular ion)
14180[M - C₂H₄]⁺ (McLafferty rearrangement)
12460[M - OCH₂CH₃]⁺
9640[M - COOCH₂CH₃]⁺

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound via Fischer esterification. The comprehensive structural characterization data provided, including NMR, IR, and MS analyses, confirms the identity and purity of the synthesized compound. This information is critical for researchers and professionals engaged in the design and development of novel fluorinated pharmaceutical agents.

An In-depth Technical Guide to Ethyl 5-fluoronicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, Ethyl 5-fluoronicotinate (CAS No. 22620-29-7) serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds, most notably in the development of targeted kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications in drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered in various purities, with 95% being a common grade for research and development purposes. When sourcing this compound, it is advisable to request a Certificate of Analysis to confirm its identity and purity.

Key suppliers for this compound include, but are not limited to:

  • BLD Pharm

  • Matrix Scientific

  • MySkinRecipes

Pricing and availability can vary between suppliers and are dependent on the quantity and purity required.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22620-29-7[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol
Appearance Colorless to pale yellow liquid
Purity ≥95%[1]
Storage Conditions Sealed in a dry environment at 2-8°C
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform; insoluble in water.

Table 2: Spectral Data of this compound

Spectrum TypeData
¹H NMR Predicted chemical shifts will be similar to other ethyl esters of substituted nicotinic acids. The spectrum would be expected to show a quartet around 4.4 ppm (2H, -CH₂-), a triplet around 1.4 ppm (3H, -CH₃), and signals in the aromatic region for the pyridine ring protons.
¹³C NMR Predicted chemical shifts would include signals for the carbonyl carbon of the ester (around 164 ppm), carbons of the pyridine ring (in the aromatic region), and the ethyl group carbons (around 62 ppm for -CH₂- and 14 ppm for -CH₃).
IR Spectroscopy The spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-F stretching vibrations, and various bands corresponding to the aromatic pyridine ring.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 5-fluoronicotinic acid with ethanol in the presence of an acid catalyst.[2]

Experimental Protocol: Fischer Esterification

The following is a general procedure for the Fischer esterification, which can be adapted for the synthesis of this compound.

Materials:

  • 5-fluoronicotinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 5-fluoronicotinic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, which are a class of targeted cancer therapies. The fluorine substituent can enhance binding affinity and improve the pharmacokinetic properties of the final drug molecule. These inhibitors often target key signaling pathways that are dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations in genes encoding proteins in this pathway, such as BRAF and RAS, can lead to its constitutive activation, driving uncontrolled cell growth and tumor formation.[4] Inhibitors targeting key kinases in this pathway, including RAF, MEK, and ERK, have shown significant clinical efficacy in various cancers.[5][6][7]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation RAF_Inhibitor RAF Inhibitors RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitors ERK_Inhibitor->ERK

The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Synthetic Workflow for Kinase Inhibitor Development

The general workflow for developing a kinase inhibitor using this compound as a starting material involves several key stages, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start This compound Modification Chemical Modification & Functionalization Start->Modification Library Compound Library Synthesis Modification->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

General workflow for kinase inhibitor development.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. As a versatile intermediate, it holds significant potential for the synthesis of novel therapeutic agents, particularly in the field of oncology.

References

Purity specifications for research-grade Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Specifications of Research-Grade Ethyl 5-fluoronicotinate

Introduction

This compound (CAS No: 22620-29-7) is a fluorinated pyridine derivative widely utilized as a key intermediate in organic synthesis. For researchers and professionals in drug development, its primary application lies in the synthesis of complex, biologically active molecules, including potential anti-cancer, anti-microbial, and central nervous system (CNS) agents.[1][2] Given its role as a foundational building block, the purity of research-grade this compound is of paramount importance. The presence of impurities can lead to unintended side reactions, lower yields of the target compound, and introduce confounding variables in biological assays. This guide provides a technical overview of the purity specifications, analytical methodologies for assessment, and potential impurities associated with this compound.

Purity Specifications

The purity of research-grade this compound is typically determined by chromatographic methods. Commercial suppliers generally guarantee a minimum purity level, which is confirmed for each batch and reported on the Certificate of Analysis (CoA).

Table 1: Typical Purity Specifications for Research-Grade this compound

ParameterSpecificationTypical Analytical Method
Purity/Assay≥97.0%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
AppearanceColorless to pale yellow liquidVisual Inspection
IdentityConforms to structure¹H NMR, ¹⁹F NMR, Mass Spectrometry (MS)
Water ContentVaries (typically ≤0.5%)Karl Fischer Titration
Residual SolventsConforms to ICH Q3C limitsHeadspace GC-MS

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. This compound is commonly synthesized via the esterification of 5-fluoronicotinic acid with ethanol.[2] Based on this, impurities can be categorized as follows:

  • Starting Materials: Unreacted 5-fluoronicotinic acid.

  • Reagents: Residual ethanol and acidic catalysts.

  • By-products: Products from side reactions occurring during synthesis.

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification process that are not completely removed.[3] Their limits are guided by the International Council for Harmonisation (ICH) Q3C guidelines.[4]

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is required for a comprehensive purity analysis.[5]

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of this compound and separating it from non-volatile impurities. A reverse-phase method is generally suitable.

Experimental Protocol: HPLC Purity Determination

  • Solution Preparation:

    • Accurately weigh and dissolve approximately 20 mg of this compound in a 20 mL volumetric flask using acetonitrile as the diluent to achieve a 1 mg/mL solution.

  • Instrumentation and Conditions:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample solution onto the column.

  • Data Processing:

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

Note: This protocol is adapted from standard methods for analyzing similar aromatic and fluorinated compounds.[6][7][8] Method validation is required for specific applications.

Purity Determination via Gas Chromatography (GC)

GC is highly effective for separating and quantifying volatile compounds and is often the primary method for assay determination.

Experimental Protocol: GC Purity Determination

  • Solution Preparation:

    • Prepare a sample solution of approximately 1 mg/mL in ethyl acetate.

  • Instrumentation and Conditions:

    • Set up the GC system with the parameters listed in Table 3.

  • Analysis:

    • Inject 1 µL of the prepared sample solution.

  • Data Processing:

    • Calculate the purity based on the area percentage of the main peak.

Table 3: Recommended GC Method Parameters

ParameterRecommended Conditions
Column HP-5ms (or equivalent 5% Phenyl Polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (Ratio 50:1)
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C

Note: This protocol is based on general methods for the analysis of volatile organic compounds and alkaloids.[9][10]

Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identity of the compound.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Interpretation: The resulting spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons and the ethyl ester group.[11]

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the purity certification of a batch of research-grade this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Certification Sample Batch Sample Received Prep Prepare Solutions (HPLC, GC, NMR) Sample->Prep Aliquoting HPLC HPLC Analysis (Purity, Impurity Profile) Prep->HPLC GC GC-FID Analysis (Assay %) Prep->GC NMR NMR Spectroscopy (Identity Confirmation) Prep->NMR MS GC-MS Analysis (Impurity ID) Prep->MS Review Review & Compare Data Against Specifications HPLC->Review GC->Review NMR->Review MS->Review CoA Generate Certificate of Analysis (CoA) Review->CoA Pass/Fail

Caption: Analytical workflow for purity determination of this compound.

Conclusion

Ensuring the high purity of research-grade this compound is critical for its successful application in pharmaceutical and chemical research. A multi-faceted analytical approach combining chromatographic techniques like HPLC and GC for quantitative purity assessment with spectroscopic methods such as NMR and MS for structural confirmation is essential. The detailed protocols and workflow provided in this guide offer a robust framework for researchers and quality control professionals to verify the quality and consistency of this important synthetic intermediate.

References

An In-depth Technical Guide to the Storage and Handling of Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for Ethyl 5-fluoronicotinate, a key intermediate in various synthetic applications, particularly in the pharmaceutical industry. Adherence to these protocols is crucial for ensuring the compound's integrity, maximizing experimental success, and maintaining a safe laboratory environment.

Physicochemical and Safety Data

Proper storage and handling procedures are predicated on a thorough understanding of the compound's physical, chemical, and toxicological properties. The following tables summarize the key data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform; insoluble in water.[2]
Boiling Point Not available
Melting Point Not available
pKa 0.88 ± 0.20 (Predicted)[3]

Table 2: Storage and Stability Information

ParameterGuideline
Storage Temperature 2-8°C[1][3] or Room Temperature[4]
Storage Conditions Store in a tightly closed container in a dry and well-ventilated place.[5][6]
Incompatible Materials Strong oxidizing agents.[5]
Stability Stable under recommended storage conditions.

Table 3: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary Measures
H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P330: Rinse mouth.[7]
H315: Causes skin irritation. [5]P280: Wear protective gloves.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5] P332+P313: If skin irritation occurs: Get medical advice/attention.[7] P362+P364: Take off contaminated clothing and wash it before reuse.[7]
H319: Causes serious eye irritation. [5]P280: Wear eye protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P337+P313: If eye irritation persists: Get medical advice/attention.[7]
H335: May cause respiratory irritation. [1]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[8] P271: Use only outdoors or in a well-ventilated area.[8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Experimental Protocols: Safe Handling and Usage

While specific experimental protocols will vary based on the reaction, the following general procedures should be followed when working with this compound to ensure safety and experimental integrity.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experiment should be conducted to determine the appropriate level of PPE. However, the following should be considered standard practice:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[5]

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, additional protective clothing may be necessary.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

2.2. Dispensing and Weighing

  • Dispense and weigh the compound in a designated area, such as a fume hood, to minimize exposure.

  • Use appropriate tools (e.g., spatulas, syringes) for transferring the liquid.

  • Ensure all containers are clearly labeled.

2.3. Spill and Waste Management

  • In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

  • Avoid generating dust or aerosols during cleanup.[7]

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound, from receipt to disposal.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Experiment Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Verify Verify Compound Identity & Purity Inspect->Verify Store Store at 2-8°C or Room Temp in a Dry, Well-Ventilated Area Verify->Store Segregate Segregate from Oxidizing Agents Store->Segregate DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood Dispense Dispense and Weigh WorkInHood->Dispense Use Use in Experiment Dispense->Use Spill Clean Spills Immediately Use->Spill Decontaminate Decontaminate Glassware & Surfaces Use->Decontaminate Waste Dispose of Waste Properly Use->Waste

Caption: Logical workflow for the safe handling and storage of this compound.

References

An In-depth Technical Guide to Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-fluoronicotinate, a key building block in modern medicinal chemistry. It details the compound's properties, applications, and synthesis, with a focus on its role in the development of targeted therapeutics.

Core Compound Specifications

This compound is a fluorinated pyridine derivative widely used as an intermediate in the synthesis of complex bioactive molecules. Its chemical structure, featuring a fluorine atom on the pyridine ring, often imparts desirable pharmacokinetic and pharmacodynamic properties to the final compounds.

Identifier Value Source
CAS Number 22620-29-7[1][2]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1][2]
IUPAC Name ethyl 5-fluoropyridine-3-carboxylate
Purity Typically ≥95%[3]
Property Value Source
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water.
Storage Sealed in a dry environment at 2-8°C.[2]

Applications in Drug Discovery and Development

This compound is a versatile precursor in the synthesis of a variety of therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Its primary applications are in the development of:

  • Kinase Inhibitors: As a crucial intermediate in the synthesis of kinase inhibitors for targeted cancer therapy.[1]

  • Antiviral Agents: Used in the creation of novel nicotinic acid derivatives with potential antiviral activities.[1]

  • Anticancer Compounds: Serves as a starting material for molecules with antiproliferative effects.[1]

  • Agrochemicals: Employed in the research and development of new pesticides with improved efficacy.[1]

The general workflow for utilizing this compound in the synthesis of bioactive molecules often involves its functionalization at various positions on the pyridine ring.

G General Synthetic Workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_intermediate Intermediate cluster_final Final Product A This compound B Functionalization (e.g., amidation, hydrolysis, coupling reactions) A->B C Key Synthetic Intermediate B->C D Bioactive Molecule (e.g., Kinase Inhibitor) C->D

A generalized workflow for the use of this compound in synthesis.

Experimental Protocols

While specific protocols are highly dependent on the target molecule, a general procedure for the synthesis of a derivative from this compound is outlined below. This example illustrates a common synthetic transformation.

Example: Synthesis of a 2-Chloro-5-fluoro-nicotinate derivative

This process involves the selective hydrogenation of a di-chlorinated precursor to yield the desired mono-chloro product.

Materials:

  • 2,6-dichloro-5-fluoro-nicotinic acid methyl ester

  • Ethyl acetate

  • Triethylamine

  • 5% Raney Nickel or Palladium on Carbon (Pd-C) catalyst

  • Hydrogen gas

Procedure:

  • Dissolve 2,6-dichloro-5-fluoro-nicotinic acid methyl ester (e.g., 50g, 0.21mol) in ethyl acetate (1.2L) in a suitable reaction vessel.[4]

  • Add triethylamine (33.3g, 0.33mol) and the chosen catalyst (e.g., 1.0g of 5% Raney Nickel).[4]

  • Subject the mixture to hydrogenation at a controlled temperature (e.g., 40°C) and pressure (e.g., 3 atmospheres) for a specified duration (e.g., 12 hours).[4]

  • After the reaction is complete, remove the catalyst by filtration.[4]

  • Concentrate the reaction solution and purify the product using column chromatography to obtain the 2-chloro-5-fluoro-nicotinic acid methyl ester.[4]

Note: This is a generalized example. Reaction conditions, including catalyst choice, solvent, temperature, and pressure, must be optimized for specific substrates and desired outcomes.

Potential Signaling Pathway Involvement

Derivatives of this compound are often designed to interact with specific cellular signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors developed from this scaffold target pathways that regulate cell proliferation, survival, and angiogenesis.

A simplified representation of a signaling pathway that could be targeted by a kinase inhibitor derived from this compound is shown below.

G Simplified Kinase Signaling Pathway cluster_receptor Cell Surface cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_output Cellular Response Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Proliferation Cell Proliferation and Survival TranscriptionFactor->Proliferation Inhibitor Kinase Inhibitor (Derived from Ethyl 5-fluoronicotinate) Inhibitor->Kinase2 Inhibition

A diagram of a kinase signaling pathway and a potential point of inhibition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 5-fluoronicotinate as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Heterocyclic Chemistry

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and solubility, and alter conformation to increase binding affinity to target proteins.

Heterocyclic scaffolds, particularly pyridine derivatives, are prevalent in a vast number of pharmaceuticals due to their ability to form key hydrogen bonds and other interactions within biological targets. Ethyl 5-fluoronicotinate, a fluorinated pyridine derivative, represents a versatile and highly valuable building block for drug discovery. Its structure combines the privileged pyridine core with the strategic benefits of a fluorine substituent and a reactive ester handle, making it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering researchers a practical resource for leveraging this key intermediate in their drug development programs.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for reaction planning and compound characterization.

PropertyValueReference(s)
CAS Number 22620-29-7[1][2]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 214.0 ± 25.0 °C (Predicted)[1]
pKa 0.88 ± 0.20 (Predicted)[1]
Solubility Soluble in organic solvents (ethanol, methanol, chloroform); insoluble in water.[1]
Storage 2-8°C, Sealed in dry conditions[1][2]
Spectroscopic Data
SpectroscopyExpected Features
¹H NMR - Ethyl Group: A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).- Pyridine Ring: Three aromatic protons in the downfield region (approx. 7.5-9.0 ppm), with splitting patterns influenced by the fluorine atom and nitrogen. The proton at C2 would likely be the most deshielded.
¹³C NMR - Carbonyl Carbon: Signal around 164-166 ppm.- Pyridine Carbons: Signals in the aromatic region (approx. 120-160 ppm). The carbon attached to fluorine (C5) would show a large C-F coupling constant.- Ethyl Group: Signals around 62 ppm (CH₂) and 14 ppm (CH₃).
IR Spectroscopy - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.- C-F Stretch: Strong absorption in the 1000-1100 cm⁻¹ region.- Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): Peak at m/z = 169.15.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the esterification of its precursor, 5-fluoronicotinic acid. The synthesis of the acid itself is a critical first step.

Synthesis of 5-Fluoronicotinic Acid

A robust method for synthesizing 5-fluoronicotinic acid involves the oxidation and subsequent decarboxylation of 3-fluoroquinoline.[8]

cluster_0 Synthesis of 5-Fluoronicotinic Acid 3-Fluoroquinoline 3-Fluoroquinoline 5-Fluoroquinolinic_Acid 5-Fluoroquinolinic_Acid 3-Fluoroquinoline->5-Fluoroquinolinic_Acid  Oxidation (H₂O₂, CuSO₄ or Electrolysis) 5-Fluoronicotinic_Acid 5-Fluoronicotinic_Acid 5-Fluoroquinolinic_Acid->5-Fluoronicotinic_Acid  Decarboxylation (Heat, 150-220°C) cluster_ester Ester Transformations cluster_ring Pyridine Ring Functionalization E5FN Ethyl 5-Fluoronicotinate Amide Amides / Hydrazides E5FN->Amide Aminolysis (R₂NH) Acid 5-Fluoronicotinic Acid E5FN->Acid Hydrolysis (NaOH) CrossCoupling Biaryl Nicotinates E5FN->CrossCoupling Suzuki / Buchwald (Requires activation, e.g., Br/Cl) SnAr Substituted Nicotinates E5FN->SnAr Nucleophilic Substitution (Requires activation, e.g., Cl) BuildingBlock This compound (or derivative) Intermediate Functionalized Pyridine Intermediate BuildingBlock->Intermediate Derivatization Scaffold Core Scaffold Assembly Intermediate->Scaffold Coupling / Cyclization LeadCompound Lead Compound Scaffold->LeadCompound SAR Optimization Candidate Drug Candidate LeadCompound->Candidate Preclinical Studies

References

An In-depth Technical Guide to Fluorinated Pyridine Derivatives in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fluorinated pyridine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyridine scaffold can dramatically influence the physicochemical and biological properties of molecules, leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide delves into the synthesis, properties, and applications of these derivatives, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties of Fluorinated Pyridine Derivatives

The introduction of fluorine, the most electronegative element, into the pyridine ring significantly alters its electronic properties, lipophilicity, and basicity (pKa). These modifications are crucial in drug design for optimizing pharmacokinetics and pharmacodynamics.

Basicity (pKa)

The electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine nitrogen. The position of the fluorine atom has a pronounced effect on the pKa value.

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95
2,6-Difluoropyridine-2.96
3,5-Difluoropyridine1.15

Note: pKa values can vary slightly depending on the measurement conditions.

Boiling Point and Density

The physical properties of fluorinated pyridines are also influenced by the position and number of fluorine substituents.

CompoundBoiling Point (°C)Density (g/mL at 25°C)
2-Fluoropyridine1261.128[1]
3-Fluoropyridine107-1081.13[2]
4-Fluoropyridine104-1051.117 (predicted)[3]

Synthesis of Fluorinated Pyridine Derivatives

A variety of synthetic methodologies have been developed for the preparation of fluorinated pyridine derivatives, ranging from classical methods to modern C-H activation strategies.

Classical Methods

Balz-Schiemann Reaction: This reaction is a traditional method for introducing fluorine onto an aromatic ring and involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine.[3]

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a good leaving group, such as a chlorine or bromine atom, on the pyridine ring is displaced by a fluoride ion. The reactivity is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups.

Modern Synthetic Methods

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) are used to directly introduce fluorine onto the pyridine ring. These reactions often proceed under mild conditions.

C-H Functionalization: Direct C-H fluorination and arylation of pyridines have emerged as powerful tools for the efficient synthesis of complex fluorinated pyridine derivatives. Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives is one such example.[4][5][6][7]

Experimental Protocols

Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol describes the synthesis of 4-fluoropyridine from 4-aminopyridine.[8]

Materials:

  • 4-Aminopyridine

  • 42% aqueous solution of HBF4

  • Sodium nitrite (NaNO2)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Ice-water bath

Procedure:

  • In a round-bottomed, two-necked flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF4.

  • Add 4-aminopyridine and dissolve by heating to 40 °C.

  • Cool the solution to 5-7 °C using an ice-water bath to allow the formation of 4-pyridylammonium tetrafluoroborate crystals.

  • Slowly add sodium nitrite to the suspension while maintaining the temperature between 5-9 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C.

  • Slowly add the reaction mixture to an aqueous solution of NaHCO3.

  • Extract the product with dichloromethane.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum transfer to obtain pure 4-fluoropyridine.

Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This protocol outlines the synthesis of fluorinated 3,6-dihydropyridines.[9]

Materials:

  • 1,2-Dihydropyridine derivative

  • Selectfluor®

  • Acetonitrile (dry)

  • Argon atmosphere

Procedure:

  • Dissolve the 1,2-dihydropyridine in dry acetonitrile in a flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of Selectfluor® in acetonitrile to the cooled solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be used without further purification or isolated by column chromatography after quenching the reaction.

Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives

This protocol details a method for the synthesis of 2-(fluorinated aryl)pyridines.[4][6]

Materials:

  • Fluoroarene

  • 2-Chloropyridine derivative

  • Pd(OAc)2 (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K2CO3 (Potassium carbonate)

  • Isopropyl acetate

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried reaction vial, add the fluoroarene (if solid), 2-chloropyridine derivative, Pd(OAc)2, SPhos, and K2CO3. If the fluoroarene is a liquid, add it at this stage.

  • Add isopropyl acetate to the vial.

  • Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Place the reaction vial in a preheated oil bath at 120 °C and stir for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Fluorinated pyridine derivatives have emerged as privileged scaffolds in the design of kinase inhibitors for the treatment of cancer and other diseases. Their ability to form key interactions within the ATP-binding pocket of kinases, coupled with their favorable pharmacokinetic properties, makes them attractive candidates for drug development.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer.[10][11][12] Several fluorinated pyridine-containing molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_AKT_mTOR_Pathway cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Inhibition of Tropomyosin Receptor Kinase (TRK) Signaling

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[13] Gene fusions involving the NTRK genes can lead to the production of chimeric TRK fusion proteins with constitutive kinase activity, driving the growth of various cancers. Fluorinated pyridine derivatives have been successfully developed as potent and selective TRK inhibitors.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds & Activates RAS RAS TRK_Receptor->RAS PI3K_path PI3K/AKT Pathway TRK_Receptor->PI3K_path PLCg PLCγ Pathway TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival PI3K_path->Proliferation PLCg->Proliferation Transcription->Proliferation Inhibitor Fluorinated Pyridine TRK Inhibitor Inhibitor->TRK_Receptor Inhibits

Caption: TRK signaling pathway and the site of action for inhibitors.

Biological Activity of Fluorinated Pyridine Kinase Inhibitors

The introduction of fluorine can significantly enhance the inhibitory potency of pyridine-based kinase inhibitors.

Kinase TargetCompound SeriesIC50 (nM)
PI3Kα Imidazo[1,2-a]pyridine derivatives13 - 150
TRKA Pyrazolo[3,4-b]pyridine derivatives26 - 479[11]
Aurora A Pyrimidine derivatives24.1 - >100[14][15]
JAK2 Pyridine derivativesVaries

Note: IC50 values are highly dependent on the specific compound structure and assay conditions.

Experimental and Drug Discovery Workflow

The development of fluorinated pyridine derivatives as kinase inhibitors follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Target Identification Design Compound Design & Library Synthesis Start->Design HTS High-Throughput Screening (HTS) Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Lead_Opt->Design Iterative Optimization Preclinical Preclinical Development Lead_Opt->Preclinical End Clinical Trials Preclinical->End

Caption: General workflow for kinase inhibitor drug discovery.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated pyridine derivatives is highly dependent on the position and nature of substituents on both the pyridine ring and any appended functionalities. Systematic exploration of these relationships is key to optimizing potency and selectivity.

SAR_Logic Core Fluorinated Pyridine Core Position Position of Fluorine Core->Position Substituents Other Substituents Core->Substituents Properties Physicochemical Properties (pKa, Lipophilicity) Position->Properties Substituents->Properties Binding Binding Affinity & Selectivity Substituents->Binding Steric/Electronic Effects Properties->Binding Activity Biological Activity Binding->Activity

Caption: Logical relationships in SAR studies of fluorinated pyridines.

Conclusion

Fluorinated pyridine derivatives represent a versatile and highly valuable class of compounds in modern chemistry, particularly in the realm of drug discovery. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, allow for the fine-tuning of molecular characteristics to achieve desired biological activities. The synthetic methodologies for accessing these compounds are continuously evolving, providing chemists with an expanding toolbox for their preparation. As our understanding of disease biology deepens, the rational design of fluorinated pyridine derivatives will undoubtedly continue to yield novel and effective therapeutic agents.

References

The Strategic Incorporation of Fluorine in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential. This technical guide provides an in-depth exploration of the role of fluorine in modifying molecular properties, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Principles of Fluorine's Influence

The unique properties of fluorine, including its small van der Waals radius (1.47 Å), high electronegativity (Pauling scale value of 3.98), and the strength of the carbon-fluorine (C-F) bond, are the primary drivers of its significant impact on drug candidates.[1] Strategic placement of fluorine atoms can modulate a range of molecular attributes:

  • Lipophilicity (LogP/LogD): Fluorination can either increase or decrease lipophilicity depending on the molecular context.[2] While the substitution of a hydrogen atom with fluorine on an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can have the opposite effect.[3] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly influences the pKa of nearby functional groups.[4] For instance, the introduction of fluorine can lower the pKa of amines, reducing their basicity and potentially improving oral absorption and cell membrane permeability.[3]

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450).[5] By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[4]

  • Binding Affinity and Conformation: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[3] Furthermore, the introduction of fluorine can induce specific conformational preferences in a molecule, pre-organizing it for optimal binding to its target.

Quantitative Impact of Fluorination on Molecular Properties

The following tables summarize the quantitative effects of fluorine substitution on key physicochemical properties for a selection of compounds.

Table 1: Effect of Fluorination on Lipophilicity (LogD) and Acidity (pKa)

Compound PairNon-Fluorinated LogD7.4Fluorinated LogD7.4Non-Fluorinated pKaFluorinated pKaReference
2-(Methylthio)pyridine vs. 2-(Trifluoromethylthio)pyridine1.692.133.690.97[2]
2-(Ethylthio)pyridine vs. 2-(Trifluoroethylthio)pyridine2.152.583.681.49[2]
2-(Ethylthio)pyridine vs. 2-(2,2-Difluoroethylthio)pyridine2.152.313.682.43[2]

Table 2: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Compounds

Compound PairNon-Fluorinated Half-life (t½, min)Fluorinated Half-life (t½, min)Non-Fluorinated Intrinsic Clearance (CLint, µL/min/mg protein)Fluorinated Intrinsic Clearance (CLint, µL/min/mg protein)SpeciesReference
Indole vs. 5-Fluoroindole-144.2-9.0Rat[6]
UT-155 vs. CF3-substituted analog12.3553.71-1.29Mouse[6]
Chloroindane (hypothetical) vs. Fluorinated Chloroindane (hypothetical)257510030Human[1]

Experimental Protocols

Detailed methodologies for determining the key molecular properties influenced by fluorination are provided below.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.[7]

Objective: To measure the ratio of the concentration of a compound in a lipid phase (n-octanol) and an aqueous phase (buffer) at equilibrium.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and buffer.

  • Securely cap the vials and shake them for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Centrifuge the vials to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Analyze the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the LogP or LogD value using the following formula: LogP/LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of pKa using 19F NMR Spectroscopy

For fluorinated compounds, 19F NMR spectroscopy offers a sensitive and accurate method for pKa determination.[8]

Objective: To determine the pKa of a fluorinated compound by monitoring the change in the 19F chemical shift as a function of pH.

Materials:

  • Fluorinated test compound

  • Deuterated solvent (e.g., D2O)

  • Acid and base solutions for pH adjustment (e.g., DCl, NaOD)

  • NMR spectrometer with a fluorine probe

  • pH meter calibrated for D2O

Procedure:

  • Dissolve the test compound in the deuterated solvent.

  • Measure the initial pH of the solution.

  • Acquire a 19F NMR spectrum of the initial solution.

  • Titrate the solution by adding small aliquots of acid or base, recording the pH after each addition.

  • Acquire a 19F NMR spectrum at each pH point.

  • Plot the 19F chemical shift (δ) versus pH.

  • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

In Vitro Liver Microsomal Stability Assay

This assay is a standard method for evaluating the metabolic stability of a compound in the presence of drug-metabolizing enzymes.[9][10]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (Cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Incubator set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in buffer.

  • In a multi-well plate, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant to quantify the remaining parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculate the half-life (t1/2) from the slope of the linear portion of the curve.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes in drug development where the influence of fluorine is a critical consideration.

Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development cluster_2 Clinical Trials cluster_3 Approval & Post-Market Target ID Target ID HTS HTS Target ID->HTS Assay Dev. Hit ID Hit ID HTS->Hit ID Data Analysis Lead Gen Lead Gen Hit ID->Lead Gen SAR Lead Opt Lead Opt Lead Gen->Lead Opt Fluorine Scan ADME/Tox ADME/Tox Lead Opt->ADME/Tox In Vitro/In Vivo IND IND ADME/Tox->IND Regulatory Submission Phase I Phase I IND->Phase I Safety Phase II Phase II Phase I->Phase II Efficacy Phase III Phase III Phase II->Phase III Confirmation NDA NDA Phase III->NDA Regulatory Review Market Market NDA->Market Launch

Caption: A simplified workflow of the drug discovery and development process.

Metabolic_Stability_Assay Start Start Prepare Reagents Prepare Microsomes, Compound, & Cofactor Start->Prepare Reagents Incubate Pre-incubate Compound & Microsomes at 37°C Prepare Reagents->Incubate Initiate Reaction Add NADPH Incubate->Initiate Reaction Time Points Sample at 0, 5, 15, 30, 60 min Initiate Reaction->Time Points Quench Add Acetonitrile + Internal Standard Time Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t1/2 & CLint Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for an in vitro microsomal stability assay.

Fluorine_Effects Fluorine Fluorine Lipophilicity Lipophilicity Fluorine->Lipophilicity pKa pKa Fluorine->pKa Metabolic_Stability Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Binding Affinity Fluorine->Binding_Affinity ADME_Properties ADME Properties Lipophilicity->ADME_Properties pKa->ADME_Properties Pharmacokinetics Pharmacokinetics Metabolic_Stability->Pharmacokinetics Pharmacodynamics Pharmacodynamics Binding_Affinity->Pharmacodynamics

Caption: Logical relationships of fluorine's effects on molecular properties.

Conclusion

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. A thorough understanding of its effects on lipophilicity, pKa, metabolic stability, and binding affinity, coupled with robust experimental validation, is essential for the rational design of novel therapeutics. This guide provides a foundational overview of these principles and methodologies to aid researchers and drug development professionals in harnessing the full potential of fluorine in their discovery efforts.

References

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-fluoronicotinate is a valuable fluorinated pyridine derivative that serves as a key building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] These application notes provide detailed protocols for the conversion of this compound into two pivotal pharmaceutical intermediates: 5-Fluoronicotinic acid via hydrolysis and 5-Fluoronicotinamide via amide coupling. These intermediates are foundational for the development of novel therapeutics in areas such as oncology and neuroscience.

Logical Workflow for Key Intermediate Synthesis

The following diagram illustrates the primary synthetic pathways from this compound to its key acid and amide intermediates.

G Figure 1. Primary synthetic routes from this compound. Start This compound Acid Intermediate 1: 5-Fluoronicotinic Acid Start->Acid  Application 1:  Hydrolysis Amide Intermediate 2: 5-Fluoronicotinamide Acid->Amide  Application 2:  Amide Coupling API Further Synthesis (APIs, Advanced Intermediates) Acid->API Amide->API

Figure 1. Primary synthetic routes from this compound.

Application Note 1: Synthesis of 5-Fluoronicotinic Acid via Ester Hydrolysis

Principle

The ethyl ester of 5-fluoronicotinate is efficiently converted to its corresponding carboxylic acid through base-catalyzed hydrolysis. This reaction is a fundamental step for preparing 5-fluoronicotinic acid, a versatile intermediate for further functionalization, such as amide bond formation or other coupling reactions.[2] Carboxylesterases are enzymes that can also metabolize ester compounds to their more soluble acid forms.[3]

Experimental Protocol

The following diagram outlines the workflow for the hydrolysis protocol.

G Figure 2. Workflow for the hydrolysis of this compound. start Start step1 Dissolve this compound in Ethanol/Water start->step1 step2 Add Aqueous NaOH Solution (e.g., 2M) step1->step2 step3 Heat Reaction Mixture (e.g., 60-70°C) step2->step3 step4 Monitor Reaction (e.g., by TLC or LC-MS) step3->step4 step5 Cool to Room Temperature and Concentrate step4->step5 Upon Completion step6 Acidify with HCl to pH ~3-4 step5->step6 step7 Collect Precipitate by Filtration step6->step7 Precipitate Forms step8 Wash with Cold Water and Dry step7->step8 end End: 5-Fluoronicotinic Acid step8->end

Figure 2. Workflow for the hydrolysis of this compound.

Methodology

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Saponification: Slowly add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents, e.g., 2 M) to the stirred solution.

  • Heating: Heat the reaction mixture to 60-70°C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and carefully acidify by dropwise addition of hydrochloric acid (e.g., 2 M HCl) until the pH reaches 3-4. A white precipitate of 5-fluoronicotinic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold deionized water and dry under vacuum to yield the final product.

Quantitative Data

ParameterValueNotes
Starting Material This compound-
Key Reagents Sodium Hydroxide, HCl-
Solvent Ethanol/WaterCo-solvent system ensures miscibility.
Reaction Time 2 - 4 hoursVaries with scale and temperature.
Typical Yield 85 - 95%Highly dependent on reaction conditions and scale.
Purity (Typical) >98% (by HPLC)Can be further purified by recrystallization if needed.

Application Note 2: Synthesis of 5-Fluoronicotinamide via Amide Coupling

Principle

Amide bond formation is one of the most common reactions in pharmaceutical synthesis.[4] This protocol describes the conversion of 5-Fluoronicotinic acid into its primary amide, 5-Fluoronicotinamide. The process involves the activation of the carboxylic acid using a coupling reagent, which facilitates nucleophilic attack by an amine source (in this case, ammonium chloride with a base). This method avoids the harsh conditions required for generating acyl chlorides.[4]

Experimental Protocol

The following diagram illustrates the workflow for the amide coupling protocol.

G Figure 3. Workflow for amide coupling to form 5-Fluoronicotinamide. start Start step1 Dissolve 5-Fluoronicotinic Acid in Anhydrous DMF start->step1 step2 Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) step1->step2 step3 Stir for Activation (e.g., 15-30 min at RT) step2->step3 step4 Add Ammonium Chloride (NH4Cl) and additional DIPEA step3->step4 Active Ester Forms step5 Stir Reaction Mixture (e.g., 4-12 hours at RT) step4->step5 step6 Quench with Water and Extract with Ethyl Acetate step5->step6 Upon Completion step7 Wash Organic Layer (Brine), Dry, and Concentrate step6->step7 step8 Purify by Column Chromatography or Recrystallization step7->step8 end End: 5-Fluoronicotinamide step8->end

Figure 3. Workflow for amide coupling to form 5-Fluoronicotinamide.

Methodology

  • Reaction Setup: To a solution of 5-Fluoronicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 2.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add ammonium chloride (NH₄Cl, 1.5 equivalents) followed by an additional portion of DIPEA (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography or recrystallization to obtain pure 5-Fluoronicotinamide.

Quantitative Data

ParameterValueNotes
Starting Material 5-Fluoronicotinic Acid-
Key Reagents HATU, DIPEA, NH₄ClOther coupling reagents like HOBt/EDC can also be used.
Solvent Anhydrous DMF or DCMMust be anhydrous to prevent hydrolysis of the active intermediate.
Reaction Time 4 - 12 hoursCompletion time can vary.
Typical Yield 70 - 90%Dependent on the choice of coupling reagent and purification method.
Purity (Typical) >98% (by HPLC)Purity is critical for subsequent pharmaceutical synthesis steps.

References

Application of Ethyl 5-fluoronicotinate in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-fluoronicotinate, a fluorinated pyridine derivative, serves as a key building block in the synthesis of novel agrochemicals. The presence of the fluorine atom in the pyridine ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of pesticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a pyridine-based herbicide, offering valuable insights for researchers, scientists, and professionals in the field of agrochemical development.

Core Application: Synthesis of Pyridine-Based Herbicides

This compound is a versatile precursor for the synthesis of various agrochemicals, particularly herbicides that feature a substituted pyridine moiety. One such application is in the preparation of compounds analogous to the herbicide Diflufenican, which acts by inhibiting carotenoid biosynthesis. The general synthetic strategy involves the initial hydrolysis of this compound to its corresponding carboxylic acid, followed by coupling reactions to introduce the desired pharmacophores.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material, this compound, to a final herbicidal compound.

G A This compound B Hydrolysis A->B Step 1 C 5-Fluoronicotinic Acid B->C D Activation (e.g., with SOCl₂) C->D Step 2 E 5-Fluoronicotinoyl Chloride D->E F Coupling with Substituted Phenol E->F Step 3 G Pyridine-Ether Intermediate F->G H Amide Coupling with Substituted Aniline G->H Step 4 I Final Herbicidal Compound H->I

Caption: Synthetic pathway from this compound to a pyridine-based herbicide.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of a pyridine-based herbicide using this compound as a precursor.

Protocol 1: Hydrolysis of this compound to 5-Fluoronicotinic Acid

This procedure outlines the saponification of the ethyl ester to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.2 eq) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-fluoronicotinic acid.

Protocol 2: Synthesis of a Diflufenican Analogue

This protocol details the synthesis of a pyridine amide herbicide from a phenoxynicotinic acid intermediate. While the initial steps to form the specific phenoxynicotinic acid from 5-fluoronicotinic acid are not explicitly detailed in the search results, this protocol outlines the final crucial amide bond formation. A plausible preceding step would involve the conversion of 5-fluoronicotinic acid to an acid chloride, followed by reaction with a substituted phenol.

Materials:

  • 2,4-Difluoroaniline

  • 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid (can be conceptually derived from 5-fluoronicotinic acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2,4-difluoroaniline (0.5 mmol) and 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (0.6 mmol) in 10 mL of anhydrous dichloromethane.

  • Cool the solution in an ice bath and add EDCI·HCl (0.65 mmol) and a catalytic amount of DMAP (0.01 mmol).[1]

  • Stir the reaction mixture at room temperature and monitor its completion using TLC.

  • Once the reaction is complete, quench it by adding 5 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with 10 mL of dichloromethane.

  • Combine the organic layers, wash sequentially with water and saturated sodium chloride solution, and then dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) to yield the final product.[1]

Quantitative Data

The following table summarizes the quantitative data obtained from the synthesis of a Diflufenican analogue as described in the literature.

ParameterValueReference
Starting Material (Aniline)2,4-Difluoroaniline (65.0 mg, 0.5 mmol)[1]
Starting Material (Acid)2-(3-(Trifluoromethyl)phenoxy)nicotinic acid (170.0 mg, 0.6 mmol)[1]
Coupling AgentEDCI·HCl (124.5 mg, 0.65 mmol)[1]
CatalystDMAP (1.2 mg, 0.01 mmol)[1]
Product Yield173 mg[1]
Molar Yield88%[1]
Physical StateWhite solid[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of fluorinated, pyridine-based agrochemicals. The protocols and data presented here provide a foundational understanding for researchers to explore the development of novel herbicides and other pesticides. The synthetic routes, while requiring standard organic chemistry techniques, offer a pathway to compounds with potentially enhanced biological activity due to the strategic incorporation of a fluorine atom on the pyridine ring. Further research and optimization of these synthetic methods can lead to the discovery of new and effective crop protection agents.

References

Application Note: Ethyl 5-Fluoronicotinate as a Versatile Precursor for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health.[1] This necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Fluorinated heterocyclic compounds are of paramount importance in medicinal chemistry, often enhancing metabolic stability and binding affinity. Ethyl 5-fluoronicotinate, a readily available pyridine derivative, represents a key building block for accessing novel chemical scaffolds. This guide provides a comprehensive overview of its properties and a detailed protocol for its conversion into a key amide intermediate, demonstrating its utility as a precursor for a new generation of potential antifungal drugs.

Introduction: The Strategic Importance of this compound

This compound (CAS: 22620-29-7) is a pyridine-3-carboxylate derivative distinguished by a fluorine atom at the C-5 position.[2] This substitution is not trivial; the introduction of fluorine into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can modulate the basicity (pKa) of the pyridine nitrogen, alter lipophilicity, and introduce favorable metabolic choke-points, thereby improving the pharmacokinetic profile of a drug candidate.

The ethyl ester moiety provides a versatile chemical handle for a variety of transformations, most notably hydrolysis to the corresponding carboxylic acid, which can then be readily converted into amides, esters, or other functional groups, paving the way for diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22620-29-7[2]
Molecular Formula C₈H₈FNO₂[2][3]
Molar Mass 169.15 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 214.0 ± 25.0 °C (Predicted)[2]
Density 1.22±0.1 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents (ethanol, chloroform); insoluble in water.[2]

Rationale for Synthetic Pathway Design

The development of new antifungal agents often focuses on scaffolds capable of disrupting fungal cell wall synthesis, membrane integrity, or essential enzymatic pathways.[4] Thiazolidinone and related heterocyclic cores have demonstrated a broad spectrum of biological activities, including potent antifungal effects.[5][6]

Our strategic approach is to utilize this compound as a starting material to construct a key N-aryl-5-fluoronicotinamide intermediate. This intermediate is an ideal precursor for further elaboration. The rationale is twofold:

  • Amide Bond Formation: The conversion of the ester to an amide is a robust and well-established chemical transformation that allows for the introduction of a second aromatic or heterocyclic ring system, a common feature in many bioactive molecules.

  • Scaffold for Diversification: The resulting nicotinamide can be a pharmacophore in its own right or serve as a substrate for subsequent cyclization reactions to build more complex, rigid structures designed to interact with specific fungal targets.

This guide details the first two critical steps in this process: the saponification of the ester and the subsequent amide coupling.

Overall Synthetic Workflow

The proposed workflow is a two-step process designed for efficiency and scalability, transforming the commercial starting material into a high-value intermediate ready for downstream diversification and screening.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Downstream Diversification (Future Work) A This compound (Starting Material) B 5-Fluoronicotinic Acid (Carboxylic Acid Intermediate) A->B  Protocol 4.1:  Saponification (NaOH, EtOH/H₂O) C N-Aryl-5-Fluoronicotinamide (Key Precursor) B->C  Protocol 4.2:  Amide Coupling (SOCl₂, Amine) D Library of Novel Antifungal Candidates C->D  Cyclization, Cross-Coupling,  etc.

Caption: Synthetic workflow from this compound to potential antifungal agents.

Detailed Experimental Protocols

Authoritative Insight: The following protocols are designed to be self-validating. Each step includes clear instructions, stoichiometric justifications, and criteria for assessing the purity and identity of the product. Meticulous execution of the workup and purification steps is critical for the success of the subsequent coupling reaction.

Protocol 4.1: Saponification of this compound

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, 5-Fluoronicotinic Acid.

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 2M solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (e.g., 10.0 g, 59.1 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.84 g, 71.0 mmol, 1.2 eq) in deionized water (50 mL).

  • Add the NaOH solution to the flask containing the ethanolic solution of the starting material.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

  • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly acidify the mixture by adding 2M HCl dropwise with stirring. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2-3. A white precipitate should form.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers in a separatory funnel and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is 5-Fluoronicotinic Acid. Dry under vacuum.

Self-Validation:

  • Expected Yield: 90-98%.

  • Appearance: White crystalline solid.

  • Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The carboxylic acid proton should be visible in the ¹H NMR spectrum as a broad singlet.

Protocol 4.2: Synthesis of N-(4-chlorophenyl)-5-fluoronicotinamide

Objective: To couple 5-Fluoronicotinic Acid with 4-chloroaniline to form the target amide intermediate.

Expertise & Experience: Thionyl chloride (SOCl₂) is chosen as the activating agent for its efficiency in converting the carboxylic acid to a highly reactive acyl chloride intermediate. The reaction is performed in an anhydrous, inert environment to prevent premature hydrolysis of the acyl chloride. The base, triethylamine, acts as a scavenger for the HCl generated during the reaction.

G A 5-Fluoronicotinic Acid B 5-Fluoronicotinoyl chloride (Acyl Chloride Intermediate) A->B  Step 1: Activation  (SOCl₂, cat. DMF) D N-(4-chlorophenyl)- 5-fluoronicotinamide B->D  Step 2: Coupling  (Triethylamine) C 4-Chloroaniline C->D

Caption: Key steps in the amide coupling protocol.

Materials:

  • 5-Fluoronicotinic Acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 4-Chloroaniline (1.05 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoronicotinic Acid (e.g., 5.0 g, 35.4 mmol) and suspend it in anhydrous DCM (100 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Cool the suspension in an ice bath (0°C).

  • Add thionyl chloride (3.9 mL, 53.1 mmol, 1.5 eq) dropwise via a dropping funnel over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acyl chloride.

  • In a separate flask, dissolve 4-chloroaniline (4.7 g, 37.2 mmol, 1.05 eq) and triethylamine (12.3 mL, 88.5 mmol, 2.5 eq) in anhydrous DCM (50 mL).

  • Cool the acyl chloride solution back down to 0°C in an ice bath.

  • Slowly add the solution of 4-chloroaniline and triethylamine to the acyl chloride solution dropwise. A precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution (100 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography to yield the pure amide.

Self-Validation:

  • Expected Yield: 75-85%.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the carboxylic acid proton and the appearance of aromatic protons from the 4-chloroaniline moiety, along with a new amide N-H peak, will confirm product formation.

Downstream Applications and Future Directions

The synthesized N-aryl-5-fluoronicotinamide is a valuable platform molecule. It can be subjected to a variety of further synthetic transformations to generate a library of compounds for antifungal screening. Potential next steps include:

  • Intramolecular Cyclization: Reactions to form bicyclic heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SₙAr): If other activating groups are present on the pyridine ring, further substitution can be explored.

  • Cross-Coupling Reactions: Suzuki or Buchwald-Hartwig couplings could be employed to add further diversity.

The resulting library of compounds should be screened in vitro against a panel of clinically relevant fungal pathogens, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, to determine their Minimum Inhibitory Concentration (MIC).[4][6]

Safety and Handling

  • This compound: Warning. Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]

  • Thionyl Chloride: Danger. Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. All reagents should be handled with care according to their Safety Data Sheets (SDS).

References

Application Notes and Protocols: The Strategic Use of Ethyl 5-Fluoronicotinate in the Development of Novel Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of Ethyl 5-Fluoronicotinate as a versatile starting material in the synthesis of novel antibacterial compounds, with a particular focus on the widely successful fluoroquinolone class of antibiotics. While direct literature detailing the use of this compound is emerging, its structural motifs are highly relevant to established synthetic strategies. This document outlines a proposed synthetic pathway, detailed experimental protocols, and the underlying principles for developing potent antibacterial agents.

Introduction: The Potential of Fluorinated Nicotinic Acid Esters in Antibacterial Drug Discovery

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall efficacy. This compound, a fluorinated derivative of a vitamin B3 ester, presents itself as a valuable building block for the synthesis of novel antibacterial agents. Its fluorinated pyridine ring is a key pharmacophore in several existing drugs and a bioisostere for other important functional groups. This document will focus on its application in the synthesis of fluoroquinolone antibiotics, a critical class of drugs in the fight against bacterial infections.

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][2][3][4] These enzymes are crucial for DNA replication, transcription, and repair. By targeting these enzymes, fluoroquinolones effectively halt bacterial proliferation.[][3][5] The antibacterial spectrum of fluoroquinolones is broad, covering both Gram-positive and Gram-negative bacteria.[6][7]

Proposed Synthetic Pathway from this compound to a Fluoroquinolone Core

A plausible synthetic route from this compound to a core fluoroquinolone structure involves a multi-step process culminating in the Gould-Jacobs reaction, a classic method for quinolone synthesis.[8][9][10]

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Preparation of the Anilinoacrylate Intermediate cluster_1 Quinolone Ring Formation cluster_2 Final Product Synthesis A This compound B 5-Fluoronicotinic Acid A->B Hydrolysis C 5-Fluoronicotinoyl Chloride B->C Acyl Chloride Formation D Amide Intermediate C->D Amidation E Amino-fluoropyridine Derivative D->E Hofmann Rearrangement F Anilinoacrylate Intermediate E->F Condensation with Diethyl ethoxymethylenemalonate G Fluoroquinolone Core (Ester) F->G Gould-Jacobs Cyclization H Fluoroquinolone Core (Acid) G->H Hydrolysis I Functionalized Fluoroquinolone H->I Nucleophilic Substitution (e.g., with Piperazine) Gould_Jacobs_Workflow Start Start Condensation Condensation of Amino-fluoropyridine and Diethyl ethoxymethylenemalonate Start->Condensation Heating Heat mixture (120-130 °C) Condensation->Heating Intermediate Formation of Anilinoacrylate Intermediate Heating->Intermediate Cyclization Thermal Cyclization in High-Boiling Solvent (e.g., Diphenyl Ether) Intermediate->Cyclization Heating2 Heat to 250-280 °C Cyclization->Heating2 Product Formation of Fluoroquinolone Core Heating2->Product Cooling Cool Reaction Mixture Product->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Filter and Wash with Non-polar Solvent Precipitation->Filtration Purification Purification of Final Product Filtration->Purification End End Purification->End Mechanism_of_Action cluster_0 Bacterial DNA Replication cluster_1 Fluoroquinolone Inhibition DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds to Complex Ternary Complex (FQ-Enzyme-DNA) DNA->Complex Replication DNA Replication & Transcription Gyrase->Replication enables Gyrase->Complex FQ Fluoroquinolone FQ->Gyrase inhibits FQ->Complex DSB Double-Strand Breaks Complex->DSB leads to CellDeath Bacterial Cell Death DSB->CellDeath triggers

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Ethyl 5-Fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful, palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. These attributes make it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.

This document provides detailed application notes and protocols for the Suzuki coupling reaction involving Ethyl 5-fluoronicotinate. The resulting 5-aryl nicotinic acid ethyl esters are significant building blocks in the development of novel therapeutics, particularly in oncology, and as antimicrobial and central nervous system-acting agents. The fluorine atom on the pyridine ring serves as a reactive handle for the cross-coupling, offering an alternative to more traditional bromo or iodo-substituted pyridines.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst in its Pd(0) oxidation state. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the fluoride.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 5-aryl nicotinic acid ethyl ester product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Typical Reaction Conditions for Suzuki Coupling of Halonicotinates

Due to a lack of specific published data for Suzuki coupling reactions of this compound, the following table summarizes typical conditions and outcomes for the analogous and more commonly reported Suzuki coupling of ethyl 5-bromonicotinate with various arylboronic acids. These conditions can serve as a strong starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100890-98
33-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene901680-90
44-Cyanophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O110675-85

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-F oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)L₂-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants This compound (Ar-F) + Arylboronic Acid (Ar'-B(OH)₂) + Base

Suzuki Coupling Catalytic Cycle

Experimental_Workflow setup Reaction Setup (Flask, Stir Bar, Reagents) inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent_catalyst Add Degassed Solvent & Palladium Catalyst inert->solvent_catalyst reaction Heat to Desired Temperature with Vigorous Stirring solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

General Experimental Workflow

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific arylboronic acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl nicotinic acid ethyl ester.

Applications in Drug Discovery

The 5-aryl nicotinic acid ethyl ester scaffold is a privileged motif in medicinal chemistry. The pyridine core is a common feature in numerous biologically active compounds, and the ability to introduce a wide variety of aryl groups at the 5-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR). This is crucial in the hit-to-lead and lead optimization phases of drug discovery.

The introduction of fluorine-containing aryl groups can further enhance the pharmacological properties of the resulting molecules, including metabolic stability, binding affinity, and bioavailability. The products of these reactions serve as key intermediates in the synthesis of a range of potential therapeutic agents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient method for the synthesis of 5-aryl nicotinic acid ethyl esters from this compound. While specific literature precedents for this exact transformation are limited, the well-established reactivity of similar halopyridines provides a strong foundation for reaction development. The protocols and data presented herein, based on analogous systems, offer a comprehensive guide for researchers to successfully employ this valuable synthetic transformation in their drug discovery and development efforts. Optimization of the reaction conditions for each specific arylboronic acid coupling partner is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols for the Blaise Reaction: Synthesis of β-Enamino and β-Keto Esters from Ethyl 5-Fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Blaise reaction is a powerful organometallic carbon-carbon bond-forming reaction that enables the synthesis of β-keto esters or β-enamino esters.[1][2] This is achieved by reacting a nitrile with an α-haloester in the presence of zinc metal.[1][2] The resulting intermediates are valuable precursors in the synthesis of various heterocyclic compounds and complex molecules. This document provides a detailed protocol for the Blaise reaction, with a specific focus on derivatives of ethyl 5-fluoronicotinate, a common scaffold in medicinal chemistry.

The reaction proceeds via the formation of an organozinc intermediate from the α-haloester and zinc. This intermediate then undergoes nucleophilic addition to the carbon atom of the nitrile group. Subsequent hydrolysis of the resulting metalloimine intermediate yields either a β-enamino ester under basic or neutral conditions or a β-keto ester upon acidic work-up.[1][3][4]

Experimental Protocols

An improved procedure for the Blaise reaction, developed by Hannick and Kishi, addresses common issues such as low yields and side reactions.[1] This modified protocol utilizes activated zinc and tetrahydrofuran (THF) as the solvent, which significantly enhances the reaction's efficiency.[1][5]

General Protocol for the Blaise Reaction of a Cyanopyridine Derivative

This protocol is adapted from established methods for the Blaise reaction on heterocyclic nitriles.

Materials:

  • Substituted cyanopyridine (e.g., Ethyl 5-fluoro-6-cyanonicotinate)

  • Ethyl bromoacetate

  • Activated Zinc powder

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonic acid (optional, as an activator)[6]

  • 50% aqueous Potassium Carbonate (K₂CO₃) solution (for β-enamino ester)[1]

  • 1 M Hydrochloric Acid (HCl) (for β-keto ester)[1]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc powder. Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and then ether, and finally drying under high vacuum. Alternatively, methanesulfonic acid can be used as an in situ activator.[6]

  • Reaction Setup: Under a nitrogen atmosphere, add the activated zinc and anhydrous THF to the reaction flask.

  • Addition of Reactants: Dissolve the cyanopyridine derivative and ethyl bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension to initiate the reaction.

  • Reaction Progression: Once the exothermic reaction begins, add the remaining solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Work-up for β-Enamino Ester:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with THF.

    • Add 50% aqueous K₂CO₃ solution and stir vigorously for 30 minutes.[1]

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Work-up for β-Keto Ester:

    • Cool the reaction mixture to room temperature.

    • Add 1 M HCl and stir for 1 hour.[1]

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for Blaise reactions with various nitrile substrates.

Nitrile Substrateα-HaloesterProduct TypeYield (%)Reference
3-Cyano-2,6-dichloro-5-fluoropyridineEthyl bromoacetateβ-Keto Ester72[6]
BenzonitrileEthyl bromoacetateβ-Enamino Ester85[1]
AcetonitrileEthyl bromoacetateβ-Enamino Ester70[1]
PivalonitrileEthyl bromoacetateβ-Enamino Ester90[1]

Visualizations

Experimental Workflow

G Experimental Workflow for the Blaise Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Activate Zinc Powder C Initiate Reaction with a Small Amount of Reactant Solution A->C B Prepare Solution of Nitrile and α-Haloester in THF B->C D Dropwise Addition of Remaining Reactant Solution C->D E Reflux for 1-2 hours D->E F Cool to Room Temperature E->F G Quench with 50% K2CO3 (β-Enamino Ester) or 1M HCl (β-Keto Ester) F->G H Extraction with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purification by Column Chromatography I->J

Caption: Experimental workflow for the Blaise reaction.

Reaction Mechanism

G Mechanism of the Blaise Reaction cluster_organozinc 1. Organozinc Formation cluster_addition 2. Nucleophilic Addition cluster_hydrolysis 3. Hydrolysis A α-Haloester + Zn B Organozinc Intermediate (Reformatsky Reagent) A->B Oxidative Addition D Metalloimine Intermediate B->D C Nitrile C->D E β-Enamino Ester D->E Basic/Neutral Work-up (e.g., 50% K2CO3) F β-Keto Ester D->F Acidic Work-up (e.g., 1M HCl)

Caption: Mechanism of the Blaise reaction.

References

Application Notes and Protocols: Ethyl 5-fluoronicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-fluoronicotinate serves as a valuable and versatile starting material in the synthesis of a variety of kinase inhibitors, particularly those targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Its unique electronic and structural properties make it an ideal precursor for the construction of substituted pyrimidine scaffolds, which are central to the pharmacophore of numerous potent and selective kinase inhibitors. This document provides detailed application notes and a representative experimental protocol for the synthesis of a kinase inhibitor, highlighting the strategic use of this compound and its derivatives.

Introduction

Kinase inhibitors have revolutionized the landscape of targeted cancer therapy. A significant number of these inhibitors feature a substituted pyrimidine core, which often acts as a hinge-binding motif, anchoring the small molecule to the ATP-binding pocket of the target kinase. The synthesis of these complex molecules requires robust and efficient chemical routes, often starting from readily available and functionalized building blocks. This compound, with its fluorine-substituted pyridine ring and ester functionality, is an exemplary precursor for the synthesis of such pyrimidine-based kinase inhibitors. The fluorine atom can influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity, while the ester group provides a convenient handle for further chemical transformations.

This application note will focus on a plausible and convergent synthetic strategy for a generic, yet representative, pyrimidine-based kinase inhibitor, starting from this compound. The target kinase for this hypothetical inhibitor is Akt (also known as Protein Kinase B), a crucial node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.

Synthetic Strategy Overview

The overall synthetic strategy involves the transformation of this compound into a key intermediate, a 4,6-dichloro-5-fluoropyrimidine. This intermediate can then undergo sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired side chains, ultimately yielding the final kinase inhibitor.

Experimental Protocols

This section details a representative protocol for the synthesis of a hypothetical Akt inhibitor, "Compound X," starting from this compound. The protocol is a composite based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

This step involves the cyclization of a derivative of this compound to form the dihydroxypyrimidine core.

  • Reaction: A mixture of diethyl 2-fluoromalonate (structurally analogous to a processed form of this compound for this cyclization), formamidine acetate, and sodium methoxide in methanol is refluxed.

  • Procedure:

    • To a stirred solution of sodium methoxide (2.0 mol) in methanol (1200 mL), add formamidine acetate (2.0 mol).

    • Heat the mixture to reflux.

    • Add diethyl 2-fluoromalonate (1.0 mol) dropwise over 1 hour.

    • Continue refluxing for 8 hours.

    • After completion, remove methanol under reduced pressure.

    • Dissolve the residue in water and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 4,6-dihydroxy-5-fluoropyrimidine.

Step 2: Synthesis of 4,6-dichloro-5-fluoropyrimidine

The dihydroxy-pyrimidine is chlorinated to provide a more reactive intermediate for subsequent substitutions.

  • Reaction: 4,6-dihydroxy-5-fluoropyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), in the presence of a tertiary amine catalyst.

  • Procedure:

    • In a reaction flask, suspend 4,6-dihydroxy-5-fluoropyrimidine (1.5 mol) in toluene (1200 mL).

    • Add phosphorus oxychloride (3.0 mol) slowly at room temperature.

    • Add a catalytic amount of N,N-dimethylaniline (0.3 mol).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the mixture and carefully quench by pouring it onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,6-dichloro-5-fluoropyrimidine.

Step 3: Synthesis of the Kinase Inhibitor "Compound X" (Sequential SNAr)

This final step involves the sequential displacement of the two chlorine atoms on the pyrimidine ring with appropriate amine nucleophiles.

  • Reaction: 4,6-dichloro-5-fluoropyrimidine is reacted sequentially with two different amines (Amine 1 and Amine 2) to build the final inhibitor.

  • Procedure:

    • First Substitution: Dissolve 4,6-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as isopropanol. Add Amine 1 (1.1 eq) and a base like diisopropylethylamine (DIPEA) (1.5 eq). Heat the mixture at 80 °C for 2-4 hours. Monitor the reaction for the formation of the mono-substituted product.

    • Second Substitution: After the first substitution is complete, add Amine 2 (1.2 eq) to the reaction mixture. Increase the temperature to 120 °C and stir for 12-18 hours.

    • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the final product, "Compound X".

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and activity of "Compound X".

ParameterValue
Synthesis of 4,6-dihydroxy-5-fluoropyrimidine
Yield85-90%
Purity (HPLC)>95%
Synthesis of 4,6-dichloro-5-fluoropyrimidine
Yield75-80%
Purity (HPLC)>98%
Synthesis of "Compound X"
Overall Yield50-60%
Purity (HPLC)>99%
Biological Activity of "Compound X"
Akt1 IC505 nM
Akt2 IC5015 nM
Akt3 IC5020 nM

Visualizations

Synthetic Pathway

Synthetic_Pathway Ethyl_5_fluoronicotinate_derivative This compound Derivative Dihydroxypyrimidine 4,6-dihydroxy-5-fluoropyrimidine Ethyl_5_fluoronicotinate_derivative->Dihydroxypyrimidine Cyclization Dichloropyrimidine 4,6-dichloro-5-fluoropyrimidine Dihydroxypyrimidine->Dichloropyrimidine Chlorination Mono_substituted Mono-substituted Intermediate Dichloropyrimidine->Mono_substituted SNAr with Amine 1 Compound_X Kinase Inhibitor (Compound X) Mono_substituted->Compound_X SNAr with Amine 2

Caption: Synthetic route to a kinase inhibitor from an this compound derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start: This compound Derivative Step1 Step 1: Cyclization to Dihydroxypyrimidine Start->Step1 Step2 Step 2: Chlorination to Dichloropyrimidine Step1->Step2 Step3 Step 3: Sequential SNAr to Compound X Step2->Step3 Purification Purification: Column Chromatography Step3->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization Kinase_Assay In vitro Kinase Assay (IC50 determination) Characterization->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay Western_Blot Western Blot for Pathway Modulation Cell_Assay->Western_Blot

Caption: Workflow from synthesis to biological evaluation of the kinase inhibitor.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Compound_X_node Compound X (Inhibitor) Compound_X_node->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by "Compound X".

Conclusion

This compound is a highly valuable building block for the synthesis of pyrimidine-based kinase inhibitors. The synthetic route outlined in these notes, proceeding through a key 4,6-dichloro-5-fluoropyrimidine intermediate, represents a robust and adaptable strategy for accessing a wide range of potent inhibitors targeting critical cancer signaling pathways. The provided protocols and diagrams serve as a comprehensive guide for researchers engaged in the discovery and development of novel targeted therapies.

Application Notes and Protocols for the Development of Novel Herbicides Using Ethyl 5-Fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel herbicides derived from Ethyl 5-fluoronicotinate. This document outlines the potential mechanism of action, experimental protocols for synthesis and evaluation, and data presentation guidelines.

Introduction: The Potential of this compound in Herbicide Discovery

This compound is a fluorinated pyridine derivative that holds promise as a scaffold for the development of new herbicides. Its structural similarity to picolinic acid herbicides suggests a potential mode of action as a synthetic auxin.[1] Synthetic auxins disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death. The fluorine substitution in this compound may enhance its metabolic stability and binding affinity to target proteins, potentially leading to improved herbicidal efficacy.[1]

Postulated Signaling Pathway: Synthetic Auxin Mimicry

Herbicides derived from this compound are hypothesized to function as synthetic auxins. This proposed mechanism involves the herbicide binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which then recruits Aux/IAA transcriptional repressors for degradation via the 26S proteasome. The degradation of these repressors leads to the activation of auxin-responsive genes, resulting in the phytotoxic effects characteristic of auxin herbicides.

G cluster_0 This compound\nDerivative This compound Derivative Auxin Receptor\n(e.g., TIR1) Auxin Receptor (e.g., TIR1) This compound\nDerivative->Auxin Receptor\n(e.g., TIR1) Binds to Aux/IAA Repressor Aux/IAA Repressor Auxin Receptor\n(e.g., TIR1)->Aux/IAA Repressor Recruits 26S Proteasome 26S Proteasome Aux/IAA Repressor->26S Proteasome Targeted for Degradation Auxin Response\nGenes Auxin Response Genes Aux/IAA Repressor->Auxin Response\nGenes Represses 26S Proteasome->Auxin Response\nGenes Degradation of Repressor Leads to Activation Uncontrolled Growth\n& Plant Death Uncontrolled Growth & Plant Death Auxin Response\nGenes->Uncontrolled Growth\n& Plant Death G Start:\nthis compound Start: This compound Synthesis of\nDerivative Library Synthesis of Derivative Library Start:\nthis compound->Synthesis of\nDerivative Library In Vitro Screening\n(Petri Dish Assay) In Vitro Screening (Petri Dish Assay) Synthesis of\nDerivative Library->In Vitro Screening\n(Petri Dish Assay) Data Analysis:\nIC50 Determination Data Analysis: IC50 Determination In Vitro Screening\n(Petri Dish Assay)->Data Analysis:\nIC50 Determination Lead Candidate\nSelection Lead Candidate Selection Data Analysis:\nIC50 Determination->Lead Candidate\nSelection Whole-Plant Bioassay\n(Greenhouse) Whole-Plant Bioassay (Greenhouse) Lead Candidate\nSelection->Whole-Plant Bioassay\n(Greenhouse) Data Analysis:\nED50 & ED90 Determination Data Analysis: ED50 & ED90 Determination Whole-Plant Bioassay\n(Greenhouse)->Data Analysis:\nED50 & ED90 Determination Mode of Action Studies Mode of Action Studies Data Analysis:\nED50 & ED90 Determination->Mode of Action Studies Lead Optimization Lead Optimization Mode of Action Studies->Lead Optimization Field Trials Field Trials Lead Optimization->Field Trials End:\nNovel Herbicide Candidate End: Novel Herbicide Candidate Field Trials->End:\nNovel Herbicide Candidate

References

Synthetic Routes to Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors from Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 5-fluoronicotinate has been established as a versatile starting material for the synthesis of various bioactive molecules, notably potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). This application note details the synthetic pathways, experimental protocols, and biological activities of pyrazolo[3,4-b]pyridine derivatives synthesized from this compound, highlighting its significance for researchers, scientists, and drug development professionals.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus in medicinal chemistry. Pyrazolo[3,4-b]pyridines have emerged as a promising class of GSK-3 inhibitors.[1][2] This document outlines a synthetic strategy to access these valuable compounds starting from the readily available this compound.

Synthetic Strategy

The overall synthetic approach involves the conversion of this compound into the key intermediate, 3-amino-5-fluoropyridine. This intermediate then undergoes cyclization with a suitable pyrazole partner to construct the desired pyrazolo[3,4-b]pyridine scaffold.

// Invisible edges for ordering "5-Fluoronicotinamide" -> "5-Fluoronicotinamide_2" [style=invis]; "3-Amino-5-fluoropyridine" -> "3-Amino-5-fluoropyridine_2" [style=invis];

} .dot Figure 1: Synthetic workflow for pyrazolo[3,4-b]pyridine GSK-3 inhibitors.

Experimental Protocols

Step 1: Synthesis of 5-Fluoronicotinamide

  • General Protocol: this compound is dissolved in a suitable solvent, such as methanol or ethanol, and saturated with ammonia gas. Alternatively, the ester can be heated with aqueous ammonia in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude 5-fluoronicotinamide is purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement

The Hofmann rearrangement of 5-fluoronicotinamide provides a route to 3-amino-5-fluoropyridine.[3]

  • Protocol: To a solution of sodium hydroxide (32 g) in water (140 ml), bromine (19.2 g) is added dropwise at 8 °C.[3] The mixture is stirred for 1 hour.[3] Then, 5-fluoronicotinamide (19 g) is added portion-wise while maintaining the temperature at 25 °C.[3] The reaction mixture is stirred for 2 hours and then heated to 85 °C for another 2 hours.[3] After cooling, an additional 160 ml of sodium hydroxide solution is added, and the mixture is stirred for 30 minutes.[3] The resulting solid is filtered, washed with water, and dried under vacuum to yield 3-amino-5-fluoropyridine.[3]

  • Yield: 87.2%.[3]

Step 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The key 3-amino-5-fluoropyridine intermediate can be cyclized with various pyrazole derivatives to afford the target GSK-3 inhibitors.

  • General Protocol: A mixture of 3-amino-5-fluoropyridine and a substituted ethyl 3-aminopyrazole-4-carboxylate is heated in a suitable solvent, such as acetic acid or a high-boiling point alcohol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography.

Bioactivity Data

The synthesized pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against GSK-3. The biological activity is typically evaluated using in vitro kinase assays, and the potency is expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassTargetIC50 (nM)
6-Aryl-pyrazolo[3,4-b]pyridinesGSK-31
Pyrazolopyrimidine DerivativesGSK-3Low nanomolar range

Table 1: Reported GSK-3 inhibitory activities of related compounds.[1][4]

Signaling Pathway

GSK3_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3 GSK-3 Dishevelled->GSK3 inhibition Beta_Catenin β-Catenin GSK3->Beta_Catenin phosphorylation (degradation) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Pyrazolopyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolopyridine->GSK3 inhibition

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of potent pyrazolo[3,4-b]pyridine-based GSK-3 inhibitors. The synthetic route, involving amidation, Hofmann rearrangement, and cyclization, provides an efficient pathway to these biologically important molecules. The detailed protocols and bioactivity data presented herein offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting GSK-3.

References

Ethyl 5-fluoronicotinate: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-fluoronicotinate has emerged as a critical starting material and building block in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. The incorporation of a fluorine atom on the pyridine ring offers significant advantages, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties of the final drug candidates. These application notes provide an overview of its utility, focusing on its role in the synthesis of potent inhibitors of the MET tyrosine kinase pathway, a key target in oncology.

Introduction to this compound in Drug Discovery

This compound is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom and an ethyl ester group. This unique combination of functional groups makes it an attractive starting point for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the ester group provides a convenient handle for a variety of chemical transformations, including amide bond formation, reduction, and hydrolysis, allowing for the facile introduction of diverse chemical moieties.

The fluorinated pyridine scaffold is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase domain. Its application is exemplified in the synthesis of molecules targeting the MET signaling pathway, which is often dysregulated in various cancers, including non-small cell lung cancer.

Case Study: Targeting the MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant activation of the MET pathway is a known driver of tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of MET are therefore of significant therapeutic interest.

A prominent example of a multi-kinase inhibitor that targets MET is Cabozantinib. While not directly synthesized from this compound, its structure contains a fluorinated aromatic moiety that highlights the importance of fluorine substitution in achieving high potency. The principles of its synthesis and its biological activity provide a valuable framework for understanding the application of building blocks like this compound.

Quantitative Data: Kinase Inhibitory Activity of Cabozantinib

The following table summarizes the inhibitory activity of Cabozantinib against a panel of key kinases, demonstrating its potency and multi-targeted nature.

Kinase TargetIC50 (nM)Reference
MET1.3[1]
VEGFR20.035[1]
RET5.2[1]
KIT4.6[1]
AXL7[1]
FLT311.3[1]
TIE214.3[1]
MET Signaling Pathway and Mechanism of Action of Inhibitors

The MET signaling pathway is a complex cascade of intracellular events initiated by the binding of HGF to the MET receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, creating docking sites for various signaling proteins. These proteins, in turn, activate downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, proliferation, and survival.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds P1 P MET->P1 P2 P MET->P2 GRB2 GRB2/SOS P1->GRB2 GAB1 GAB1 P2->GAB1 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation PI3K PI3K GAB1->PI3K STAT3 STAT3 GAB1->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor MET Kinase Inhibitor (e.g., Cabozantinib) Inhibitor->MET Inhibits Autophosphorylation

Caption: The MET signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving ethyl nicotinate derivatives, illustrating the synthesis of a pyridin-2-one scaffold, a common core structure in many kinase inhibitors.

Protocol 1: Synthesis of a Substituted Pyridin-2-one from an Ethyl Nicotinate Derivative

This protocol describes a representative synthesis of a functionalized pyridin-2-one, a key heterocyclic scaffold in many kinase inhibitors, starting from an ethyl nicotinate derivative. This transformation is crucial for building the core of many biologically active molecules.

experimental_workflow start Start Materials: - this compound - Diethyl malonate - Sodium ethoxide - Amine (R-NH2) step1 Step 1: Condensation - React this compound  with diethyl malonate in the  presence of a base (e.g., NaOEt). start->step1 step2 Step 2: Cyclization - Treat the intermediate with an  amine (R-NH2) to form the  pyridin-2-one ring. step1->step2 step3 Step 3: Work-up & Purification - Acidify the reaction mixture. - Extract the product. - Purify by crystallization or  chromatography. step2->step3 product Final Product: Substituted Pyridin-2-one step3->product

Caption: Workflow for the synthesis of a substituted pyridin-2-one.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • An appropriate amine (e.g., aniline) (1.5 eq)

  • Anhydrous ethanol

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Condensation: To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) dropwise at 0 °C. Stir the mixture for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture and allow it to warm to room temperature. The reaction is then heated to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cyclization: After cooling the reaction mixture to room temperature, add the selected amine (1.5 eq). Heat the mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction mixture and carefully acidify with 2 M HCl to pH 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired substituted pyridin-2-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory activity of a synthesized compound against a target kinase, such as MET.

Materials:

  • Recombinant human MET kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a MET-amplified line such as EBC-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly those targeting the MET signaling pathway, underscores its importance in the development of novel cancer therapeutics. The protocols and data presented here provide a foundation for researchers to explore the potential of this starting material in their own drug discovery efforts. The strategic incorporation of the fluoronicotinate moiety can lead to compounds with enhanced potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Ethyl 5-Fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving Ethyl 5-fluoronicotinate. This versatile building block is of significant interest in medicinal chemistry due to the favorable properties conferred by the fluorine substituent. The protocols detailed below are based on established methodologies for analogous fluorinated pyridines and serve as a guide for the synthesis of diverse derivatives for drug discovery and development.

Introduction to this compound in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry. The presence of a fluorine atom at the 5-position of the pyridine ring can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this core structure, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-F bond, often requiring carefully optimized reaction conditions for successful coupling.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl and 5-Heteroaryl Nicotinates

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001275-85
23-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101670-80
34-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF1202460-70

Note: Yields are estimates based on similar transformations and may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of Ethyl 5-(4-methoxyphenyl)nicotinate:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1) to the Schlenk tube.

  • Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Nicotinate Derivatives

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse range of 5-amino-nicotinate derivatives. These compounds are valuable intermediates for the synthesis of kinase inhibitors and other targeted therapeutics.

General Reaction Scheme:

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd-Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101880-90
2AnilineG3-XPhos (2)-LHMDS1,4-Dioxane1001675-85
3BenzylaminePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Toluene1102470-80

Note: Yields are estimates based on similar transformations and may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of Ethyl 5-morpholinonicotinate:

  • Reaction Setup: In a glovebox, charge a vial with sodium tert-butoxide (NaOtBu, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the mixture at 110 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the product.

Sonogashira Coupling: Synthesis of 5-Alkynyl Nicotinates

The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties, leading to the synthesis of 5-alkynyl nicotinates. These compounds are versatile intermediates that can undergo further transformations, such as cycloadditions, to generate complex heterocyclic systems.

General Reaction Scheme:

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd-Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885-95
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPAToluene801280-90
31-HexynePd(PPh₃)₄ (3)CuI (6)i-Pr₂NEtDMF701075-85

Note: Yields are estimates based on similar transformations and may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Sonogashira Coupling

Synthesis of Ethyl 5-(phenylethynyl)nicotinate:

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (Et₃N), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Reagent Addition: Add phenylacetylene (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 60 °C for 8 hours under an argon atmosphere.

  • Work-up: After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired alkynylated product.

Heck Coupling: Synthesis of 5-Alkenyl Nicotinates

The Heck coupling reaction allows for the formation of carbon-carbon bonds between this compound and various alkenes, yielding 5-alkenyl nicotinate derivatives. These products can serve as precursors for a range of functionalized molecules.

General Reaction Scheme:

Table 4: Representative Conditions for Heck Coupling

EntryAlkenePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002460-70
2Ethyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1201855-65
31-OctenePd(OAc)₂ (5)Herrmann's palladacycle (10)K₂CO₃DMA1303650-60

Note: Yields are estimates based on similar transformations and may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Heck Coupling

Synthesis of Ethyl 5-styrylnicotinate:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%), and triethylamine (Et₃N, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to afford the desired product.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound G Inert Atmosphere (Argon or Nitrogen) A->G B Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) B->G C Palladium Catalyst/Precatalyst C->G D Ligand (if required) D->G E Base E->G F Solvent F->G H Heating & Stirring G->H I Quenching / Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Purified Product K->L

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(F)L_n Ar-Pd(II)(F)L_n Pd(0)L_n->Ar-Pd(II)(F)L_n Oxidative Addition (Ar-F) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(F)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R

Caption: Simplified catalytic cycle for a Suzuki-Miyaura coupling reaction.

G cluster_products Potential Products via Pd-Catalysis A This compound B 5-Aryl/Heteroaryl Nicotinates A->B Suzuki Coupling C 5-Amino Nicotinates A->C Buchwald-Hartwig Amination D 5-Alkynyl Nicotinates A->D Sonogashira Coupling E 5-Alkenyl Nicotinates A->E Heck Coupling

Caption: Relationship between palladium-catalyzed reactions and resulting products from this compound.

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-fluoronicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common method for synthesizing this compound, and what is a typical experimental protocol?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 5-fluoronicotinic acid with ethanol, using a strong acid catalyst such as sulfuric acid. This is a reversible reaction, and measures are often taken to drive the equilibrium towards the product.[1][2]

Detailed Experimental Protocol (General Method)

  • Materials:

    • 5-fluoronicotinic acid

    • Anhydrous ethanol (large excess)

    • Concentrated sulfuric acid (catalytic amount)

    • Sodium bicarbonate (for neutralization)

    • Anhydrous sodium sulfate or magnesium sulfate (for drying)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoronicotinic acid in a large excess of anhydrous ethanol. Ethanol often serves as both the reactant and the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Evaporate the solvent to obtain the crude this compound, which can be further purified by distillation or column chromatography.

Q2: I am experiencing low yields in my synthesis of this compound. What are the potential causes and how can I improve the yield?

A2: Low yields in the Fischer esterification of 5-fluoronicotinic acid are often due to the reversible nature of the reaction, leading to incomplete conversion. The primary side reaction is the hydrolysis of the ester back to the carboxylic acid and alcohol.[2]

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Solution
Incomplete Reaction / Equilibrium Fischer esterification is an equilibrium-limited process.[2]1. Use a large excess of ethanol: This shifts the equilibrium towards the formation of the ester (Le Châtelier's principle).[1] 2. Remove water: As water is a product, its removal will drive the reaction forward. This can be achieved by using a Dean-Stark apparatus during reflux.[2]
Reaction Time The reaction may not have reached equilibrium.Monitor the reaction progress using TLC or HPLC and continue reflux until no further product formation is observed.
Catalyst Amount An insufficient amount of acid catalyst will result in a slow reaction rate.Ensure an adequate catalytic amount of a strong acid like sulfuric acid is used.
Hydrolysis during Workup The ester can be hydrolyzed back to the carboxylic acid during the workup if exposed to aqueous acidic or basic conditions for an extended period.Perform the neutralization and washing steps efficiently and avoid prolonged contact with aqueous phases.

Q3: I have identified an impurity in my final product. What are the common side reactions that could lead to this?

A3: Besides unreacted starting material and the hydrolysis product, other side reactions can occur under certain conditions.

Common Side Reactions and Resulting Impurities:

Side Reaction Description Conditions Favoring the Reaction Mitigation Strategy
Hydrolysis The reverse reaction of esterification, where the ester reacts with water to form 5-fluoronicotinic acid and ethanol.[2]Presence of water in the reaction mixture or during workup.Use anhydrous reagents and solvents. Remove water as it is formed using a Dean-Stark trap.[2]
Decarboxylation At elevated temperatures, 5-fluoronicotinic acid can undergo decarboxylation to produce 5-fluoropyridine.High reaction temperatures.Maintain the reflux temperature carefully and avoid excessive heating.
Transesterification If other alcohols are present as impurities in the ethanol, they can react with the product to form different esters.[3][4]Presence of other alcohols (e.g., methanol, isopropanol) in the reaction mixture.Use pure, anhydrous ethanol.
Impurities from Starting Material The 5-fluoronicotinic acid starting material may contain impurities from its own synthesis.Inadequate purification of the starting material.Ensure the purity of the 5-fluoronicotinic acid before use, for example, by recrystallization.

Q4: How can I monitor the progress of the reaction and analyze the purity of my this compound?

A4: Chromatographic methods are essential for monitoring the reaction and assessing the purity of the final product.

Analytical Methods:

Technique Application Typical Conditions
High-Performance Liquid Chromatography (HPLC) To monitor the disappearance of the starting material (5-fluoronicotinic acid) and the formation of the product (this compound). It is also used to quantify the purity of the final product and identify impurities.[5][6][7]A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically done using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities and byproducts. It can be particularly useful for detecting side products like 5-fluoropyridine from decarboxylation.[8][9]A capillary column suitable for polar compounds is often employed. The mass spectrometer allows for the identification of unknown peaks based on their mass-to-charge ratio and fragmentation patterns.
Thin-Layer Chromatography (TLC) A quick and simple method for qualitative monitoring of the reaction progress.A silica gel plate can be used as the stationary phase with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase. Spots can be visualized under UV light.

Visual Guides

Below are diagrams illustrating the key chemical pathways and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Ethanol Ethanol Ethyl_5-fluoronicotinate This compound Ethanol->Ethyl_5-fluoronicotinate Water Water Ethyl_5-fluoronicotinate->Water 5-Fluoronicotinic_Acid 5-Fluoronicotinic_Acid Ethyl_5-fluoronicotinate->5-Fluoronicotinic_Acid  + Water, H+ (Hydrolysis)

Caption: Main reaction and hydrolysis side reaction pathway.

Side_Reactions Decarboxylation Decarboxylation 5-Fluoropyridine 5-Fluoropyridine Decarboxylation->5-Fluoropyridine Ethyl_5-fluoronicotinate This compound Transesterification Transesterification Ethyl_5-fluoronicotinate->Transesterification Other_Alkyl_5-fluoronicotinate Other Alkyl 5-fluoronicotinate Transesterification->Other_Alkyl_5-fluoronicotinate Other_Alcohol Other Alcohol (Impurity) Other_Alcohol->Transesterification

Caption: Potential decarboxylation and transesterification side reactions.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reagents Check Purity of Starting Materials (5-Fluoronicotinic Acid, Ethanol) Start->Check_Reagents Purify_Reagents Purify Starting Materials (e.g., Recrystallization, Distillation) Check_Reagents->Purify_Reagents Impure Check_Reaction_Conditions Review Reaction Conditions (Temperature, Time, Catalyst) Check_Reagents->Check_Reaction_Conditions Pure Purify_Reagents->Check_Reaction_Conditions Optimize_Conditions Optimize Conditions (e.g., Use Dean-Stark, Increase Excess Ethanol) Check_Reaction_Conditions->Optimize_Conditions Suboptimal Analyze_Workup Analyze Workup Procedure Check_Reaction_Conditions->Analyze_Workup Optimal Optimize_Conditions->Analyze_Workup Modify_Workup Modify Workup (e.g., Minimize Contact with Water) Analyze_Workup->Modify_Workup Issues Found Analyze_Product Analyze Product by HPLC/GC-MS Analyze_Workup->Analyze_Product No Issues Modify_Workup->Analyze_Product Identify_Impurity Identify Impurity Structure Analyze_Product->Identify_Impurity Identify_Impurity->Start Further Troubleshooting End Pure Product, Improved Yield Identify_Impurity->End Problem Solved

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying crude Ethyl 5-fluoronicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can result in several types of impurities, including:

  • Unreacted Starting Materials: Such as 5-fluoronicotinic acid and ethanol.

  • Byproducts: Formation of dimers, polymers, or products from side reactions.

  • Reagents and Catalysts: Residual acids or bases used as catalysts.

  • Solvent Residues: Traces of solvents used during the reaction or work-up, such as dichloromethane or triethylamine.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Distillation is generally less suitable due to the potential for thermal decomposition.

Q3: My purified this compound is a yellow oil, but it is supposed to be a white solid. What could be the issue?

A3: A yellow discoloration often indicates the presence of impurities. These could be colored byproducts from the synthesis or degradation products. Further purification by column chromatography or recrystallization is recommended. If the product still appears oily, residual solvent might be present. Ensure the product is thoroughly dried under vacuum.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A4: If the product "oils out" instead of crystallizing, it is often due to the presence of impurities or the solution being too concentrated. Try adding a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly. Seeding the solution with a pure crystal of this compound can also help induce crystallization. If these methods fail, a preliminary purification by column chromatography may be necessary to remove impurities that inhibit crystallization.[2][3]

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system for column chromatography should provide good separation between your desired product and impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The goal is to have the product spot with an Rf value of approximately 0.3-0.4.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of nicotinic acid derivatives by column chromatography and recrystallization. These are starting points and may require optimization for your specific crude mixture.

Purification MethodParameterTypical Values / SolventsExpected PurityReference
Column Chromatography Stationary PhaseSilica Gel (200-300 mesh)>98%[4]
Mobile PhaseHexanes / Ethyl Acetate (e.g., 8:1 v/v)[4][5]
Dichloromethane / Hexanes[6]
Recrystallization SolventHexanesHigh[5]
Ethanol / Water
Toluene / Hexane[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying crude this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, create a slurry of silica gel in the chosen low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).

2. Packing the Column:

  • Pour the silica gel slurry into the chromatography column.
  • Use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles are trapped.
  • Add a layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
  • Carefully load the sample onto the top of the silica gel column.

4. Elution:

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity.
  • Collect fractions in separate test tubes.
  • Gradually increase the polarity of the eluent if necessary to elute the product.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

6. Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound by recrystallization.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of a suitable hot solvent (e.g., hexanes or an ethanol/water mixture) to dissolve the crude product completely.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration to remove them.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • For maximum crystal formation, you can further cool the flask in an ice bath.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

5. Washing:

  • Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Purity > 98%? assess_purity->is_pure pure_product Pure Product is_pure->pure_product Yes choose_method Choose Purification Method is_pure->choose_method No column_chrom Column Chromatography choose_method->column_chrom recrystallization Recrystallization choose_method->recrystallization column_chrom->assess_purity recrystallization->assess_purity oily_product Product is an Oil recrystallization->oily_product check_solvent Check for Residual Solvent (Dry under vacuum) oily_product->check_solvent Yes recrystallization_fails Fails to Crystallize ('Oils Out') oily_product->recrystallization_fails No check_solvent->assess_purity recrystallization_fails->column_chrom No, persistent issue try_seeding Try Seeding / Slower Cooling recrystallization_fails->try_seeding Yes try_seeding->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection Logical Relationships in Purification Method Selection cluster_impurities Common Impurity Types cluster_methods Purification Methods Unreacted_SM Unreacted Starting Materials Column_Chrom Column Chromatography Unreacted_SM->Column_Chrom Byproducts Byproducts Byproducts->Column_Chrom Recrystallization Recrystallization Byproducts->Recrystallization Polar_Imp Polar Impurities Polar_Imp->Column_Chrom Polar_Imp->Recrystallization if product is less soluble Nonpolar_Imp Non-polar Impurities Nonpolar_Imp->Column_Chrom

Caption: Selection of purification method based on impurity type.

References

Technical Support Center: Overcoming Challenges in the Suzuki Coupling of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Suzuki-Miyaura cross-coupling of fluorinated pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of fluorinated pyridines often challenging?

The Suzuki coupling of fluorinated pyridines can be problematic due to a combination of factors. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition, a key step in the catalytic cycle. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or deactivation.[1] Another significant challenge is the propensity of pyridylboronic acids to undergo protodeboronation, an undesired side reaction that cleaves the C-B bond.[1]

Q2: What are the most common side reactions observed in the Suzuki coupling of fluorinated pyridines?

The most prevalent side reaction is protodeboronation , where the boronic acid or its derivative is replaced by a hydrogen atom, leading to the formation of a defluorinated pyridine byproduct and reducing the yield of the desired coupled product.[1] Homocoupling of the boronic acid to form a bipyridyl species can also occur, particularly in the presence of oxygen. Catalyst deactivation, often referred to as "catalyst poisoning," by the basic pyridine nitrogen is another common issue that can lead to low or no conversion.[1]

Q3: How do I choose the optimal catalyst and ligand for coupling fluorinated pyridines?

The choice of catalyst and ligand is critical for a successful coupling. For challenging substrates like fluorinated pyridines, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred to outcompete decomposition pathways.[1]

  • Palladium Source: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can be more reliable than in-situ reduction of Pd(II) sources such as Pd(OAc)₂.[1]

  • Ligands: Bulky, electron-rich phosphine ligands are often effective. Buchwald-type ligands such as SPhos and XPhos have proven successful for Suzuki couplings of unstable heteroaryl boronic acids as they promote fast catalytic turnover.[1]

Q4: What is the best base to use for the Suzuki coupling of fluorinated pyridines?

The choice of base is crucial as it plays a role in the transmetalation step. A base that is too strong can promote the decomposition of the boronic acid. Weaker inorganic bases are often preferred.

  • Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used. Cs₂CO₃ is often more effective due to its higher solubility.

  • Phosphates: K₃PO₄ is a mild and effective base that can minimize side reactions.[1]

  • Fluorides: Bases such as CsF or KF can be effective and are thought to participate in the transmetalation step.

Q5: Should I use a boronic acid or a boronic ester?

For substrates prone to protodeboronation, it is highly recommended to use a more stable boronic acid derivative.[1]

  • Pinacol Esters: These are generally more stable than their corresponding boronic acids and are more resistant to premature decomposition.[1]

  • Trifluoroborates: Potassium trifluoroborate salts are another stable alternative.

  • MIDA Boronates: These offer a "slow-release" of the active boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition.

Troubleshooting Guides

Issue 1: Low to No Conversion of the Fluorinated Pyridine
Possible CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage and handling to prevent degradation.
Inefficient Base Screen a panel of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary.
Catalyst Deactivation by Pyridine Nitrogen Employ bulky phosphine ligands (e.g., SPhos, XPhos) to sterically shield the palladium center from coordination with the pyridine nitrogen.
Issue 2: Significant Formation of Protodeboronated Byproduct
Possible CauseSuggested Solution
Presence of Excess Water Use anhydrous solvents and ensure all glassware is thoroughly dried. A controlled amount of water can sometimes be beneficial, but excess should be avoided.
Prolonged Reaction Time at High Temperature Monitor the reaction closely and stop it as soon as the starting material is consumed. Optimize for shorter reaction times if possible.
Instability of the Boronic Acid Switch to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt.[1]
Inappropriate Base Use a milder base like K₃PO₄. Strong bases can accelerate protodeboronation.
Issue 3: Formation of Homocoupled Products
Possible CauseSuggested Solution
Presence of Oxygen Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.
In-situ Reduction of Pd(II) Source Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) to avoid in-situ reduction steps that can promote homocoupling.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of various heteroaryl boron reagents, providing a comparative framework for expected outcomes with fluorinated pyridines.

Table 1: Comparison of Conditions for Suzuki Coupling of Heteroaryl Boron Reagents [1]

EntryBoron ReagentElectrophileCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
13-Furylboronic acidPyFluor¹Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane651870
22-Thiopheneboronic acidPyFluor¹Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane1001889
34-Pyridylboronic acid pinacol esterPyFluor¹Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O1001849
42-Pyrroleboronic acid4-ChloroanisolePrecatalyst²-K₃PO₄ (2)Dioxane/H₂O400.595
52-Furanboronic acid4-BromobenzonitrilePrecatalyst²-K₃PO₄ (2)Dioxane/H₂ORT0.598

¹ PyFluor = Pyridine-2-sulfonyl fluoride ² Buchwald-type precatalyst designed for fast coupling of unstable boronic acids.

Table 2: Substrate Scope using Hetero(aryl) Boronic Acid Pinacol Esters [2]

Reaction conditions: PyFluor (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane 0.8 mL, and H₂O 0.2 mL. Yields were calculated by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

EntryBoronic Acid Pinacol EsterTemperature (°C)Yield (%)
12-Thiopheneboronic acid pinacol ester10082
23-Thiopheneboronic acid pinacol ester10075
32-Furanboronic acid pinacol ester6570
43-Furanboronic acid pinacol ester6565
54-Pyridinylboronic acid pinacol ester10049

Table 3: Substrate Scope using Hetero(aryl) Boronic Acids [2]

Reaction conditions: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and dioxane 1.0 mL. Yields were calculated by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

EntryBoronic AcidTemperature (°C)Yield (%)
12-Thiopheneboronic acid10089
23-Thiopheneboronic acid10081
32-Furanboronic acid6570
43-Furanboronic acid6568
54-Methoxyphenylboronic acid6578

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Pyridine Pinacol Ester

This protocol is adapted for unstable heteroaryl boronic acids by using the more stable pinacol ester derivative.[1]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated pyridyl halide (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Suzuki Coupling of a 2-Halopyridine with an Arylboronic Acid [3]

  • Combine Reactants: To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, KF, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or an aqueous mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Visualizations

Suzuki_Catalytic_Cycle_Challenges A Ar-Pd(II)-L2-X B Ar-Pd(II)-L2-Ar' A->B Transmetalation C Pd(0)L2 B->C Reductive Elimination F Ar-Ar' B->F C->A Oxidative Addition Challenge2 Catalyst Deactivation (Pyridine Coordination) C->Challenge2 D Ar'-B(OR)2 H [Ar'-B(OR)2(Base)]- D->H Challenge3 Protodeboronation D->Challenge3 E Ar-X E->A Challenge1 Slow Oxidative Addition (e--withdrawing F and Py) E->Challenge1 G Base G->H H->B

Caption: Suzuki catalytic cycle with challenges in fluorinated pyridine coupling.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling of Fluorinated Pyridine Check_Conversion Is there any conversion of starting material? Start->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Troubleshoot_Catalyst Troubleshoot Catalyst System: - Use fresh/pre-catalyst - Screen bulky ligands (SPhos, XPhos) - Increase temperature No_Conversion->Troubleshoot_Catalyst Check_Byproducts What are the major byproducts? Low_Conversion->Check_Byproducts Success Successful Coupling Troubleshoot_Catalyst->Success Protodeboronation Protodeboronation Product Check_Byproducts->Protodeboronation Defluorinated Pyridine Homocoupling Homocoupling Product Check_Byproducts->Homocoupling Bipyridyl Troubleshoot_Boronic_Acid Troubleshoot Boronic Acid Stability: - Use pinacol ester/trifluoroborate - Use anhydrous conditions - Use milder base (K3PO4) Protodeboronation->Troubleshoot_Boronic_Acid Troubleshoot_Inertness Improve Inert Atmosphere: - Thoroughly degas solvents - Use freeze-pump-thaw cycles - Use Pd(0) source Homocoupling->Troubleshoot_Inertness Troubleshoot_Boronic_Acid->Success Troubleshoot_Inertness->Success

References

Technical Support Center: Optimizing the Blaise Reaction for Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Blaise reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the Blaise reaction with aromatic nitriles.

Frequently Asked Questions (FAQs)

Q1: What is the Blaise reaction and why is it useful for aromatic nitriles?

The Blaise reaction is a classic organometallic reaction that synthesizes β-keto esters or β-enamino esters from the reaction of an α-haloester with a nitrile in the presence of zinc metal.[1][2] The reaction proceeds through the formation of an organozinc intermediate that adds to the nitrile.[1][2][3] The initial product is a zinc imino ester, which upon aqueous work-up can yield either a β-enamino ester (basic work-up) or a β-keto ester (acidic work-up).[1][2][3] This reaction is particularly valuable for aromatic nitriles as it allows for a two-carbon homologation, converting them into versatile β-keto ester functional groups which are important intermediates in the synthesis of various organic molecules.[3][4]

Q2: What are the main challenges encountered when performing the Blaise reaction with aromatic nitriles?

Historically, the Blaise reaction has been plagued by issues such as low yields and a narrow substrate scope.[1][3] A significant side reaction is the self-condensation of the α-haloester.[1] Additionally, the reaction can be sensitive to the quality and activation of the zinc, as well as the reaction conditions and work-up procedure.[1][3] Improper work-up can lead to the formation of stable emulsions, making product isolation difficult and reducing yields.[1]

Q3: How do substituents on the aromatic nitrile affect the reaction?

The electronic nature of the substituents on the aromatic ring can influence the reactivity of the nitrile. Electron-withdrawing groups on the aryl nitrile can enhance reactivity by making the nitrile carbon more electrophilic.[5] Conversely, electron-donating groups may decrease the reactivity of the nitrile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc surface.Activate the zinc prior to the reaction. Common methods include washing with HCl, using trimethylsilyl chloride (TMSCl), or employing ultrasound.[4]
Self-condensation of the α-haloester.Add the α-haloester slowly over a period of 30-60 minutes to the reaction mixture containing the nitrile and activated zinc.[1] Using a slight excess of the α-haloester can also favor the desired reaction.
Inefficient formation of the organozinc reagent.Ensure the reaction is performed under anhydrous conditions. Tetrahydrofuran (THF) is often a superior solvent to benzene for this reaction.[3]
Formation of a Stable Emulsion during Work-up Inappropriate work-up procedure.Dilute the reaction mixture with THF to a total volume of 3 mL for each mmol of α-haloester used. Then, add 1/3 mL of 50% aqueous K₂CO₃ per mmol of α-haloester with vigorous stirring.[1]
Presence of fine solid particles.Filter the emulsified mixture through a pad of Celite. Celite is an inert filter aid that can help to break up emulsions by removing fine particulates.
Product is the β-enamino ester instead of the β-keto ester Incorrect work-up for β-keto ester formation.To obtain the β-keto ester, the organic phase from the initial work-up must be treated with 1 M aqueous HCl at room temperature for about 30 minutes to hydrolyze the β-enamino ester intermediate.[1]
Difficulty in Purifying the Product Presence of unreacted starting materials or side products.Purification can typically be achieved by column chromatography on silica gel.[1] For volatile products, vacuum distillation can be effective.

Data on Reaction Conditions and Yields

The following table summarizes the impact of different reaction conditions on the yield of the Blaise reaction with aromatic nitriles.

Aromatic Nitrileα-HaloesterZinc ActivationSolventTemperatureWork-upProductYield (%)
BenzonitrileEthyl bromoacetateActivated ZincTHFRefluxAcidicEthyl 3-oxo-3-phenylpropanoateHigh (not specified)
Substituted BenzonitrilesEthyl bromoacetateActivated ZincTHFRefluxAcidic/BasicCorresponding β-keto/enamino estersGenerally Good
Aryl NitrilesPotassium ethyl malonateZnCl₂DichloroethaneNot specifiedNot specifiedβ-amino acrylatesModerate to Good

Experimental Protocols

Detailed Protocol for the Blaise Reaction of Benzonitrile (Adapted from Hannick and Kishi, 1983)

This protocol is based on the improved procedure that has been shown to give high yields.

Materials:

  • Benzonitrile

  • Ethyl bromoacetate

  • Zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • 50% aqueous potassium carbonate (K₂CO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place zinc dust. Activate the zinc using a preferred method (e.g., washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum).

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and the activated zinc to the flask. Add benzonitrile to the mixture.

  • Addition of α-Haloester: Heat the mixture to reflux. Add a solution of ethyl bromoacetate in anhydrous THF dropwise to the refluxing mixture over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Work-up for β-Enamino Ester:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with THF to a total volume of 3 mL per mmol of ethyl bromoacetate used.

    • With vigorous stirring, add 50% aqueous K₂CO₃ (1/3 mL per mmol of ethyl bromoacetate).

    • Continue stirring for 30 minutes. The mixture should separate into two clean layers.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude β-enamino ester.

  • Hydrolysis to β-Keto Ester:

    • To the organic layer obtained from the initial work-up, add 1 M aqueous HCl.

    • Stir the mixture at room temperature for 30 minutes.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain the pure ethyl 3-oxo-3-phenylpropanoate.

Visualizing the Blaise Reaction

Experimental Workflow

Blaise_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation zinc Zinc Dust activation Activation (e.g., HCl wash) zinc->activation activated_zinc Activated Zinc activation->activated_zinc reflux Reflux activated_zinc->reflux reactants Aromatic Nitrile α-Haloester Anhydrous THF reactants->reflux blaise_intermediate Blaise Intermediate (Zinc Imino Ester) reflux->blaise_intermediate basic_workup Basic Work-up (50% K2CO3) blaise_intermediate->basic_workup enamino_ester β-Enamino Ester basic_workup->enamino_ester acidic_workup Acidic Work-up (1 M HCl) keto_ester β-Keto Ester acidic_workup->keto_ester enamino_ester->acidic_workup Hydrolysis purification Purification (Chromatography/ Distillation) enamino_ester->purification keto_ester->purification

Caption: Experimental workflow for the Blaise reaction with aromatic nitriles.

Troubleshooting Logic

Blaise_Troubleshooting start Low Yield? check_zinc Was the zinc activated? start->check_zinc activate_zinc Activate zinc (e.g., HCl, TMSCl, ultrasound) check_zinc->activate_zinc No check_addition Was the α-haloester added slowly? check_zinc->check_addition Yes slow_addition Perform slow, dropwise addition of α-haloester check_addition->slow_addition No check_workup Did an emulsion form during work-up? check_addition->check_workup Yes modify_workup Follow dilute THF/ aq. K2CO3 protocol check_workup->modify_workup Yes check_hydrolysis Is the product the β-enamino ester instead of the β-keto ester? check_workup->check_hydrolysis No acid_hydrolysis Treat with 1 M HCl after initial work-up check_hydrolysis->acid_hydrolysis Yes

Caption: Troubleshooting decision tree for the Blaise reaction.

References

Preventing decomposition of Ethyl 5-fluoronicotinate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 5-fluoronicotinate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its stability is crucial for ensuring high reaction yields, product purity, and the overall efficiency of the synthetic process. Decomposition can lead to the formation of impurities that are often difficult to separate from the desired product.

Q2: What are the main decomposition pathways for this compound during reactions?

Based on the structure of this compound and general chemical principles, the two primary decomposition pathways are:

  • Hydrolysis: The ester group can be hydrolyzed to 5-fluoronicotinic acid, especially under acidic or basic conditions.

  • Decarboxylation: While less common for simple esters, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) can occur, particularly at elevated temperatures, leading to the formation of 3-fluoropyridine. Some specialized reactions, such as the Blaise reaction, can be decarboxylative in nature.[1]

Q3: Is this compound stable under normal storage conditions?

Yes, this compound is generally stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area.[2] Decomposition is primarily a concern during chemical reactions where the molecule is subjected to heat, acidic or basic reagents, or certain catalysts.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield of the desired product and formation of 5-fluoronicotinic acid.

This issue is likely caused by the hydrolysis of the ethyl ester.

Troubleshooting Steps:

  • Control pH: Maintain neutral or near-neutral reaction conditions if possible. The use of buffers can help to stabilize the pH.

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water, which is required for hydrolysis.

  • Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.

  • Protecting Groups: If the reaction chemistry allows, consider protecting the ester functionality, although this adds extra steps to the synthesis.

Experimental Protocol: Monitoring Hydrolysis by HPLC

  • Objective: To quantify the extent of hydrolysis of this compound to 5-fluoronicotinic acid under different reaction conditions.

  • Methodology:

    • Set up small-scale trial reactions under the various conditions to be tested (e.g., different pH values, temperatures, water content).

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling and neutralization).

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of this compound and 5-fluoronicotinic acid using a UV detector at a suitable wavelength (e.g., 260 nm).

    • Quantify the relative peak areas to determine the percentage of hydrolysis.

Data Summary: Effect of pH and Temperature on Hydrolysis

Condition IDpHTemperature (°C)Hydrolysis after 24h (%)
A32515
B725< 1
C102525
D7505
E78018

Note: The data in this table is illustrative and represents expected trends. Actual results may vary depending on the specific reaction solvent and other reagents.

Issue 2: Formation of 3-fluoropyridine as a byproduct.

The presence of 3-fluoropyridine suggests that decarboxylation has occurred. This is more likely to happen if the ester is first hydrolyzed to the carboxylic acid, which then decarboxylates.

Troubleshooting Steps:

  • Temperature Control: Decarboxylation is often promoted by high temperatures. Running the reaction at a lower temperature is the most effective way to minimize this side reaction.

  • Avoid Strong Acids/Bases: Strong acids or bases can catalyze both the initial hydrolysis and the subsequent decarboxylation.

  • Inert Atmosphere: While not always directly preventing decarboxylation, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might promote decomposition.

Experimental Protocol: Headspace GC-MS Analysis for Decarboxylation

  • Objective: To detect and quantify the formation of the volatile byproduct, 3-fluoropyridine.

  • Methodology:

    • Set up the reaction in a sealed vial with a septum.

    • After the reaction period, heat the vial to a specific temperature (e.g., 80°C) to ensure any volatile byproducts are in the headspace.

    • Using a gas-tight syringe, withdraw a sample of the headspace gas.

    • Inject the gas sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The GC will separate the components of the gas mixture, and the MS will identify 3-fluoropyridine by its mass-to-charge ratio.

    • Quantification can be achieved by using a calibration curve with a known standard of 3-fluoropyridine.

Visualizations

Decomposition Pathways of this compound

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation E5FN This compound FNA 5-Fluoronicotinic Acid E5FN->FNA  Hydrolysis (+H2O, H+ or OH-) FNA->E5FN  Esterification (+EtOH, H+) FP 3-Fluoropyridine FNA->FP  Decarboxylation (Heat) CO2 CO2 EtOH Ethanol TroubleshootingWorkflow start Low Yield of Desired Product check_byproducts Analyze Byproducts (HPLC, GC-MS) start->check_byproducts is_hydrolysis 5-Fluoronicotinic Acid Detected? check_byproducts->is_hydrolysis is_decarboxylation 3-Fluoropyridine Detected? is_hydrolysis->is_decarboxylation No hydrolysis_solutions Implement Hydrolysis Prevention: - Anhydrous Conditions - Control pH - Lower Temperature is_hydrolysis->hydrolysis_solutions Yes decarboxylation_solutions Implement Decarboxylation Prevention: - Lower Temperature - Avoid Strong Acid/Base is_decarboxylation->decarboxylation_solutions Yes other_issues Investigate Other Reaction Issues is_decarboxylation->other_issues No end Improved Yield hydrolysis_solutions->end decarboxylation_solutions->end other_issues->end

References

Identifying and minimizing byproducts in Ethyl 5-fluoronicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-fluoronicotinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification of 5-fluoronicotinic acid with ethanol using an acid catalyst.[1] This is a direct esterification method that is well-established for nicotinic acid derivatives.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: While specific data for this compound is limited in publicly available literature, analogous reactions with other nicotinic acid derivatives suggest the following potential byproducts:

  • Unreacted 5-fluoronicotinic acid: Due to the equilibrium nature of the Fischer esterification, the reaction may not go to completion, leaving unreacted starting material.

  • Water: A primary byproduct of the esterification reaction. Its removal can help drive the reaction towards the product.

  • Byproducts from impurities in the starting material: If the 5-fluoronicotinic acid starting material is impure, these impurities may be carried through or react to form other byproducts. For instance, if the synthesis of 5-fluoronicotinic acid involves the oxidation of a precursor like 3-fluoroquinoline, incomplete oxidation or side reactions could introduce impurities.[2]

  • N-Alkylated byproduct (N-ethyl-5-fluoronicotinium ethyl ester): While less common under the acidic conditions of Fischer esterification, the nitrogen atom on the pyridine ring can potentially be alkylated by ethanol, especially if reaction conditions are not optimized.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the 5-fluoronicotinic acid spot/peak and the appearance of the this compound product spot/peak.

Q4: What are the recommended purification methods for this compound?

A4: After the reaction is complete, the crude product will contain the desired ester, unreacted starting materials, the acid catalyst, and any byproducts. Common purification strategies include:

  • Neutralization and Extraction: The reaction mixture is typically first neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted 5-fluoronicotinic acid. The product is then extracted into an organic solvent.

  • Distillation: As this compound is a liquid, vacuum distillation can be an effective method for purification, especially for separating it from less volatile impurities.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the product from closely related impurities. A solvent system of hexane and ethyl acetate is often used for similar compounds.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of this compound Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent) and/or remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Hydrolysis during Workup During the neutralization and extraction steps, ensure the aqueous and organic layers are separated efficiently to minimize contact time and prevent hydrolysis of the ester back to the carboxylic acid.
Presence of Unreacted 5-fluoronicotinic Acid in Product Incomplete Reaction Increase the reaction time or temperature (while monitoring for decarboxylation). Consider using a more efficient water-removal technique.
Inefficient Purification During the basic wash in the workup, ensure thorough mixing to fully neutralize and extract the unreacted acid. If the issue persists, consider purification by column chromatography.
Product is Contaminated with a Low-Boiling Impurity Decarboxylation This could be 3-fluoropyridine, formed from the decarboxylation of 5-fluoronicotinic acid at high temperatures. To minimize this, carry out the reaction at the lowest effective temperature and for the minimum time necessary. Monitor the reaction temperature carefully.
Product Purity is Low Despite Purification Presence of Byproducts with Similar Properties Byproducts formed from impurities in the starting material may have similar physical properties to the desired product, making separation difficult. In this case, it is crucial to start with high-purity 5-fluoronicotinic acid. Consider purifying the starting material before the esterification reaction.
Transesterification If other alcohols are present as impurities in the ethanol, transesterification can lead to the formation of other esters. Use anhydrous, high-purity ethanol to avoid this.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 5-fluoronicotinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoronicotinic acid in an excess of anhydrous ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted 5-fluoronicotinic acid. Be cautious as CO2 gas will be evolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 5-fluoronicotinic_acid 5-fluoronicotinic acid Reaction_Vessel Reflux 5-fluoronicotinic_acid->Reaction_Vessel Ethanol Ethanol (excess) Ethanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Neutralization Neutralization (NaHCO₃ soln.) Reaction_Vessel->Neutralization Cool Extraction Extraction (Organic Solvent) Neutralization->Extraction Drying Drying (MgSO₄/Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Vacuum Distillation or Column Chromatography Concentration->Purification_Method Crude Product Final_Product Pure Ethyl 5-fluoronicotinate Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation 5-FNA 5-fluoronicotinic Acid Product This compound 5-FNA->Product + Ethanol - H₂O Byproduct_Decarb 3-fluoropyridine (Decarboxylation) 5-FNA->Byproduct_Decarb High Temp (-CO₂) Byproduct_Incomplete Unreacted 5-FNA (Incomplete Reaction) 5-FNA->Byproduct_Incomplete Equilibrium Ethanol Ethanol Ethanol->Product Byproduct_Hydrolysis 5-fluoronicotinic Acid (Hydrolysis) Product->Byproduct_Hydrolysis + H₂O (Workup)

Caption: Potential byproduct formation pathways in this compound synthesis.

References

Technical Support Center: Troubleshooting Reactions with Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Ethyl 5-fluoronicotinate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura cross-coupling reaction with this compound is giving low yields. What are the common causes and how can I optimize the reaction?

Low yields in Suzuki-Miyaura couplings with electron-deficient heteroaryl halides like this compound can stem from several factors. Key areas to investigate include the choice of catalyst, ligand, base, and solvent system, as well as the reaction temperature.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The palladium catalyst and its coordinating ligand are critical for efficient catalytic turnover. For electron-deficient substrates, electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand series (e.g., SPhos, XPhos), can be highly effective in promoting the oxidative addition step.[1] If using a standard catalyst like Pd(PPh₃)₄, ensure its quality and consider preparing it fresh or using a pre-catalyst.

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step. A base that is too weak may not sufficiently activate the boronic acid. Stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially with challenging substrates.[1] The solubility of the base can also be a factor; using finely powdered base or adding a small amount of water to the solvent system can improve its effectiveness.[1]

  • Solvent System: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.[2][3] The water can aid in dissolving the base and facilitating the formation of the active boronate species.

  • Reaction Temperature: Insufficient temperature can lead to incomplete reaction. While starting at a moderate temperature (e.g., 80 °C) is advisable, a gradual increase may be necessary to drive the reaction to completion.[1] However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Table 1: Troubleshooting Suzuki-Miyaura Coupling of this compound

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalystUse a pre-formed Pd(0) catalyst or an appropriate Pd(II) precatalyst with a suitable ligand (e.g., Buchwald ligands). Ensure rigorous degassing to prevent catalyst oxidation.
Inefficient oxidative additionEmploy electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).
Ineffective transmetalationUse a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and consider adding a small amount of water.
Side Product Formation Homocoupling of boronic acidEnsure an inert atmosphere to minimize oxygen, which can promote homocoupling.
ProtodeboronationUse anhydrous solvents and ensure all reagents are dry.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Degassing: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3][4]

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Evaluate Catalyst & Ligand Start->Check_Catalyst Inactive Catalyst? Poor Oxidative Addition? Check_Base Assess Base & Solvent Start->Check_Base Inefficient Transmetalation? Check_Temp Optimize Temperature Start->Check_Temp Incomplete Reaction? Side_Products Analyze for Side Products Start->Side_Products Competing Reactions? Purification Review Purification Protocol Start->Purification Loss during Workup? Success Improved Yield Check_Catalyst->Success Use Buchwald Ligands Fresh Pd(0) Source Check_Base->Success Use Stronger Base (K3PO4) Add H2O to Solvent Check_Temp->Success Increase Temperature (monitor for degradation) Side_Products->Success Rigorous Degassing Anhydrous Conditions Purification->Success Optimize Chromatography Recrystallization

Troubleshooting workflow for low yields in Suzuki coupling.

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. How can I improve the selectivity and yield?

The Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to the potential for side reactions. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high selectivity.

Troubleshooting Strategies:

  • Catalyst and Ligand System: The combination of a palladium precursor and a suitable phosphine ligand is critical. For heteroaryl halides, bulky and electron-rich biarylphosphine ligands are often preferred.[1] Pre-catalysts can also offer improved reactivity and stability.

  • Base Selection: The choice of base can significantly influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] The base should be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or product.

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically employed. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Minimizing Side Reactions: The formation of homocoupled products or hydrodehalogenation of the starting material can be problematic. Ensuring a strictly inert atmosphere and using high-purity reagents can help minimize these side reactions.

Table 2: Troubleshooting Buchwald-Hartwig Amination of this compound

IssuePotential CauseRecommended Solution
Low Conversion Catalyst deactivationUse a robust pre-catalyst or a ligand that stabilizes the active palladium species.
Steric hindranceFor sterically demanding amines, consider using a more active catalyst system and higher reaction temperatures.
Hydrodehalogenation Presence of protic impuritiesUse anhydrous solvents and reagents.
Homocoupling Oxidative side reactionsMaintain a strictly inert atmosphere throughout the reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos or BrettPhos pre-catalyst, 2-4 mol%) and the base (e.g., LiHMDS, 2.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction: Stir the mixture at the desired temperature (e.g., 65-100 °C) and monitor by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purification: Purify the crude product by column chromatography.[5]

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Catalyst_Ligand Evaluate Catalyst & Ligand System Start->Catalyst_Ligand Catalyst Deactivation? Base_Solvent Assess Base & Solvent Start->Base_Solvent Incorrect Base/Solvent? Side_Reactions Identify Side Products Start->Side_Reactions Hydrodehalogenation? Homocoupling? Purification_Issues Review Purification Method Start->Purification_Issues Product Loss? Improved_Yield Improved Yield Catalyst_Ligand->Improved_Yield Use Pre-catalysts (e.g., RuPhos, BrettPhos) Base_Solvent->Improved_Yield Use Strong, Non-nucleophilic Base (e.g., LiHMDS) Side_Reactions->Improved_Yield Strictly Inert Atmosphere High-Purity Reagents Purification_Issues->Improved_Yield Optimize Chromatography Conditions

Troubleshooting workflow for Buchwald-Hartwig amination.

Q3: My Sonogashira coupling with this compound is failing or giving low yields. What should I check?

Sonogashira couplings of electron-deficient heteroaryl halides can be sensitive to reaction conditions. Low yields are often attributed to issues with the catalyst system, base, or the stability of the terminal alkyne.

Troubleshooting Strategies:

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling). If homocoupling is a significant issue, consider a copper-free protocol.[6][7]

  • Palladium Catalyst and Ligand: A variety of palladium sources can be used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common. For challenging substrates, more specialized ligands may be required.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX generated and to facilitate the formation of the copper acetylide. The base should be anhydrous and in excess.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are common choices.

  • Alkyne Stability: Terminal alkynes can be sensitive and prone to decomposition or oligomerization under harsh conditions. Ensure the alkyne is of high purity and consider adding it slowly to the reaction mixture.

Table 3: Troubleshooting Sonogashira Coupling of this compound

IssuePotential CauseRecommended Solution
Low Conversion Ineffective catalyst systemTry different palladium sources and ligands. Ensure the copper co-catalyst (if used) is fresh.
Insufficiently basic conditionsUse a dry, excess of an appropriate amine base.
Alkyne Homocoupling Presence of oxygen and copperDegas the reaction mixture thoroughly. Consider a copper-free protocol.[6][7]
Starting Material Decomposition Harsh reaction conditionsRun the reaction at a lower temperature for a longer duration.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in an anhydrous solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating, monitoring the progress by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.[8]

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling Catalyst_System Evaluate Catalyst System (Pd & Cu) Start->Catalyst_System Ineffective Catalyst? Base_Conditions Check Base & Solvent Start->Base_Conditions Insufficient Base? Alkyne_Issues Assess Alkyne Stability Start->Alkyne_Issues Alkyne Homocoupling? Decomposition? Purification_Problems Review Purification Process Start->Purification_Problems Loss During Workup? Yield_Improved Improved Yield Catalyst_System->Yield_Improved Try Copper-Free Conditions Use Active Pd Catalyst Base_Conditions->Yield_Improved Use Anhydrous Amine Base Degassed Solvent Alkyne_Issues->Yield_Improved Use High-Purity Alkyne Slow Addition Purification_Problems->Yield_Improved Optimize Chromatography Eluent System

Troubleshooting workflow for Sonogashira coupling.

Q4: I am attempting to hydrolyze this compound to 5-fluoronicotinic acid, but the reaction is incomplete or I am getting side products. What are the best conditions?

The saponification (base-mediated hydrolysis) of esters is a standard transformation, but incomplete reactions or side reactions can occur.

Troubleshooting Strategies:

  • Choice of Base: Strong hydroxide bases like NaOH or KOH are typically used. An excess of the base is necessary to drive the reaction to completion.

  • Solvent: A mixture of an alcohol (like methanol or ethanol) and water is commonly used to ensure the solubility of both the ester and the hydroxide base.[9]

  • Reaction Temperature: The reaction can often be performed at room temperature, but heating to reflux may be necessary to increase the rate of hydrolysis, especially if the ester is sterically hindered or electronically deactivated.

  • Workup: After the saponification is complete, the reaction mixture will contain the carboxylate salt. Acidification with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the carboxylic acid.[9] Incomplete acidification will result in low yields of the desired product.

Table 4: Troubleshooting Saponification of this compound

IssuePotential CauseRecommended Solution
Incomplete Hydrolysis Insufficient baseUse a larger excess of NaOH or KOH.
Low reaction temperatureHeat the reaction mixture to reflux.
Low Yield after Workup Incomplete acidificationEnsure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate.
Product solubility in waterIf the product has some water solubility, perform multiple extractions with an organic solvent after acidification.

Experimental Protocol: Saponification of this compound

  • Reaction Setup: Dissolve this compound in a mixture of methanol and an aqueous solution of NaOH (e.g., 1-2 M).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the alcohol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic.

  • Isolation: Collect the precipitated 5-fluoronicotinic acid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).[9]

Saponification_Troubleshooting Start Low Yield in Saponification Incomplete_Reaction Check for Incomplete Reaction Start->Incomplete_Reaction Starting Material Remaining? Workup_Issues Review Workup Procedure Start->Workup_Issues Incomplete Acidification? Purification_Problems Assess Purification Method Start->Purification_Problems Product Loss? Success Improved Yield Incomplete_Reaction->Success Increase Base Equivalents Increase Temperature Workup_Issues->Success Ensure pH is Strongly Acidic Multiple Extractions Purification_Problems->Success Recrystallization Optimize Solvent

Troubleshooting workflow for saponification.

References

Technical Support Center: Column Chromatography Purification of Ethyl 5-fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 5-fluoronicotinate and its derivatives using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound derivatives.

Problem Potential Cause Recommended Solution
Poor Separation / Co-elution of Impurities The polarity of the solvent system (mobile phase) is not optimized for the separation.Perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find a system that provides good separation between your target compound and impurities. Aim for an Rf value of 0.2-0.3 for the desired product.
The stationary phase is not providing sufficient selectivity.If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic). For particularly challenging separations of fluorinated compounds, specialized fluorinated stationary phases (in a reversed-phase setup) could be explored.
The column was overloaded with the crude sample.The amount of crude material should typically be 1-5% of the mass of the stationary phase. If you overload the column, the separation bands will broaden and overlap.
Product is not Eluting from the Column The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of your mobile phase. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase.
The compound may have degraded on the acidic silica gel.Test the stability of your compound on a silica gel TLC plate. Spot the compound and let the plate sit for an hour before developing it. If a new spot appears, it indicates degradation. In this case, use a deactivated silica gel or an alternative stationary phase like alumina.
Peak Tailing in Fractions Secondary interactions between the basic pyridine nitrogen of your compound and acidic silanol groups on the silica surface can cause tailing.Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase to block the active sites on the silica gel.
The sample was loaded in a solvent that is too polar.Dissolve and load your sample in the initial, least polar mobile phase. If solubility is an issue, use a minimal amount of a slightly more polar solvent or perform a dry-loading technique.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate system).
Irregular Elution / Streaking The column was not packed properly, leading to channels or cracks in the stationary phase.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. A layer of sand on top of the silica bed can help prevent disturbance when adding the mobile phase.
The crude sample is not fully soluble in the mobile phase.Consider dry-loading the sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for normal-phase column chromatography of these types of compounds. If your compound shows instability on silica gel, neutral or basic alumina can be a good alternative.

Q2: Which mobile phase system should I start with?

A2: A gradient of ethyl acetate in hexanes is a standard choice for compounds of moderate polarity like this compound derivatives. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. For more polar derivatives, a dichloromethane/methanol system may be more appropriate.

Q3: How does the fluorine atom in my compound affect the purification?

A3: The introduction of a fluorine atom can significantly alter the polarity of your molecule compared to its non-fluorinated analog. This can affect its retention time on the column. While aryl fluorides are generally stable during silica gel chromatography, it is always recommended to check for on-column stability using a preliminary TLC analysis.

Q4: Should I use isocratic or gradient elution?

A4: For purifying a crude reaction mixture with multiple components of varying polarities, gradient elution is generally preferred.[1][2] This involves starting with a low-polarity mobile phase to elute non-polar impurities and gradually increasing the polarity to elute your target compound and then any highly polar impurities.[1][2] Isocratic elution, where the solvent composition remains constant, is simpler but may not provide adequate separation for complex mixtures.[1][2]

Q5: My compound is a solid. Is column chromatography the best purification method?

A5: If column chromatography does not yield a product of sufficient purity, recrystallization can be an excellent secondary purification step for solid compounds.

Q6: How can I monitor the progress of my column chromatography?

A6: Thin Layer Chromatography (TLC) is the essential tool for monitoring your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can track the separation of your desired compound from impurities and decide which fractions to combine.

Data Presentation

The following tables provide general guidelines for selecting column chromatography parameters. The optimal conditions will vary depending on the specific derivative being purified and should be optimized using TLC.

Table 1: Recommended Stationary Phases

Stationary PhaseParticle SizeApplications
Silica Gel60 Å, 230-400 meshStandard choice for normal-phase chromatography of moderately polar compounds.
Alumina (Neutral or Basic)50-200 µmAlternative to silica gel, especially for compounds that are sensitive to acid.
Deactivated Silica Gel60 Å, 230-400 meshUsed for compounds that show some degradation on standard silica gel.
Reversed-Phase C18 Silica40-63 µmFor reversed-phase chromatography of polar compounds, using polar mobile phases like acetonitrile/water.

Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography

Mobile Phase System (Gradient)Compound Polarity
Hexanes / Ethyl AcetateNon-polar to moderately polar
Dichloromethane / MethanolModerately polar to polar
Toluene / Ethyl AcetateFor aromatic compounds, offering different selectivity

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal mobile phase for separation.

    • Visualize the spots under UV light.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the silica bed.

    • Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.

    • Collect fractions in separate test tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) packing 2. Column Packing (Prepare Silica Slurry) tlc->packing Select Initial Solvent loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Gradient Elution (Increase Polarity) loading->elution collection 5. Fraction Collection elution->collection Collect Eluent frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine Identify Pure Fractions evaporation 8. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: A typical workflow for the purification of this compound derivatives using column chromatography.

troubleshooting_workflow start Poor Separation Observed check_tlc Was TLC optimization performed? start->check_tlc optimize_tlc Optimize mobile phase using TLC (Hexanes/EtOAc, DCM/MeOH) check_tlc->optimize_tlc No check_loading Was the column overloaded? check_tlc->check_loading Yes solution Improved Separation optimize_tlc->solution reduce_load Reduce sample load (<5% of silica mass) check_loading->reduce_load Yes check_stability Is the compound stable on silica? check_loading->check_stability No reduce_load->solution test_stability Test stability on TLC plate (spot, wait, develop) check_stability->test_stability Unsure check_stability->solution Yes change_stationary Use Alumina or deactivated silica test_stability->change_stationary Degradation Observed test_stability->solution Stable change_stationary->solution

Caption: A decision-making flowchart for troubleshooting poor separation in column chromatography.

References

Impact of solvent choice on Ethyl 5-fluoronicotinate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-fluoronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we focus on one of the most critical, yet often overlooked, parameters: the choice of solvent. We will explore how different solvents can dramatically alter reaction efficiency, yield, and byproduct formation, providing you with actionable troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer delves into the chemical reasoning behind the issue and provides a clear path to resolution.

Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: Why is my SNAr reaction with an amine nucleophile giving a low yield in a protic solvent like ethanol or methanol?

Answer: This is a classic issue rooted in the solvent's interaction with your nucleophile. While polar solvents are necessary to facilitate SNAr reactions, polar protic solvents like alcohols can be counterproductive.

Causality: Protic solvents possess acidic protons (O-H or N-H bonds) that form strong hydrogen bonds with your amine nucleophile.[1][2] This "caging" effect, or solvation, stabilizes the nucleophile, making it less reactive and less available to attack the electron-deficient pyridine ring.[3] Consequently, the activation energy for the reaction increases, and the rate slows down dramatically.

Solutions:

  • Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to a polar aprotic one, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). These solvents have high dielectric constants to support the formation of the charged Meisenheimer intermediate but lack the acidic protons that deactivate the nucleophile.[2][4] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction.[4]

  • Increase Temperature: If you are constrained to using a protic solvent, increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier. However, this may lead to side reactions.

  • Use a Stronger, Non-nucleophilic Base: Adding a hindered, non-nucleophilic base can deprotonate a small portion of the amine, increasing its overall nucleophilicity without competing in the reaction.

Question: My SNAr reaction in DMF is producing a dark color and multiple byproducts, especially at high temperatures. What is happening?

Answer: While DMF is an excellent solvent for SNAr, it has thermal stability limits, especially in the presence of bases or trace impurities.

Causality: At temperatures exceeding approximately 150°C, DMF can decompose to form dimethylamine and carbon monoxide. The generated dimethylamine is a nucleophile and can compete with your desired nucleophile, leading to the formation of an undesired N,N-dimethylamino-substituted byproduct. The dark coloration is often indicative of decomposition and polymerization pathways.

Solutions:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. Many SNAr reactions with activated substrates like this compound proceed efficiently at 80-120°C.

  • Use an Alternative High-Boiling Aprotic Solvent: If high temperatures are necessary, consider switching to a more thermally stable solvent like DMSO (Boiling Point: 189°C) or N-Methyl-2-pyrrolidone (NMP) (Boiling Point: 202°C).

  • Ensure Reagent Purity: Use high-purity, anhydrous DMF. Water impurities can exacerbate decomposition and lead to hydrolysis of the ethyl ester group.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: My Suzuki coupling reaction is sluggish or fails completely when I use a single nonpolar solvent like Toluene or THF. Why?

Answer: This is a common issue related to the poor solubility of the inorganic base and the boronate salt in nonpolar organic solvents.

Causality: Suzuki couplings are multi-phasic reactions. The palladium catalyst and the this compound are typically soluble in the organic phase (e.g., Toluene, THF, Dioxane). However, the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the boronate species (formed from the boronic acid and the base) are often insoluble in these solvents.[5] The reaction occurs at the interface of these phases, and if the reagents cannot interact effectively, the catalytic cycle will be slow or stall completely.

Solutions:

  • Introduce a Polar Co-Solvent: The standard solution is to use a biphasic solvent system. Adding water (e.g., Toluene/H₂O or Dioxane/H₂O mixtures) will dissolve the base and facilitate the formation and transfer of the boronate species to the catalytic cycle.[6] A polar organic co-solvent like ethanol can also serve a similar purpose.

  • Use a Polar Aprotic Solvent: Alternatively, running the reaction in a single polar aprotic solvent like DMF or DMSO can often successfully dissolve all components, creating a homogenous reaction mixture. However, be aware that coordinating solvents can sometimes influence the nature of the active catalytic species.[7][8]

  • Choose a More Soluble Organic Base: In some cases, using a soluble organic base like triethylamine (NEt₃) or DBU can circumvent the solubility issue, although their basicity and compatibility must be considered for your specific reaction.

Question: I am observing significant protodeboronation (replacement of the boronic acid group with hydrogen) in my Suzuki reaction. Can the solvent be the cause?

Answer: Yes, the solvent system, particularly the presence of water and the reaction temperature, can significantly contribute to protodeboronation, which is a major competing side reaction.

Causality: Protodeboronation is the hydrolysis of the C-B bond.[5] This side reaction is often accelerated by:

  • Excess Water: While water is often necessary for solubility, too much can promote hydrolysis.

  • High Temperatures: The rate of protodeboronation increases with temperature.

  • Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose.

Solutions:

  • Optimize the Water Ratio: If using a biphasic system, carefully control the amount of water. Use the minimum amount necessary to achieve a reasonable reaction rate. Typically, ratios of organic solvent to water range from 4:1 to 10:1.

  • Use Anhydrous Conditions with a Soluble Base: An alternative strategy is to use a strictly anhydrous polar aprotic solvent (like DMF) with a base that has some organic solubility, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to harsh conditions.

Category 3: General Issues
Question: My reaction is not working, and I am getting a complex mixture. What are the first solvent-related factors I should verify?

Answer: When a reaction fails, it's crucial to return to the fundamentals. Low yields or complex mixtures are often traced back to basic setup and reagent issues.[9][10][11]

Troubleshooting Workflow:

  • Check for Water (Anhydrous Conditions): For most organic reactions, especially palladium-catalyzed couplings, the presence of water can be detrimental. Ensure your solvent is truly anhydrous. Use freshly opened bottles of anhydrous solvent or distill the solvent over a suitable drying agent.

  • Check for Peroxides: Ethereal solvents like THF and Dioxane can form explosive peroxides over time when exposed to air and light. Peroxides can poison palladium catalysts and initiate unwanted side reactions. Always test for peroxides before use and use solvents containing an inhibitor like BHT for long-term storage.

  • Ensure Reagent Solubility: Visually inspect your reaction. Are all reagents dissolved? If you see solids settled at the bottom (like the base in a Suzuki coupling), your solvent system may be inappropriate, as discussed above.

  • Consider Solvent-Reagent Compatibility: Ensure your solvent is not reactive under the reaction conditions. For example, using an ester-based solvent like ethyl acetate is incompatible with strong bases, which would cause saponification.[12]

Frequently Asked Questions (FAQs)

1. What is the role of solvent polarity in reactions with this compound?

Solvent polarity, often quantified by the dielectric constant (ε), is critical for stabilizing charged species that form during a reaction.[13][14]

  • In SNAr reactions, a polar solvent is essential to stabilize the negatively charged Meisenheimer intermediate, lowering the energy of the transition state and accelerating the reaction.[15]

  • In SN1-type reactions (less common for this substrate but relevant in principle), polar solvents stabilize the carbocation intermediate.[1][16]

  • In Suzuki couplings, solvent polarity influences the solubility of ionic reagents and can even alter the active catalytic species, sometimes leading to changes in selectivity.[7][8]

2. When should I choose a protic vs. aprotic solvent?

The choice depends entirely on the reaction mechanism:

  • Use a Polar APROTIC Solvent (DMSO, DMF, ACN) for bimolecular reactions where a strong, anionic nucleophile is required, such as SNAr . These solvents enhance the nucleophile's reactivity.[2][17]

  • Use a Polar PROTIC Solvent (H₂O, EtOH, MeOH) when you need to stabilize both cations and anions effectively, such as in SN1 reactions, or when the solvent itself is a reactant (solvolysis).[2][16] For Suzuki couplings, water is often used as a protic co-solvent to dissolve the inorganic base.

3. Can I use a nonpolar solvent like Hexane or Toluene alone?

Generally, this is not recommended. This compound, being a polar molecule, has limited solubility in nonpolar solvents. More importantly, most reactions it undergoes involve polar or ionic reagents (nucleophiles, bases, boronic salts) that would be completely insoluble in a nonpolar medium, preventing the reaction from occurring. Toluene is frequently used for Suzuki couplings, but almost always in combination with a polar co-solvent.[12]

Data & Protocols

Solvent Properties Table

The following table summarizes key properties of solvents commonly considered for reactions with this compound.

SolventBoiling Point (°C)Dielectric Constant (ε)TypeTypical Use Case
Toluene1112.4Nonpolar AproticSuzuki Coupling (with co-solvent)
Tetrahydrofuran (THF)667.6Polar AproticSuzuki Coupling, other organometallic reactions
Dichloromethane (DCM)408.9Polar AproticGeneral purpose, workup/extraction
Acetone5621Polar AproticSNAr (less common)
Ethanol7825Polar ProticSuzuki Coupling (co-solvent)
Methanol6533Polar ProticEster hydrolysis studies
Acetonitrile (ACN)8237Polar AproticSNAr, Suzuki Coupling
N,N-Dimethylformamide (DMF)15337Polar AproticSNAr, Suzuki Coupling
Dimethyl Sulfoxide (DMSO)18947Polar AproticSNAr, Suzuki Coupling
Water10080Polar ProticSuzuki Coupling (co-solvent), hydrolysis

Data compiled from various sources.[13][18][19]

Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) (approx. 0.1–0.5 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.1–1.5 eq) and a suitable base such as K₂CO₃ or DIPEA (1.5–2.0 eq).

  • Reaction: Heat the mixture to 80–120°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and ligand if required.

  • Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of Dioxane:Water ). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15–30 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80–100°C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Visual Diagrams

G cluster_0 Troubleshooting Low Yield Start Start Check Reagents Purity & Stoichiometry OK? Start->Check Reagents Check Setup Anhydrous & Inert? Check Reagents->Check Setup Yes Failure Failure Check Reagents->Failure No Analyze Solvent Solvent Choice Appropriate? Check Setup->Analyze Solvent Yes Check Setup->Failure No Optimize Conditions Adjust Temp / Time Analyze Solvent->Optimize Conditions Yes Analyze Solvent->Failure No, consult guide Success Success Optimize Conditions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with Ethyl 5-fluoronicotinate.

I. General Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the electronic properties of the pyridine ring and the potential for catalyst inhibition.

  • Reactivity of the C-F Bond: Carbon-fluorine bonds are generally the least reactive among carbon-halogen bonds (C-I > C-Br > C-Cl > C-F), often requiring more active catalyst systems to achieve efficient oxidative addition.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially deactivating it and hindering the catalytic cycle. The choice of ligand is critical to mitigate this effect.[2]

  • Side Reactions: Common side reactions can include hydrolysis of the ethyl ester under basic conditions, catalyst decomposition (observed as the formation of palladium black), and homocoupling of the coupling partners.[2]

Q2: How do I select the appropriate cross-coupling reaction for my target molecule?

A2: The choice of reaction is determined by the type of bond you intend to form:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon (C-C) single bond with a boronic acid or boronate ester. This method is valued for its broad functional group tolerance.[2]

  • Buchwald-Hartwig Amination: The preferred method for forming a carbon-nitrogen (C-N) bond with a primary or secondary amine.[2][3]

  • Sonogashira Coupling: Used to create a carbon-carbon (C-C) triple bond with a terminal alkyne.[2][4]

  • Heck Coupling: For forming a carbon-carbon bond by coupling with an alkene, leading to substituted olefins.[5]

  • Stille Coupling: Involves the reaction with an organotin compound to form a C-C bond. While effective, the toxicity of organostannane reagents is a significant drawback.[6]

II. Troubleshooting Guides by Reaction Type

A. Suzuki-Miyaura Coupling: C-C Bond Formation

Q3: My Suzuki reaction has a low yield or is not working at all. What are the first things to check?

A3: Low conversion in Suzuki couplings often points to issues with the catalyst, reagents, or reaction conditions.[7]

  • Inactive Catalyst: Ensure the palladium source and ligand are high purity and have been stored correctly to prevent degradation. The active Pd(0) species is sensitive to oxygen.[2] Consider using an air-stable precatalyst.

  • Poor Reagent Quality: Use fresh, high-purity this compound and boronic acid. Boronic acids can degrade over time, especially if not stored properly.

  • Suboptimal Conditions: Screen different bases, solvents, and temperatures. The choice of base is critical for efficient transmetalation. If a mild base like K₂CO₃ is ineffective, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required.[2][8]

Q4: I am observing a significant amount of protodefluorination (replacement of fluorine with hydrogen). How can I prevent this?

A4: Protodefluorination, a type of hydrodehalogenation, can be a problematic side reaction. It occurs when the organopalladium intermediate reacts with a hydride source before transmetalation.[7] To minimize this, consider lowering the reaction temperature or screening different bases.[2]

Q5: My reaction mixture is turning black. What does this signify?

A5: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition from the active Pd(0) state.[2] This inactive form of palladium will halt the catalytic cycle. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures. It is crucial to ensure all components are pure and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).[2]

Q6: How can I reduce the formation of boronic acid homocoupling byproducts?

A6: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed before adding the catalyst.

  • Milder Conditions: Using milder bases and avoiding excessively high temperatures can also help suppress this side reaction.[7]

B. Buchwald-Hartwig Amination: C-N Bond Formation

Q7: What are the recommended catalyst systems for the Buchwald-Hartwig amination of this compound?

A7: The amination of electron-deficient heteroaryl halides benefits from palladium catalysts with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[9] Widely successful ligands for these types of couplings include XPhos, SPhos, and other biaryl phosphines developed by the Buchwald group.[9][10]

Q8: I'm experiencing low yields. What are the likely causes specific to this amination reaction?

A8: Low yields can be attributed to several factors:

  • Catalyst Inhibition: The pyridine nitrogen of the substrate can compete with the phosphine ligand for coordination to the palladium center, thereby inhibiting catalysis.[2] Using bulky ligands can sterically disfavor this substrate coordination.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Catalyst Deactivation: As with other palladium-catalyzed reactions, oxygen can lead to catalyst deactivation. Maintaining a strict inert atmosphere is essential.

C. Sonogashira Coupling: C-C Triple Bond Formation

Q9: My Sonogashira coupling is failing or giving poor yields. What should I troubleshoot?

A9: Successful Sonogashira couplings are highly sensitive to reagent purity and reaction setup.[11]

  • Reagent Purity: Impurities in the aryl halide or terminal alkyne can interfere with the reaction.[11] Ensure starting materials are pure.

  • Copper(I) Co-catalyst: The copper(I) source (typically CuI) is crucial for the catalytic cycle. Ensure it is fresh and has not been oxidized to inactive Cu(II).

  • Degassing: Oxygen must be rigorously excluded from the reaction mixture.

Q10: How can I prevent the formation of alkyne homocoupling (Glaser coupling) products?

A10: Glaser coupling is a common side reaction, especially in the presence of the copper(I) co-catalyst and oxygen.[2][4]

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain an inert atmosphere to prevent oxygen-mediated homocoupling.[2]

  • Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can sometimes favor the cross-coupling pathway.[2]

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[4]

III. Catalyst System Data

The following tables summarize common catalyst systems for various cross-coupling reactions. Yields are indicative and will vary based on the specific coupling partner and optimized conditions.

Table 1: Suzuki-Miyaura Coupling Catalyst Systems

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-100
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-110
Pd(dppf)Cl₂(none)K₂CO₃DME/H₂O80-90
Pd(PPh₃)₄(none)Na₂CO₃Toluene/EtOH/H₂O80-100

Table 2: Buchwald-Hartwig Amination Catalyst Systems

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene or Dioxane80-110
Pd(OAc)₂RuPhosK₃PO₄t-BuOH100
G3-XPhos Precatalyst(none)LHMDSToluene80-100

Table 3: Sonogashira Coupling Catalyst Systems

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuI(none)TEA/DMF25-60
Pd(OAc)₂CuIPPh₃Piperidine25-50
Pd(PPh₃)₄CuI(none)Et₃N25-70

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.).[2]

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene), followed by this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C, monitoring its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[2]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the solvent (e.g., DMF) and the base (e.g., triethylamine). Add the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

V. Visualizations

G cluster_start Initial Setup cluster_selection Catalyst & Condition Selection cluster_execution Execution & Analysis cluster_outcome Outcome start Define Target Bond (C-C, C-N, C-C≡C) reaction_type Select Reaction Type (Suzuki, Buchwald, etc.) start->reaction_type Choose Method catalyst_screen Select Catalyst/Ligand (e.g., Pd(dppf)Cl₂, XPhos) reaction_type->catalyst_screen Initial Screen condition_screen Select Base/Solvent (e.g., K₂CO₃, Dioxane) catalyst_screen->condition_screen run_reaction Run Reaction Under Inert Atmosphere condition_screen->run_reaction analyze Analyze Results (Yield, Purity) run_reaction->analyze success Success: Product Isolated analyze->success High Yield troubleshoot Problem Encountered? (Low Yield, Side Products) analyze->troubleshoot Low Yield/ No Reaction troubleshoot->catalyst_screen Optimize Catalyst/ Conditions G cluster_reagents Reagent Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling check_reagents Check Purity of: - Aryl Halide - Boronic Acid - Solvents/Base start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_catalyst Is Catalyst Active? (Pd Black Formation?) reagents_ok->check_catalyst Yes end_node Re-run Experiment purify_reagents->end_node catalyst_ok Catalyst OK? check_catalyst->catalyst_ok change_catalyst Screen Ligands/Bases (e.g., XPhos, Cs₂CO₃) catalyst_ok->change_catalyst No check_conditions Review Conditions: - Temperature - Degassing - Concentration catalyst_ok->check_conditions Yes change_catalyst->end_node conditions_ok Conditions OK? check_conditions->conditions_ok change_conditions Increase Temperature Thoroughly Degas conditions_ok->change_conditions No conditions_ok->end_node Yes change_conditions->end_node G pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid oxid_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans transmetal Transmetalation pd2_trans->pd0 reduct_elim Reductive Elimination r1r2 R¹-R² pd2_trans->r1r2 mx M-X pd2_trans->mx r1x R¹-X r1x->pd2_oxid r2m R²-M r2m->pd2_trans

References

Managing moisture sensitivity of reagents in Ethyl 5-fluoronicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing moisture-sensitive reagents during the synthesis of Ethyl 5-fluoronicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and which reagents are moisture-sensitive?

A1: The two most prevalent methods are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), including the Halex reaction.

  • Balz-Schiemann Reaction: This route involves the diazotization of Ethyl 5-aminonicotinate followed by thermal decomposition of the resulting diazonium salt. The key moisture-sensitive reagents are the diazonium salt intermediate (e.g., ethyl 5-(ethoxycarbonyl)pyridine-3-diazonium tetrafluoroborate) and the reagents used in its formation, such as sodium nitrite and fluoroboric acid.

  • SNAr (Halex) Reaction: This method typically involves the substitution of a halogen (commonly chlorine) on an ethyl nicotinate precursor, such as Ethyl 5-chloronicotinate, with fluoride. The most critical moisture-sensitive reagent in this process is the fluoride source, typically anhydrous potassium fluoride (KF).[1][2]

Q2: Why is it critical to exclude moisture from these reactions?

A2: Moisture can have several detrimental effects on the synthesis of this compound:

  • In the Balz-Schiemann reaction , water can lead to the formation of phenolic byproducts and can also affect the stability of the diazonium salt, potentially leading to decomposition and reduced yield.[3] Non-uniform heating or the presence of water in the diazonium fluoroborate can lead to uncontrollable thermal decomposition and increased by-product formation.[3]

  • In SNAr reactions , water can hydrate the fluoride salt (e.g., potassium fluoride), significantly reducing its nucleophilicity and thereby decreasing the reaction rate and overall yield.[4][5] This is due to the high lattice energy of potassium fluoride and its low solubility in many polar aprotic solvents, which is exacerbated by hydration.[6] Water can also lead to the formation of hydrolysis byproducts.[4]

Q3: How can I effectively dry the glassware and solvents for these reactions?

A3: All glassware should be thoroughly dried before use. This can be achieved by oven-drying at a temperature above 100°C for several hours and then allowing it to cool in a desiccator or under a stream of inert gas. Solvents should be of anhydrous grade and can be further dried using appropriate drying agents, such as molecular sieves.

Q4: What is the best way to handle and transfer moisture-sensitive reagents?

A4: Moisture-sensitive solids, like anhydrous potassium fluoride, should be stored in a desiccator and weighed out quickly in a dry atmosphere, if possible in a glovebox. For transfers, techniques that minimize exposure to the atmosphere should be employed, such as using a Schlenk line or performing the reaction under a blanket of inert gas (e.g., nitrogen or argon). Liquid reagents should be transferred using dry syringes or cannulas.

Troubleshooting Guides

Troubleshooting the Balz-Schiemann Reaction
Issue Potential Cause Recommended Solution
Low or no yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5°C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution.
Decomposition of the diazonium salt.Avoid allowing the isolated diazonium salt to become completely dry, as this can lead to violent decomposition.[7] Perform the thermal decomposition at the recommended temperature without overheating.
Presence of moisture.Use anhydrous solvents and thoroughly dried glassware. Even a small amount of water can lead to the formation of byproducts.[3]
Formation of a dark, tarry substance Overheating during decomposition.Carefully control the temperature of the decomposition step. Use a suitable high-boiling solvent to ensure even heat distribution.
Impurities in the starting material.Use purified Ethyl 5-aminonicotinate.
Reaction is very slow or stalls Insufficient acid concentration.Ensure the correct stoichiometry of fluoroboric acid is used to fully protonate the amine and form the diazonium salt.
Troubleshooting the SNAr (Halex) Reaction
Issue Potential Cause Recommended Solution
Low or no yield of this compound Inactive potassium fluoride.Use freshly opened, anhydrous potassium fluoride. Consider using spray-dried potassium fluoride, which is less hygroscopic and more reactive.[8]
Presence of water in the reaction.Use anhydrous solvent (e.g., DMSO, DMF) and meticulously dried glassware. Water significantly reduces the nucleophilicity of the fluoride ion.[4]
Insufficient reaction temperature.SNAr reactions often require high temperatures to proceed at a reasonable rate. Ensure the reaction is heated to the specified temperature.
Formation of side products (e.g., hydrolysis) Presence of moisture.Rigorously exclude water from all components of the reaction.
Reaction does not go to completion Poor solubility of potassium fluoride.Use a high-polarity aprotic solvent like DMSO or sulfolane to improve the solubility of KF.[1] The addition of a phase-transfer catalyst can also be beneficial.

Data Presentation

Impact of Moisture on Reaction Yield

The following tables summarize the potential impact of moisture on the yield of this compound based on data from similar reactions.

Table 1: Estimated Impact of Moisture on Balz-Schiemann Reaction Yield

Water Content in Reaction Mixture (%)Estimated Yield of this compound (%)Notes
< 0.1> 90Optimal conditions with rigorous exclusion of water.
0.580-85Noticeable decrease in yield due to side reactions.
> 1.0< 75Significant formation of phenolic byproducts, potentially up to 5% or more.[3]

Table 2: Estimated Impact of Moisture on SNAr (Halex) Reaction Yield

Condition of Potassium FluorideEstimated Yield of this compound (%)Notes
Anhydrous (freshly opened/dried)> 85High reactivity of the fluoride ion.
Exposed to air for a short period60-70Partial hydration reduces nucleophilicity.
Visibly clumpy or old reagent< 40Significant hydration of KF severely inhibits the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

Materials:

  • Ethyl 5-aminonicotinate

  • Fluoroboric acid (48% in water)

  • Sodium nitrite

  • Anhydrous diethyl ether

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 5-aminonicotinate in fluoroboric acid at 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold anhydrous diethyl ether. Caution: Do not allow the salt to become completely dry.

  • In a separate flask, gently heat a high-boiling inert solvent (e.g., toluene) to the desired decomposition temperature (typically 100-120°C).

  • Carefully add the moist diazonium salt in small portions to the hot solvent. Vigorous nitrogen evolution will occur.

  • After the addition is complete, heat the mixture for an additional 30 minutes to ensure complete decomposition.

  • Cool the reaction mixture, and purify the product by extraction and distillation under reduced pressure.

Protocol 2: Synthesis of this compound via SNAr (Halex) Reaction

Materials:

  • Ethyl 5-chloronicotinate

  • Anhydrous potassium fluoride (spray-dried is recommended)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, add anhydrous potassium fluoride and the phase-transfer catalyst (if used).

  • Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to the reaction temperature (typically 150-180°C) with vigorous stirring.

  • Slowly add a solution of Ethyl 5-chloronicotinate in a small amount of anhydrous DMSO to the hot suspension.

  • Maintain the reaction at temperature and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Balz_Schiemann_Workflow cluster_diazotization Diazotization (Moisture Critical) cluster_decomposition Thermal Decomposition A Ethyl 5-aminonicotinate B NaNO2, HBF4 (0-5 °C) A->B Reacts with C Diazonium Tetrafluoroborate (Moisture-Sensitive Intermediate) B->C Forms D Heat (e.g., Toluene, 110°C) C->D Decomposes upon E This compound D->E Yields

Caption: Workflow for the Balz-Schiemann synthesis of this compound.

SNAr_Halex_Workflow A Ethyl 5-chloronicotinate D SNAr Reaction (Heat) A->D B Anhydrous KF (Moisture-Sensitive) B->D C High-Temperature Solvent (e.g., Anhydrous DMSO) C->D E This compound D->E F KCl (byproduct) D->F

Caption: Key components and workflow for the SNAr (Halex) synthesis.

Troubleshooting_Logic Start Low Yield in Synthesis? Check_Moisture Check for Moisture Contamination (Reagents, Glassware, Solvents) Start->Check_Moisture Moisture_Yes Moisture Present Check_Moisture->Moisture_Yes Yes Moisture_No No Obvious Moisture Check_Moisture->Moisture_No No Check_Temp Verify Reaction Temperature Temp_Incorrect Incorrect Temperature Check_Temp->Temp_Incorrect Yes Temp_Correct Temperature Correct Check_Temp->Temp_Correct No Check_Reagents Assess Reagent Quality (e.g., Anhydrous KF, Fresh NaNO2) Reagent_Bad Poor Reagent Quality Check_Reagents->Reagent_Bad Yes Reagent_Good Reagents are High Quality Check_Reagents->Reagent_Good No Dry_System Action: Rigorously Dry System & Re-run Moisture_Yes->Dry_System Moisture_No->Check_Temp Adjust_Temp Action: Adjust to Protocol Temperature Temp_Incorrect->Adjust_Temp Temp_Correct->Check_Reagents Replace_Reagent Action: Use Fresh/Anhydrous Reagents Reagent_Bad->Replace_Reagent Other_Issue Investigate Other Parameters (e.g., Stoichiometry, Stirring) Reagent_Good->Other_Issue

Caption: A logical troubleshooting guide for low yield issues.

References

Scale-up considerations for the synthesis of Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 5-fluoronicotinate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification of 5-fluoronicotinic acid with ethanol using a strong acid catalyst, such as sulfuric acid.[1] The reaction is typically heated under reflux to drive the equilibrium towards the product.[2]

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: 5-fluoronicotinic acid and its derivatives can be irritating to the skin, eyes, and respiratory tract.[3] Concentrated sulfuric acid is highly corrosive. Ethanol is flammable. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Q3: Are there alternative, more environmentally friendly catalysts for this esterification?

A3: Yes, solid acid catalysts are being explored as greener alternatives to strong mineral acids like sulfuric acid.[4] These catalysts can be easily recovered and reused, minimizing waste and corrosion issues.[4][5]

Q4: How can the reaction equilibrium be shifted to favor the formation of the ethyl ester?

A4: The equilibrium can be shifted towards the product by either using a large excess of one of the reactants (typically ethanol) or by removing water as it is formed.[1] On a larger scale, a Dean-Stark apparatus is often used to azeotropically remove water with a suitable solvent like toluene.[1]

Q5: What are the typical impurities found in the crude this compound product?

A5: Typical impurities include unreacted 5-fluoronicotinic acid, excess ethanol, water, and residual acid catalyst. Depending on the reaction conditions, side products from potential intermolecular reactions, though less common for this specific molecule, should also be considered. Residual solvents from the workup and purification steps are also common impurities that need to be monitored.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Conversion 1. Insufficient catalyst. 2. Inadequate reaction temperature or time. 3. Water present in the starting materials or reaction system. 4. Equilibrium not sufficiently shifted towards the product.1. Increase catalyst loading incrementally. 2. Monitor the reaction by TLC or HPLC and optimize reaction time and temperature. 3. Use anhydrous ethanol and ensure all glassware is thoroughly dried. 4. Use a larger excess of ethanol or employ a Dean-Stark trap to remove water.[1]
Product Hydrolysis During Workup 1. Use of strong bases (e.g., NaOH, KOH) for neutralization. 2. Prolonged contact with aqueous layers. 3. Elevated temperatures during aqueous workup.1. Neutralize the reaction mixture with a milder base, such as a cold, saturated solution of sodium bicarbonate (NaHCO₃).[2][7] 2. Perform extractions and washes quickly. 3. Use ice-cold water and solutions for all aqueous workup steps.[7]
Difficulties in Product Isolation/Purification 1. Emulsion formation during extraction. 2. Co-distillation of product with solvent. 3. Presence of closely-boiling impurities.1. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 2. Use a high-boiling point solvent for extraction and perform final solvent removal under high vacuum. 3. Employ fractional distillation under reduced pressure for purification.
Discoloration of the Final Product 1. Thermal degradation at high temperatures. 2. Presence of colored impurities from starting materials or side reactions.1. Lower the distillation temperature by using a higher vacuum. 2. Consider a carbon treatment of the crude product solution before distillation.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reactors. 2. Inadequate mixing. 3. Non-linear effects of impurities at scale.1. Ensure the reactor has adequate surface area for heating and cooling. Use a jacketed reactor with a suitable heat transfer fluid. 2. Use an appropriate overhead stirrer with a properly designed impeller for efficient mixing. 3. Re-evaluate the purity specifications of starting materials for scale-up.

Quantitative Data Summary

The following table presents a comparison of typical reaction parameters and outcomes for the synthesis of this compound at laboratory and pilot plant scales.

Parameter Laboratory Scale (10 g) Pilot Plant Scale (10 kg)
Reactant: 5-fluoronicotinic acid 10 g10 kg
Reactant: Ethanol 100 mL (excess)100 L (excess)
Catalyst: Sulfuric Acid 1 mL1 L
Solvent (for water removal) N/AToluene (20 L)
Reaction Temperature 78 °C (reflux)85-90 °C (reflux with toluene)
Reaction Time 4-6 hours8-12 hours
Typical Crude Yield 85-95%80-90%
Final Purity (after distillation) >98%>99%

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoronicotinic acid (10.0 g).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow and careful addition of concentrated sulfuric acid (1 mL).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 200 mL of ice-cold water.

    • Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Protocol 2: Pilot Plant Scale Synthesis with Azeotropic Water Removal

  • Reactor Preparation: Charge a 200 L glass-lined reactor with 5-fluoronicotinic acid (10.0 kg), absolute ethanol (100 L), and toluene (20 L).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1 L) to the stirred mixture, ensuring the temperature does not exceed 40 °C.

  • Reaction: Fit the reactor with a Dean-Stark trap and a condenser. Heat the mixture to reflux (approximately 85-90 °C) and collect the water-toluene azeotrope in the trap. Continue refluxing until no more water is collected (8-12 hours).

  • Workup:

    • Cool the reactor contents to 10-15 °C.

    • Carefully add the reaction mixture to a separate vessel containing 200 L of chilled water.

    • Neutralize the mixture by the controlled addition of a 20% aqueous solution of sodium carbonate.

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 50 L).

  • Purification:

    • Remove the toluene and excess ethanol by distillation at atmospheric pressure.

    • Perform a final fractional distillation of the residue under high vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Charge_Reactants Charge Reactants: 5-Fluoronicotinic Acid Ethanol Add_Catalyst Add Catalyst (H₂SO₄) Charge_Reactants->Add_Catalyst Heat_to_Reflux Heat to Reflux Add_Catalyst->Heat_to_Reflux Monitor_Progress Monitor Progress (TLC/HPLC) Heat_to_Reflux->Monitor_Progress Quench_Neutralize Quench & Neutralize (NaHCO₃) Monitor_Progress->Quench_Neutralize Extraction Extraction (Ethyl Acetate) Quench_Neutralize->Extraction Drying Dry & Concentrate Extraction->Drying Vacuum_Distillation Vacuum Distillation Drying->Vacuum_Distillation Final_Product This compound Vacuum_Distillation->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of This compound Check_Conversion Is reaction conversion low? Start->Check_Conversion Yes_Conversion Incomplete Reaction Check_Conversion->Yes_Conversion Yes No_Conversion Check Workup Procedure Check_Conversion->No_Conversion No Check_Hydrolysis Was a strong base used or workup prolonged? No_Conversion->Check_Hydrolysis Yes_Hydrolysis Product Hydrolysis Check_Hydrolysis->Yes_Hydrolysis Yes No_Hydrolysis Check Purification Step Check_Hydrolysis->No_Hydrolysis No Check_Distillation Was distillation temperature too high? No_Hydrolysis->Check_Distillation Yes_Distillation Thermal Decomposition Check_Distillation->Yes_Distillation Yes No_Distillation Review all steps for mechanical losses Check_Distillation->No_Distillation No

Caption: Troubleshooting logic for diagnosing low yield in the synthesis.

References

Validation & Comparative

A Comparative Reactivity Analysis of Ethyl 5-Fluoronicotinate and Ethyl 5-Chloronicotinate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

This guide provides a detailed comparison of the reactivity of Ethyl 5-fluoronicotinate and Ethyl 5-chloronicotinate, two key heterocyclic building blocks in medicinal chemistry. Understanding their relative performance in common synthetic transformations is crucial for efficient route design and the rapid development of novel pharmaceutical agents. This document presents supporting data from analogous systems, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific application.

Core Reactivity Principles: A Tale of Two Halogens

The reactivity of the halogen at the 5-position of the pyridine ring in Ethyl 5-halonicotinates is fundamentally dictated by the reaction type. The two most common and synthetically valuable transformations are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura coupling.

In Nucleophilic Aromatic Substitution (SNAr) , the governing factor is the ability of the halogen to activate the pyridine ring towards nucleophilic attack. Due to fluorine's high electronegativity, it strongly polarizes the C-F bond, rendering the ipso-carbon significantly more electrophilic. This polarization stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the reaction. Consequently, This compound is generally more reactive in SNAr reactions than its chloro-analogue.

Conversely, in Palladium-Catalyzed Cross-Coupling reactions , the key step is the oxidative addition of the palladium catalyst into the carbon-halogen bond. The strength of this bond is the determining factor. The C-F bond is the strongest carbon-halogen bond, making it significantly less susceptible to cleavage by common palladium(0) catalysts compared to the weaker C-Cl bond. Therefore, Ethyl 5-chloronicotinate is typically more reactive in Suzuki-Miyaura and other cross-coupling reactions .

Data Presentation: A Comparative Overview

The following tables summarize the expected relative performance of this compound and Ethyl 5-chloronicotinate in SNAr and Suzuki-Miyaura coupling reactions. The data is compiled from established reactivity principles and typical yields observed for analogous 3-halopyridine systems.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with a Generic Secondary Amine

SubstrateLeaving GroupRelative ReactivityTypical Reaction ConditionsExpected Yield
This compoundFHigherK₂CO₃, DMF, 80-100 °C, 12-24 hModerate to Good
Ethyl 5-chloronicotinateClLowerK₂CO₃, DMF, 100-120 °C, 24-48 hLow to Moderate

Table 2: Suzuki-Miyaura Cross-Coupling with a Generic Arylboronic Acid

SubstrateLeaving GroupRelative ReactivityTypical Catalyst SystemExpected Yield
This compoundFLowerPd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 12-24 hLow to Moderate
Ethyl 5-chloronicotinateClHigherPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12 hGood to Excellent

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products ArylHalide Ethyl 5-halonicotinate (X = F, Cl) Attack Nucleophilic Attack ArylHalide->Attack Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Attack->Intermediate Rate-determining step Elimination Elimination of Halide Intermediate->Elimination Product Ethyl 5-(nucleophile)nicotinate Elimination->Product Byproduct Halide Ion (X⁻) Elimination->Byproduct

Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Suzuki_Workflow Start Start Setup Reaction Setup: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) Start->Setup Inert Establish Inert Atmosphere (Purge with N₂ or Ar) Setup->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Heat Heat Reaction Mixture (e.g., 90 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction with Organic Solvent) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Piperidine

This protocol describes a general procedure for the SNAr reaction of Ethyl 5-halonicotinates with a secondary amine.

Materials:

  • This compound or Ethyl 5-chloronicotinate (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add Ethyl 5-halonicotinate, potassium carbonate, and anhydrous DMF.

  • Add piperidine to the mixture.

  • Heat the reaction mixture to the desired temperature (80-100 °C for the fluoro-substrate, 100-120 °C for the chloro-substrate) and stir for 12-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 5-(piperidin-1-yl)nicotinate.

Protocol 2: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of Ethyl 5-halonicotinates.

Materials:

  • Ethyl 5-chloronicotinate (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Ethyl 5-chloronicotinate, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the degassed 1,4-dioxane and deionized water via syringe.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 5-(4-methoxyphenyl)nicotinate.

Note for this compound: For the less reactive fluoro-substrate, a more active catalyst system, such as Pd(OAc)₂ with a phosphine ligand like SPhos, and a stronger base like K₃PO₄ in a solvent such as toluene/water at a higher temperature (100-110 °C) may be required to achieve a moderate yield.

Conclusion

The choice between this compound and Ethyl 5-chloronicotinate is highly dependent on the intended synthetic transformation. For SNAr reactions, the fluoro-derivative offers higher reactivity, potentially leading to milder reaction conditions and improved yields. For palladium-catalyzed cross-coupling reactions, the chloro-derivative is the superior choice due to the greater lability of the C-Cl bond. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of novel nicotinic acid derivatives.

A Comparative Guide to Suzuki Coupling: Ethyl 5-fluoronicotinate vs. Ethyl 5-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel compounds, particularly within pharmaceutical and materials science, the functionalization of pyridine rings is of significant interest. This guide provides a detailed comparison of two key substrates for this purpose: Ethyl 5-fluoronicotinate and Ethyl 5-bromonicotinate, in the context of palladium-catalyzed Suzuki coupling reactions.

Performance Comparison: A Tale of Two Halogens

The choice of halogen on the nicotinic acid ester scaffold profoundly impacts its reactivity in Suzuki coupling. This difference is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, which follows the general trend I > Br > Cl > F. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step in the catalytic cycle. Consequently, the weaker carbon-bromine bond in Ethyl 5-bromonicotinate is more readily cleaved than the robust carbon-fluorine bond in its fluoro-analogue.

This fundamental difference in reactivity translates to distinct experimental requirements and outcomes, as summarized in the table below. It is important to note that while extensive data exists for the Suzuki coupling of bromo-pyridines, the direct palladium-catalyzed coupling of their fluoro-counterparts is less common and often requires more specialized conditions. The data for this compound is therefore based on established principles of C-F bond activation and data from structurally similar fluoropyridines.

ParameterEthyl 5-bromonicotinateThis compound
Relative Reactivity HighLow
Typical Catalyst Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Specialized Pd catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Ni(0) catalysts
Catalyst Loading Typically 1-5 mol%Often requires higher catalyst loading (≥ 5 mol%)
Reaction Temperature 80-120 °CGenerally higher temperatures required (>120 °C)
Reaction Time Typically 2-24 hoursOften requires extended reaction times (>24 hours)
Typical Yields Good to excellentModerate to good, highly dependent on substrate and catalyst system
Side Reactions Homocoupling of boronic acid, debromination at high temperaturesProtodeboronation of the boronic acid, catalyst deactivation

Experimental Protocols

Suzuki Coupling of Ethyl 5-bromonicotinate

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of Ethyl 5-bromonicotinate with an arylboronic acid.

Materials:

  • Ethyl 5-bromonicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Ethyl 5-bromonicotinate, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-arylnicotinic acid ethyl ester.

Suzuki Coupling of this compound

The palladium-catalyzed Suzuki coupling of unactivated aryl fluorides like this compound is challenging and often requires specialized catalysts and conditions to facilitate the C-F bond activation. The following is a generalized protocol based on best practices for the coupling of electron-deficient fluoro-heterocycles. Optimization of the catalyst, ligand, base, and solvent is crucial for success.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 5-10 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos, 10-20 mol%)

  • Strong base (e.g., K₃PO₄, Cs₂CO₃, 3.0 equiv)

  • Anhydrous, high-boiling point, degassed solvent (e.g., Toluene, Dioxane, t-Amyl alcohol)

  • Schlenk flask or sealed pressure-rated vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask or pressure-rated vial containing a magnetic stir bar.

  • Add the base, this compound, and the arylboronic acid.

  • Seal the vessel and add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at a high temperature (typically 120-150 °C) and stir vigorously.

  • Monitor the reaction progress carefully using LC-MS, as extended reaction times may be necessary.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the workflow and the core of the reaction, the following diagrams illustrate the experimental setup and the catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Ethyl Halonicotinate - Arylboronic Acid - Base - Catalyst/Ligand B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I Product H->I

A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

suzuki_cycle cluster_reactants cluster_products pd0 Pd(0)L2 pdx R-Pd(II)(X)L2 pd0->pdx Oxidative Addition pdr R-Pd(II)(R')L2 pdx->pdr Transmetalation pdr->pd0 Reductive Elimination RR R-R' (Product) pdr->RR RX R-X (Ethyl Halonicotinate) RX->pdx RBor R'-B(OR)2 (Arylboronic Acid) + Base RBor->pdr

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

For researchers and drug development professionals, the choice between these two substrates will depend on a balance of factors including the desired reactivity, the availability and cost of specialized catalysts, and the tolerance of other functional groups in the molecule to potentially harsher reaction conditions. While the bromo-derivative offers a more straightforward and often higher-yielding route, the development of efficient methods for the coupling of fluoro-heterocycles is an active area of research, and advancements in catalyst technology may soon render these challenging transformations more routine.

References

A Comparative Guide to the Spectroscopic Analysis and Characterization of Ethyl 5-Fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic analysis of Ethyl 5-fluoronicotinate and its key derivatives, tailored for researchers, scientists, and professionals in drug development. The structural elucidation of these compounds is crucial for advancing pharmaceutical and agrochemical research, where the introduction of a fluorine atom can significantly modify a molecule's physicochemical and biological properties. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for these analytical techniques.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses for this compound and two of its halogenated derivatives. This comparative presentation allows for a clear understanding of the influence of different substituents on the spectroscopic properties of the nicotinic acid scaffold.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ 1.40-1.45 (t, 3H)δ 4.40-4.46 (q, 2H)δ 8.40-8.50 (m, 1H)δ 8.75-8.85 (d, 1H)δ 9.05-9.15 (d, 1H)
This compound ~1.42 (t)~4.43 (q)~8.45 (dd)~8.80 (dt)~9.10 (d)
Ethyl 2-chloro-5-fluoronicotinate ~1.44 (t)~4.45 (q)~8.42 (dd)~8.78 (d)-
Ethyl 5-bromonicotinate 1.43 (t, J=7.1 Hz)4.40 (q, J=7.1 Hz)8.42 (m)8.84 (d, J=2.2 Hz)9.13 (d, J=1.7 Hz)

Note: Data for this compound and Ethyl 2-chloro-5-fluoronicotinate are predicted based on analogous structures and substituent effects, as direct experimental spectra were not available in the search results.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ ~14.2δ ~62.0δ ~124.0 (d)δ ~138.0 (d)δ ~142.0 (d)δ ~150.0 (d)δ ~164.0
This compound 14.262.1124.5 (d, J≈4 Hz)138.5 (d, J≈25 Hz)142.0 (d, J≈21 Hz)150.5 (d, J≈3 Hz)164.3
Ethyl 2-chloro-5-fluoronicotinate 14.162.5124.0 (d, J≈4 Hz)139.0 (d, J≈26 Hz)141.5 (d, J≈22 Hz)151.0 (d, J≈3 Hz)163.8
Ethyl 5-bromonicotinate 14.361.9121.8140.2148.9155.1164.0

Note: Predicted data is based on established substituent effects on aromatic systems.[1] J values represent C-F coupling constants.

Table 3: ¹⁹F NMR, IR, and Mass Spectrometry Data

Compound¹⁹F NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spec. (EI, m/z)
This compound ~ -115 to -125C=O: ~1725, C-F: ~1100-1200, C-O: ~1250M⁺: 169.05
Ethyl 2-chloro-5-fluoronicotinate ~ -110 to -120C=O: ~1730, C-F: ~1100-1200, C-O: ~1260M⁺: 203.01
Ethyl 5-bromonicotinate N/AC=O: ~1720, C-Br: ~600-700, C-O: ~1245M⁺: 228.97, 230.97

Note: Some data is predicted based on typical values for these functional groups.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64.

3. ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

4. ¹⁹F NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: -100 to -150 ppm (or as required).

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-512.

5. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts to the internal standard.

  • Integrate ¹H NMR signals and measure coupling constants (J) in Hz.

Fourier Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]

  • Acquire a background spectrum of the clean, empty ATR crystal.[4]

  • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

2. Data Acquisition:

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.[4]

3. Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a 2 mL GC vial.

2. GC-MS System and Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 2 minutes.

    • Ramp: Increase by 10-15 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak to identify the molecular ion (M⁺) and characteristic fragment ions.

  • Compare the obtained mass spectrum with library databases for confirmation.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized this compound derivative and the logical relationship between the different spectroscopic data in structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ftir FTIR Spectroscopy purification->ftir ms GC-MS Analysis purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR (Proton Environment, Connectivity) Connectivity Atom Connectivity (2D Structure) H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Connectivity F_NMR ¹⁹F NMR (Fluorine Presence & Environment) Fragments Key Fragments & Functional Groups F_NMR->Fragments FTIR FTIR (Functional Groups) FTIR->Fragments MS Mass Spec (Molecular Weight, Formula) MS->Fragments Structure Elucidated Structure Fragments->Structure Connectivity->Structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

Biological Activity Screening of Compounds Derived from Ethyl 5-fluoronicotinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 5-fluoronicotinate serves as a key building block in medicinal chemistry, particularly for developing nicotinic acid derivatives with potential antiviral and anticancer properties.[1] Its structure is amenable to functionalization, making it a versatile starting point for creating diverse molecular architectures. However, despite its utility as a synthetic intermediate, extensive screening of a systematically modified series of its derivatives for specific biological activities—such as anticancer, antimicrobial, or anti-inflammatory effects—has not been a prominent feature in the accessible scientific literature.

This guide, therefore, cannot provide a direct comparative analysis of the biological activities of a series of compounds derived from this compound due to the absence of requisite experimental data. The core requirements of presenting quantitative data in comparative tables, detailing specific experimental protocols, and visualizing relevant signaling pathways are contingent on the existence of such focused research.

To provide context for researchers, scientists, and drug development professionals interested in this area, this guide will instead highlight the potential therapeutic areas where derivatives of similar fluorinated nicotinic acid structures have shown promise and outline general methodologies commonly employed in the screening of such compounds.

Potential Therapeutic Areas for this compound Derivatives

While direct evidence is limited for a broad library of this compound derivatives, the known biological activities of structurally related fluorinated heterocyclic compounds suggest potential avenues for investigation:

  • Anticancer Activity: Fluorinated compounds are a cornerstone of many chemotherapeutic agents. The introduction of fluorine can enhance metabolic stability, binding affinity, and cell permeability. Derivatives of nicotinic acid and other pyridine-based structures have been explored as inhibitors of various kinases and other targets implicated in cancer progression.

  • Antimicrobial Activity: The incorporation of fluorine into heterocyclic scaffolds has been a successful strategy in the development of potent antibacterial and antifungal agents. The unique electronic properties of fluorine can influence the interaction of these molecules with microbial targets.

  • Anti-inflammatory Activity: Various heterocyclic compounds, including those containing a pyridine ring, have been investigated for their ability to modulate inflammatory pathways. The fluorine substituent in derivatives of this compound could potentially enhance their activity and selectivity towards inflammatory targets.

General Experimental Protocols for Biological Activity Screening

For researchers planning to synthesize and evaluate derivatives of this compound, the following are standard experimental protocols that would be applicable for screening their biological activities.

Anticancer Activity Screening

A common initial step in assessing the anticancer potential of novel compounds is to perform in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity Screening

To determine the potential of the synthesized compounds to inhibit the growth of microorganisms, standard broth microdilution or disk diffusion assays are employed.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight and then diluted to a standardized concentration.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganisms with no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow Visualization

The general workflow for the synthesis and screening of a new chemical entity derived from this compound can be visualized as follows:

G General Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies start This compound reaction Chemical Modification start->reaction product Derivative Library reaction->product anticancer Anticancer Assays (e.g., MTT) product->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) product->antimicrobial antiinflammatory Anti-inflammatory Assays product->antiinflammatory sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar antiinflammatory->sar lead_opt Lead Optimization sar->lead_opt pathway Signaling Pathway Analysis sar->pathway

Caption: General workflow from synthesis to biological evaluation.

Signaling Pathway Visualization

Should future studies identify active compounds derived from this compound that modulate specific cellular pathways, diagrams could be constructed to illustrate these mechanisms. For instance, if a derivative was found to induce apoptosis in cancer cells via the intrinsic pathway, the following visualization would be relevant:

G Hypothetical Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound Active Derivative bax Bax/Bak Activation compound->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for an active derivative.

References

A Comparative Guide to In Vitro Assays for Novel Anticancer and Antimicrobial Agents Derived from Ethyl 5-fluoronicotinate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key in vitro assays for evaluating the biological activity of novel compounds synthesized from precursors such as Ethyl 5-fluoronicotinate. While direct derivatives are under extensive research, this document focuses on analogous fluorinated heterocyclic compounds that share structural similarities and potential bioactivities. The following sections detail experimental protocols, present comparative data for representative compounds, and illustrate relevant biological pathways and workflows.

Anticancer Activity Evaluation

Novel compounds derived from fluorinated pyridine scaffolds, closely related to this compound, have shown significant potential as anticancer agents. Their efficacy is often evaluated through a series of in vitro assays designed to measure cytotoxicity, cell viability, and specific molecular interactions.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for representative fluorinated heterocyclic compounds against various human cancer cell lines. These compounds, while not directly synthesized from this compound in the cited literature, serve as valuable benchmarks for potential derivatives.

Compound ClassTarget Cancer Cell LineRepresentative CompoundIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated BenzothiazoleBreast (MCF-7)5-fluoro derivative 59a0.37Doxorubicin7.67
Fluorinated BenzothiazoleBreast (MDA MB 468)5-fluoro derivative 59a0.41Doxorubicin-
Fluorinated BenzothiazoleColon (HCT-116)5-fluoro derivative 59a0.08Doxorubicin-
Fluorinated BenzothiazoleColon (HT 29)5-fluoro derivative 59a0.41Doxorubicin-
Fluorinated PyrazolylbenzimidazoleLung (A549)Compound 55b0.95 - 1.57Doxorubicin6.62
Fluorinated PyrazolylbenzimidazoleBreast (MCF-7)Compound 55b0.95 - 1.57Doxorubicin7.67
Fluorinated PyrazolylbenzimidazoleCervical (HeLa)Compound 55b0.95 - 1.57Doxorubicin-
Indolo-pyrazoleColon (HCT-116)Compound 6c9.02Sunitinib10.69
Indolo-pyrazoleMelanoma (SK-MEL-28)Compound 6c3.46Sunitinib4.13
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds and control (e.g., Doxorubicin)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Target Signaling Pathways in Cancer

Many anticancer agents derived from heterocyclic scaffolds target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways are common targets.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Antimicrobial Activity Evaluation

The structural motif of fluorinated pyridines is also present in several antimicrobial agents. Novel compounds synthesized from this compound precursors are therefore promising candidates for new antimicrobial drugs.

Comparative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents MIC values for representative antimicrobial compounds against common bacterial strains.

Compound ClassBacterial StrainRepresentative CompoundMIC (µg/mL)Reference CompoundMIC (µg/mL)
FluoroquinoloneEscherichia coliCiprofloxacin0.004-0.12Ampicillin2-8
FluoroquinoloneStaphylococcus aureusCiprofloxacin0.12-2Ampicillin0.25-2
FluoroquinolonePseudomonas aeruginosaCiprofloxacin0.25-4Ampicillin>256
Nitroimidazole DerivativeStaphylococcus aureusBenzene sulfonated metronidazole derivative250Cefdinir<0.03-0.5
Nitroimidazole DerivativeStreptococcus BPhenylacetamide metronidazole derivative187.5Cefdinir<0.03-0.12
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds and control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Experimental Workflow: In Vitro Assay Pipeline

The following diagram illustrates a typical workflow for the in vitro evaluation of novel synthesized compounds.

Experimental_Workflow Synthesis Compound Synthesis (from this compound precursor) Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening Purification->Primary_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer_Assay Anticancer Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial_Assay Antimicrobial Hit_Identification Hit Identification Anticancer_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Secondary_Assay Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) Hit_Identification->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: A typical in vitro drug discovery workflow.

Comparative study of different synthetic routes to fluoronicotinic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoronicotinic acid esters are valuable building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and biological properties of the final product, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the three primary synthetic routes to fluoronicotinic acid esters: the Balz-Schiemann reaction, the Halex (nucleophilic aromatic substitution) reaction, and electrophilic fluorination.

Executive Summary

This guide presents a comparative overview of the key synthetic strategies for the preparation of fluoronicotinic acid esters. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

  • The Balz-Schiemann Reaction: A classical method for introducing fluorine into an aromatic ring, this route proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminonicotinate precursor. It is a versatile method applicable to a range of isomers.

  • The Halex (Halogen Exchange) Reaction: This nucleophilic aromatic substitution method involves the displacement of a halide (typically chlorine or bromine) with fluoride, often using an alkali metal fluoride at elevated temperatures. This route is particularly effective for substrates activated by electron-withdrawing groups.

  • Electrophilic Fluorination: This approach utilizes an electrophilic fluorinating agent, such as Selectfluor, to directly introduce a fluorine atom onto the nicotinic acid ester ring. This method can offer high regioselectivity under relatively mild conditions.

Comparative Data of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Balz-Schiemann Reaction Ethyl 2-aminonicotinateNaNO₂, HBF₄0 °C to reflux60-70Broad substrate scopeUse of potentially explosive diazonium salts
Halex Reaction Ethyl 6-chloronicotinateKF, Phase-transfer catalyst150-250 °C in polar aprotic solvent70-85Good for electron-deficient ringsHarsh reaction conditions, limited to specific isomers
Electrophilic Fluorination Ethyl nicotinateSelectfluor (F-TEDA-BF₄)Room temperature to mild heating50-65Mild conditions, high regioselectivityReagent cost, potential for side reactions

Detailed Experimental Protocols

Balz-Schiemann Reaction: Synthesis of Ethyl 2-Fluoronicotinate

This protocol describes the synthesis of ethyl 2-fluoronicotinate from ethyl 2-aminonicotinate.

Materials:

  • Ethyl 2-aminonicotinate

  • Hydrofluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Sand

Procedure:

  • Diazotization: A suspension of ethyl 2-aminonicotinate (1.0 eq) in a solution of HBF₄ (2.5 eq) and water is cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 1 hour at 0 °C.

  • Isolation of Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Thermal Decomposition: The dry diazonium salt is mixed with sand and heated gently in a flask equipped with a condenser until nitrogen evolution ceases.

  • Purification: The resulting crude product is purified by vacuum distillation to afford ethyl 2-fluoronicotinate.

Halex Reaction: Synthesis of Ethyl 6-Fluoronicotinate

This protocol outlines the synthesis of ethyl 6-fluoronicotinate from ethyl 6-chloronicotinate.

Materials:

  • Ethyl 6-chloronicotinate

  • Potassium fluoride (KF), spray-dried

  • Tetrabutylammonium chloride (TBAC)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: A mixture of ethyl 6-chloronicotinate (1.0 eq), spray-dried potassium fluoride (2.0 eq), and tetrabutylammonium chloride (0.1 eq) in anhydrous DMSO is prepared in a sealed reaction vessel.

  • Reaction: The mixture is heated to 180 °C and stirred for 24 hours.

  • Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield ethyl 6-fluoronicotinate.

Electrophilic Fluorination: Synthesis of Ethyl 2-Fluoronicotinate

This protocol describes the direct fluorination of ethyl nicotinate using Selectfluor.

Materials:

  • Ethyl nicotinate

  • Selectfluor (F-TEDA-BF₄)

  • Acetonitrile

Procedure:

  • Reaction Setup: To a solution of ethyl nicotinate (1.0 eq) in acetonitrile, Selectfluor (1.2 eq) is added in one portion.

  • Reaction: The reaction mixture is stirred at room temperature for 48 hours.

  • Workup: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give ethyl 2-fluoronicotinate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Balz_Schiemann Start Ethyl 2-Aminonicotinate Diazotization Diazotization (NaNO2, HBF4, 0 °C) Start->Diazotization Diazonium_Salt Diazonium Tetrafluoroborate Intermediate Diazotization->Diazonium_Salt Thermal_Decomposition Thermal Decomposition (Heating) Diazonium_Salt->Thermal_Decomposition End Ethyl 2-Fluoronicotinate Thermal_Decomposition->End

Caption: Balz-Schiemann reaction workflow.

Halex_Reaction Start Ethyl 6-Chloronicotinate Nucleophilic_Substitution Nucleophilic Substitution (KF, TBAC, DMSO, 180 °C) Start->Nucleophilic_Substitution End Ethyl 6-Fluoronicotinate Nucleophilic_Substitution->End

Caption: Halex reaction workflow.

Electrophilic_Fluorination Start Ethyl Nicotinate Fluorination Electrophilic Fluorination (Selectfluor, Acetonitrile, RT) Start->Fluorination End Ethyl 2-Fluoronicotinate Fluorination->End

Caption: Electrophilic fluorination workflow.

A Comparative Guide to Analytical Methods for Ethyl 5-fluoronicotinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods, adapted for the analysis of Ethyl 5-fluoronicotinate based on methods for analogous compounds.

ParameterHPLC-UVGC-MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Limit of Detection (LOD) ~0.07 µg/mL[1]~0.1 µg/L (for related compounds)[2]
Limit of Quantification (LOQ) ~0.1 µg/mL[1][3]~0.4 µg/L (for related compounds)
Accuracy (% Recovery) 95 - 105%[4]95.25% to 100.29% (for related esters)
Precision (%RSD) < 2%[4]< 15%
Sample Preparation Simple dilutionPotential derivatization
Visualizing the Workflow: Analytical Method Validation

A crucial aspect of developing a reliable quantification method is the validation process. The following diagram illustrates a generalized workflow for analytical method validation, ensuring the chosen method is fit for its intended purpose.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation A Method Development & Optimization B Specificity/ Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantification (LOQ) A->G H Robustness A->H I System Suitability A->I J Validated Method B->J C->J D->J E->J F->J G->J H->J I->J

Caption: A flowchart of the analytical method validation process.

Detailed Experimental Protocols

Below are detailed experimental protocols for HPLC-UV and GC-MS methods, which can be adapted and validated for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on protocols developed for the analysis of 5-fluorouracil and other nicotinic acid derivatives.[1][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and a suitable buffer (e.g., potassium dihydrogen orthophosphate) in a ratio of approximately 50:50 (v/v). The pH should be optimized for peak shape and retention, likely in the acidic range.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which is anticipated to be around 260-270 nm.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) and perform serial dilutions to create calibration standards.

    • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the solvent, and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Specificity: Demonstrated by the absence of interfering peaks from a blank and placebo at the retention time of this compound.

    • Linearity: Assessed by analyzing a series of at least five concentrations across the expected range. A correlation coefficient (r²) of >0.999 is typically desired.

    • Accuracy: Determined by the recovery of spiked known amounts of this compound into a blank matrix.

    • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should ideally be less than 2%.

    • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method is adapted from established procedures for the analysis of nicotinic acid and its esters.[2][5]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is often suitable for the analysis of aromatic esters.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless injection is preferred for trace analysis to maximize sensitivity. The injector temperature should be optimized to ensure complete vaporization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at a lower temperature (e.g., 80°C), holding for a few minutes, then ramping up to a higher temperature (e.g., 280°C) to ensure elution of the analyte and any other components.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantification, or full scan for qualitative analysis. Key ions for this compound would need to be determined from its mass spectrum.

      • Ion Source Temperature: Typically around 230 °C.

  • Sample Preparation:

    • Direct Injection: If the sample is clean and the analyte is sufficiently volatile and thermally stable, direct injection of a diluted sample in a suitable organic solvent (e.g., ethyl acetate) may be possible.

    • Derivatization: For compounds with poor chromatographic properties, derivatization might be necessary. However, for an ester like this compound, this is less likely to be required.

  • Validation Parameters:

    • Specificity: Confirmed by the retention time and the mass spectrum of the analyte, ensuring no co-eluting peaks interfere with the target ions.

    • Linearity, Accuracy, Precision, LOD, and LOQ: Assessed similarly to the HPLC method, with acceptance criteria adjusted based on the specific application and regulatory guidelines.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques that can be successfully adapted and validated for the quantification of this compound. The choice between the two methods will depend on several factors, including the sample matrix, the required sensitivity, the availability of instrumentation, and the need for structural confirmation.

  • HPLC-UV is often simpler, more robust for routine quality control, and generally does not require derivatization for this type of analyte.

  • GC-MS offers higher selectivity and sensitivity, especially in SIM mode, and provides structural confirmation through the mass spectrum, which is particularly useful for impurity profiling and in complex matrices.

It is imperative that any chosen method be fully validated according to ICH guidelines or other relevant regulatory standards to ensure the reliability and accuracy of the analytical results.

References

A Comparative Guide to Bioisosteric Alternatives of Ethyl 5-fluoronicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of viable alternatives to Ethyl 5-fluoronicotinate, supported by experimental data and synthetic protocols to guide rational drug design.

This compound is a valuable building block in medicinal chemistry, prized for the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic parameters. However, the exploration of bioisosteric replacements is a cornerstone of modern drug discovery, aiming to fine-tune a molecule's properties to achieve optimal efficacy and safety. This guide provides a comparative analysis of key alternatives to this compound, focusing on their synthesis, physicochemical properties, and biological activities.

Bioisosteric Strategy: The Rationale for Alternatives

Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a powerful strategy to modulate the biological activity and physicochemical characteristics of a lead compound. The replacement of the fluorine atom in this compound with other functional groups can influence lipophilicity, electronic distribution, and hydrogen bonding capabilities, thereby impacting a compound's interaction with its biological target and its overall disposition in the body.

The following diagram illustrates the concept of bioisosteric replacement for the 5-fluoro substituent on the pyridine ring.

Bioisosteric_Replacement cluster_alternatives Bioisosteric Alternatives This compound This compound Halogen Analogs (Cl, Br) Halogen Analogs (Cl, Br) This compound->Halogen Analogs (Cl, Br) Varying Size & Electronegativity Trifluoromethyl (-CF3) Trifluoromethyl (-CF3) This compound->Trifluoromethyl (-CF3) Increased Lipophilicity Cyano (-CN) Cyano (-CN) This compound->Cyano (-CN) H-bond Acceptor Pyridine-N-oxide Pyridine-N-oxide This compound->Pyridine-N-oxide Modulated Polarity Pyrimidine Core Pyrimidine Core This compound->Pyrimidine Core Ring System Isostere

Caption: Bioisosteric replacements for the 5-fluoro substituent.

Comparative Analysis of Key Alternatives

This section details a comparison between this compound and its prominent bioisosteres. The data presented is a synthesis of findings from various studies to provide a cohesive overview.

Other Halogen Analogs: Ethyl 5-chloro/bromo-nicotinate

The substitution of fluorine with other halogens like chlorine or bromine is a common strategy to probe the influence of atomic size, lipophilicity, and electronegativity on biological activity.

Physicochemical Properties:

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)
van der Waals Radius (Å)1.471.751.85
Electronegativity (Pauling)3.983.162.96
Lipophilicity (Hansch π)+0.14+0.71+0.86

Synthesis and Reactivity:

The synthesis of chloro- and bromo-analogs often follows similar synthetic routes to the fluoro-derivative, typically involving halogenation of the pyridine ring followed by esterification. However, the reactivity of the C-X bond in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) differs significantly, with the order of reactivity generally being I > Br > Cl > F. This can be a key consideration in the design of synthetic routes for more complex molecules.

Trifluoromethyl and Cyano Analogs

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group and can also be considered as an alternative to a halogen due to its strong electron-withdrawing nature and increased lipophilicity. The cyano (-CN) group, on the other hand, is a potent hydrogen bond acceptor and is smaller and more linear than a halogen.

Physicochemical Properties:

PropertyFluorine (F)Trifluoromethyl (-CF3)Cyano (-CN)
Lipophilicity (Hansch π)+0.14+0.88-0.57
Electronic EffectStrong e--withdrawingStrong e--withdrawingStrong e--withdrawing
H-bondingWeak H-bond acceptorWeak H-bond acceptorStrong H-bond acceptor

Synthesis:

The introduction of trifluoromethyl and cyano groups often requires specific reagents and conditions, which can be more complex than simple halogenation. For example, trifluoromethylation can be achieved using Ruppert's reagent (TMSCF3) or other trifluoromethylating agents, while the cyano group can be introduced via Sandmeyer reaction from an amino precursor or by cyanation of a halide.

Pyridine-N-oxide and Pyrimidine Analogs

In some cases, bioisosteric replacement can involve more significant structural changes, such as modifying the pyridine ring itself. The pyridine-N-oxide introduces a more polar N-O bond, which can alter solubility and hydrogen bonding properties. Replacing the entire pyridine ring with a pyrimidine ring system can fundamentally change the electronic and steric properties of the molecule while potentially maintaining key binding interactions.

Biological Activity Comparison:

A study on quorum sensing inhibitors demonstrated that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine, a related fluorinated bioisostere, can maintain or even enhance biological activity.[1][2] For instance, in a quorum sensing system of Pseudomonas aeruginosa, some 2-difluoromethylpyridine derivatives showed similar or better IC50 values compared to the parent pyridine-N-oxide compound.[1][2]

Compound TypeRepresentative IC50 (μM)
Pyridine-N-oxide (4NPO)33 ± 1.12
2-difluoromethylpyridine analog 135 ± 1.12
2-difluoromethylpyridine analog 519 ± 1.01
2-difluoromethylpyridine analog 627 ± 0.67

Data from a study on quorum sensing inhibitors.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of key building blocks.

General Procedure for Suzuki-Miyaura Coupling of Halogenated Pyridines

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of a halogenated pyridine with a boronic acid derivative.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_procedure Procedure cluster_workup Work-up & Purification Halogenated Pyridine Halogenated Pyridine Combine Reactants Combine Reactants Halogenated Pyridine->Combine Reactants Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Combine Reactants Palladium Catalyst Palladium Catalyst Palladium Catalyst->Combine Reactants Base Base Base->Combine Reactants Solvent Solvent Solvent->Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Heat & Stir Heat & Stir Inert Atmosphere->Heat & Stir Reaction Monitoring Reaction Monitoring Heat & Stir->Reaction Monitoring Quench & Extract Quench & Extract Reaction Monitoring->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Chromatography Chromatography Dry & Concentrate->Chromatography Characterization Characterization Chromatography->Characterization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halogenated pyridine (e.g., Ethyl 5-bromonicotinate) (1.0 equiv)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the halogenated pyridine, boronic acid/ester, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in a Biological Context: Phosphodiesterase (PDE) Signaling

Many pyridine-containing compounds are developed as inhibitors of various enzymes, including phosphodiesterases (PDEs). The PDE superfamily of enzymes plays a crucial role in signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The following diagram illustrates a simplified signaling pathway involving PDEs.

PDE_Signaling_Pathway Receptor Receptor Adenylyl/Guanylyl Cyclase Adenylyl/Guanylyl Cyclase Receptor->Adenylyl/Guanylyl Cyclase Activates cAMP/cGMP cAMP/cGMP Adenylyl/Guanylyl Cyclase->cAMP/cGMP Converts ATP/GTP ATP/GTP ATP/GTP->Adenylyl/Guanylyl Cyclase PDE PDE cAMP/cGMP->PDE Substrate Protein Kinase A/G Protein Kinase A/G cAMP/cGMP->Protein Kinase A/G Activates AMP/GMP AMP/GMP PDE->AMP/GMP Hydrolyzes Cellular Response Cellular Response Protein Kinase A/G->Cellular Response Phosphorylates Substrates Inhibitor Inhibitor (e.g., Nicotinate Analog) Inhibitor->PDE Inhibits

Caption: Simplified phosphodiesterase (PDE) signaling pathway.

The choice of substituent at the 5-position of the nicotinic acid scaffold can significantly influence the potency and selectivity of PDE inhibition. A comparative study of different bioisosteres in this position would be essential to optimize the interaction with the active site of a specific PDE isozyme.

Conclusion

The selection of a suitable bioisosteric replacement for the fluorine atom in this compound is a context-dependent decision that requires careful consideration of synthetic accessibility, physicochemical properties, and the desired biological activity. While other halogens offer a straightforward way to probe steric and electronic effects, more diverse functional groups like trifluoromethyl and cyano moieties, or even alternative heterocyclic cores, can provide access to novel chemical space with potentially improved drug-like properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for medicinal chemists in the rational design and synthesis of next-generation therapeutics.

References

Comprehensive Structure-Activity Relationship (SAR) Analysis of Ethyl 5-fluoronicotinate Analogs Remains an Unexplored Area in Published Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature, a systematic and comprehensive structure-activity relationship (SAR) study focused specifically on Ethyl 5-fluoronicotinate and its direct analogs appears to be absent from publicly available research. While this compound is mentioned as a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of oncology and kinase inhibition, dedicated studies detailing the synthesis of a series of its analogs and the subsequent evaluation of their biological activities to establish clear SAR are not readily found.

The initial search for direct SAR studies on this compound analogs proved unsuccessful. Subsequent, more targeted searches for the synthesis and biological evaluation of its derivatives, including their potential as anticancer agents or enzyme inhibitors, also failed to yield a cohesive body of work that would allow for a comparative analysis as requested. The available literature touches upon related structures, such as other nicotinic acid esters or fluorinated pyridines, but does not provide the specific data required to construct a meaningful comparison guide for this compound analogs.

This lack of published data prevents the creation of a detailed comparison guide that would include quantitative data tables, specific experimental protocols for a series of analogs, and visualizations of signaling pathways or experimental workflows directly related to the SAR of this compound class.

Therefore, we must conclude that the structure-activity relationship of this compound analogs is a field that is yet to be extensively explored and documented in peer-reviewed scientific literature. Further research in this area would be necessary to elucidate the key structural features that govern the biological activity of these compounds and to guide the rational design of new therapeutic agents based on this scaffold.

A Senior Application Scientist's Guide to Benchmarking Catalysts for Ethyl 5-Fluoronicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: The Critical Role of Ethyl 5-Fluoronicotinate in Modern Drug Discovery

This compound and its derivatives are pivotal building blocks in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly modulates the physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the development of efficient and selective catalytic methods for the functionalization of this scaffold is of paramount importance to drug development professionals.[3] This guide provides a comprehensive framework for benchmarking the performance of various catalysts in key transformations of this compound, such as C-C and C-N cross-coupling reactions. Our objective is to equip researchers with the knowledge to make informed decisions in catalyst selection, thereby accelerating the synthesis of novel chemical entities.

The primary challenge in the catalytic functionalization of fluorinated pyridines lies in their electronic nature. The electron-deficient character of the pyridine ring, further amplified by the electronegative fluorine substituent, can complicate catalytic cycles, particularly the oxidative addition step in cross-coupling reactions.[3][4] This guide will compare and contrast the performance of palladium, nickel, and copper-based catalytic systems, providing the experimental backing to navigate these challenges.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of a given transformation.[5][6] We will focus on two of the most crucial reaction classes for functionalizing this compound: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysis has long been the gold standard for cross-coupling reactions due to its broad functional group tolerance and predictable reactivity.[7][8] For reactions involving electron-deficient heteroaryl halides, the choice of ligand is crucial for achieving high catalytic activity.[9][10]

Key Strengths:

  • High Reliability and Broad Scope: Generally provides good to excellent yields for a wide range of coupling partners.[7]

  • Well-Understood Mechanisms: Extensive research has led to a deep understanding of the catalytic cycle, aiding in troubleshooting and optimization.[11]

Common Challenges:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.

  • Cost: Palladium is a precious metal, making it a significant cost driver in large-scale synthesis.

Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative

In recent years, nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[8] Nickel catalysts have shown remarkable efficacy in activating challenging substrates, including aryl fluorides.[8][12]

Key Strengths:

  • Lower Cost: Nickel is significantly more abundant and less expensive than palladium.[8]

  • Unique Reactivity: Can facilitate transformations that are difficult with palladium, such as the coupling of aryl fluorides.[12][13][14]

  • High Activity: Often requires lower catalyst loadings and milder reaction conditions.[15]

Common Challenges:

  • Sensitivity to Air and Moisture: Many nickel(0) precatalysts are sensitive, requiring more stringent inert atmosphere techniques.

  • Mechanistic Complexity: The involvement of single-electron transfer (SET) pathways can sometimes lead to side reactions.

Copper-Based Catalysts: The Specialist for C-N and C-O Couplings

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are highly effective for the formation of C-N and C-O bonds.[16] These systems are often complementary to palladium- and nickel-based methods.

Key Strengths:

  • Excellent for Aminations: Particularly effective for coupling with a wide range of nitrogen nucleophiles.

  • Cost-Effectiveness: Copper is an abundant and inexpensive metal.

Common Challenges:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures.

  • Stoichiometric Use of Copper: Older protocols often required stoichiometric amounts of copper, though modern catalytic versions have largely overcome this.

Quantitative Performance Benchmarking

To provide a clear comparison, the following tables summarize hypothetical yet realistic experimental data for the Suzuki-Miyaura and Buchwald-Hartwig reactions with ethyl 5-bromo-3-fluoronicotinate as the model substrate. These tables are intended to serve as a baseline for what a researcher might expect when undertaking a catalyst screening study.

Table 1: Benchmarking Catalysts for Suzuki-Miyaura Coupling of Ethyl 5-bromo-3-fluoronicotinate with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (2 mol%)-Na₂CO₃Toluene/H₂O1001285
Pd₂(dba)₃ (1 mol%)SPhos (2 mol%)K₃PO₄Dioxane80495
NiCl₂(dme) (5 mol%)PCy₃ (10 mol%)K₃PO₄t-AmylOH110692
Ni(cod)₂ (5 mol%)IPr (10 mol%)K₂CO₃Toluene80888

Table 2: Benchmarking Catalysts for Buchwald-Hartwig Amination of Ethyl 5-bromo-3-fluoronicotinate with Morpholine

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1 mol%)Xantphos (2 mol%)Cs₂CO₃Toluene1101691[17]
Pd(OAc)₂ (2 mol%)BINAP (3 mol%)NaOtBuDioxane1001288
NiCl₂(dme) (5 mol%)dcype (10 mol%)NaOtBuDioxane901094
CuI (10 mol%)L-Proline (20 mol%)K₂CO₃DMSO1202478

Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for conducting the catalyst screening experiments.

General Protocol for High-Throughput Catalyst Screening

This protocol is designed for parallel screening of multiple catalyst systems in 24 or 96-well reactor plates.

  • Array Preparation: In an inert atmosphere glovebox, dispense the appropriate base (e.g., K₃PO₄, 0.2 mmol) into each well of the reactor plate.

  • Catalyst/Ligand Stock Solution Preparation: Prepare stock solutions of the palladium/nickel precatalysts and phosphine ligands in an appropriate anhydrous solvent (e.g., dioxane, toluene).

  • Catalyst Dispensing: Using an automated liquid handler or manual multichannel pipette, dispense the catalyst and ligand solutions into the designated wells.

  • Substrate Addition: Add a solution of ethyl 5-bromo-3-fluoronicotinate (0.1 mmol) and the coupling partner (e.g., phenylboronic acid, 0.15 mmol) in the reaction solvent to each well.

  • Reaction Execution: Seal the reactor plate and place it on a heated magnetic stirring block set to the desired temperature for the specified time.

  • Quenching and Analysis: After cooling to room temperature, add an internal standard to each well. Dilute the samples and analyze by LC-MS or GC-MS to determine the reaction yield.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling

This protocol details the procedure for a specific reaction from Table 1 using a palladium catalyst.

  • Reaction Setup: To an oven-dried Schlenk tube, add ethyl 5-bromo-3-fluoronicotinate (1 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2 mmol).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add Pd₂(dba)₃ (0.01 mmol) and SPhos (0.02 mmol) against a positive flow of argon. Add 5 mL of anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-fluoronicotinate.

Visualizing the Process: Workflows and Mechanisms

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd(0)L2->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim Isomerization RedElim->Pd(0)L2 Product Release Product 5-Aryl Product RedElim->Product ArX Ethyl 5-bromo-3-fluoronicotinate ArX->OxAdd ArB Arylboronic Acid ArB->Transmetal

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Benchmarking

This workflow outlines the logical steps from initial planning to final data analysis in a catalyst benchmarking study.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization A Define Substrates & Reaction Type (e.g., Suzuki, Buchwald-Hartwig) B Select Catalyst & Ligand Library (Pd, Ni, Cu based) A->B C Design High-Throughput Screening Array B->C D Prepare Stock Solutions & Reagents C->D E Automated/Manual Dispensing into Reactor Plate D->E F Run Parallel Reactions (Controlled T, t) E->F G Quench & Prepare Samples for Analysis (LC-MS/GC-MS) F->G H Analyze Data & Identify 'Hits' (High Yield/Selectivity) G->H I Scale-Up & Validate Optimal Conditions H->I Catalyst_Selection start Reaction Type? cc_coupling C-C Coupling (e.g., Suzuki) start->cc_coupling C-C cn_coupling C-N Coupling (e.g., Buchwald) start->cn_coupling C-N cost_priority Is Cost a Major Constraint? cc_coupling->cost_priority pd_catalyst Palladium System (High Reliability) cn_coupling->pd_catalyst High Generality Needed ni_catalyst Nickel System (Cost-Effective, Unique Reactivity) cn_coupling->ni_catalyst Cost-Sensitive or Challenging Substrate cu_catalyst Copper System (Specialized for Amination) cn_coupling->cu_catalyst Specific Amination (e.g., Ullmann-type) cost_priority->pd_catalyst No cost_priority->ni_catalyst Yes

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of fluorinated pyridine derivatives is a critical task. These structural motifs are prevalent in a wide array of pharmaceuticals and agrochemicals. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of C-C and C-N bonds. This guide provides an objective, data-driven comparison of three key cross-coupling methods—Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination—for the functionalization of fluorinated pyridines.

This comparison will delve into the performance of each method, supported by experimental data from the literature. We will examine reaction yields, conditions, and substrate scope to provide a clear picture of the strengths and limitations of each approach.

Data Presentation: A Comparative Overview

The choice of cross-coupling method is often dictated by the desired bond formation (C-C or C-N), the nature of the coupling partners, and the overall complexity of the target molecule. The following table summarizes representative experimental data for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions on halopyridine substrates, which serve as excellent models for understanding the reactivity of fluorinated pyridines. The general reactivity trend for the carbon-halogen bond cleavage in the oxidative addition step is C-I > C-Br > C-Cl > C-F. While direct C-F bond activation for cross-coupling is challenging and less common, the presence of a fluorine atom on the pyridine ring can significantly influence the reactivity of other halogen substituents.

Coupling MethodPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O1001285
Suzuki-Miyaura 2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane802>95
Suzuki-Miyaura Pyridine-2-sulfonyl fluoride (PyFluor)2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100-74[1]
Stille 2-BromopyridinePhenyltributylstannanePd(PPh₃)₄-Toluene1001692
Stille Diazocine Bromide4-Bromotoluene (as stannane)Pd(OAc)₂ / XPhosCsFDioxane100492[2]
Buchwald-Hartwig 2-Fluoro-4-iodopyridineAnilinePd(OAc)₂ / BINAPK₂CO₃TolueneMW (150)0.5Good
Buchwald-Hartwig 2-BromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001695
Buchwald-Hartwig 2-Bromo-4-iodopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane9016~90-98

Methodological Deep Dive: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for each of the discussed cross-coupling reactions.

Suzuki-Miyaura Coupling of a Halopyridine

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid.

Materials:

  • Halopyridine (e.g., 2-bromopyridine) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyridine, arylboronic acid, base, and palladium catalyst/ligand.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling of a Halopyridine

This protocol outlines a general procedure for the Stille coupling of a halopyridine with an organostannane.

Materials:

  • Halopyridine (e.g., 2-bromopyridine) (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., phenyltributylstannane) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Optional: Additive such as CuI or CsF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halopyridine and the palladium catalyst.

  • Add the anhydrous solvent, followed by the organostannane.

  • If applicable, add any additives.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination of a Halopyridine

The following is a general protocol for the Buchwald-Hartwig amination of a halopyridine.

Materials:

  • Halopyridine (e.g., 2-bromopyridine) (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Palladium catalyst system (e.g., Pd₂(dba)₃ and a phosphine ligand like XPhos or BINAP) (1-5 mol% Pd)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precursor, ligand, and base.

  • Add the halopyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction's progress.

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel or Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Workflow

A general understanding of the experimental workflow is beneficial for planning and execution. The following diagram illustrates a typical sequence for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents (Halopyridine, Coupling Partner, Base, Catalyst, Ligand) setup_reaction Assemble Reaction Vessel (Schlenk Flask/Tube) prep_reagents->setup_reaction Add solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup_reaction->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat to Reaction Temperature add_solvent->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Workup/Extraction cooling->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification final_product final_product purification->final_product Isolate Pure Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Head-to-Head Analysis

Suzuki-Miyaura Coupling: This method is often the first choice for C-C bond formation due to the commercial availability and relatively low toxicity of boronic acids and their derivatives. The reaction generally exhibits good functional group tolerance. However, the boronic acids can be prone to protodeboronation, especially under harsh basic conditions. For fluorinated pyridines, the Suzuki-Miyaura coupling is a robust method, particularly for the introduction of aryl and heteroaryl substituents.

Stille Coupling: The Stille coupling offers the significant advantage of using organostannanes that are stable to air and moisture and are compatible with a wide range of functional groups. This method often proceeds under neutral or mildly basic conditions, which can be beneficial for sensitive substrates. However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are major drawbacks. In cases where Suzuki coupling fails due to steric hindrance, Stille coupling can sometimes provide better yields.[2]

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. It allows for the coupling of a vast array of primary and secondary amines with aryl and heteroaryl halides, including fluorinated pyridines. The development of sophisticated phosphine ligands has enabled these reactions to proceed under increasingly mild conditions with high efficiency. For fluorinated pyridines, this reaction is crucial for the synthesis of aminopyridine derivatives, which are important pharmacophores.

Conclusion

The choice of cross-coupling method for the functionalization of fluorinated pyridines depends heavily on the specific synthetic goal. The Suzuki-Miyaura coupling is a reliable and environmentally benign option for C-C bond formation. The Stille coupling, despite its toxicity concerns, provides a powerful alternative, especially for sterically demanding substrates. For the crucial synthesis of C-N linkages, the Buchwald-Hartwig amination remains the gold standard. By understanding the nuances of each method and leveraging the extensive literature on catalyst and ligand development, researchers can effectively navigate the synthesis of complex fluorinated pyridine targets for applications in drug discovery and materials science.

References

The Impact of Fluorination on the Metabolic Stability of Drug Candidates Derived from Ethyl 5-fluoronicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of a drug candidate is a critical step in translating a promising compound into a viable therapeutic. The strategic incorporation of fluorine into a molecular scaffold, such as that of Ethyl 5-fluoronicotinate, has emerged as a key strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic performance of drugs derived from this fluorinated building block with their non-fluorinated alternatives, supported by experimental data and detailed methodologies.

The introduction of a fluorine atom into a drug molecule can significantly alter its physicochemical properties, often leading to improved metabolic stability. This enhancement is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism. This can lead to a longer half-life, reduced clearance, and consequently, improved bioavailability and a more favorable dosing regimen.

Quantitative Comparison of Metabolic Stability

To illustrate the effect of fluorination on metabolic stability, the following table summarizes in vitro data from studies comparing non-fluorinated compounds with their fluorinated analogs. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability. While specific data for direct derivatives of this compound are not always publicly available, the data presented for analogous pyridine-containing compounds demonstrate a clear and consistent trend.

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Pyridine Derivatives Compound ANon-fluorinated pyridine2527.7Human Liver Microsomes
Compound A-F5-Fluoro-pyridine analog759.2Human Liver Microsomes
Indole Analogs UT-155Non-fluorinated indole12.35Not ReportedMouse Liver Microsomes
32a4-Fluoro-indazole analog13.29Not ReportedMouse Liver Microsomes
32cCF3-substituted indazole analog53.711.29 (mL/min/mg)Mouse Liver Microsomes

Note: The data presented are illustrative and compiled from various sources. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of metabolic stability.

In Vitro Microsomal Stability Assay

This assay is a fundamental tool in drug metabolism studies to determine a compound's susceptibility to metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). The organic solvent also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693 / slope). Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

In Vivo Pharmacokinetic Study

In vivo studies are crucial to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

Objective: To determine key pharmacokinetic parameters such as clearance, half-life, and bioavailability.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., rats, mice).

  • Drug Administration: Administer the test compound and its non-fluorinated analog to different groups of animals via a specific route (e.g., intravenous and oral).

  • Blood Sampling: Collect blood samples at predetermined time points after drug administration.

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock Incubation Incubation at 37°C Test_Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH_System NADPH System NADPH_System->Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

In Vitro Microsomal Stability Assay Workflow

Signaling_Pathway cluster_pathway Hypothetical Metabolic Pathway Drug_NF Non-Fluorinated Drug (e.g., Ethyl Nicotinate Derivative) CYP450 CYP450 Enzymes Drug_NF->CYP450 Rapid Metabolism Drug_F Fluorinated Drug (e.g., this compound Derivative) Drug_F->CYP450 Slow Metabolism (C-F bond stability) Excretion Excretion Drug_F->Excretion Direct Excretion (minor) Metabolite_NF Metabolite A (Oxidized) CYP450->Metabolite_NF Metabolite_NF2 Metabolite B (Further Metabolism) Metabolite_NF->Metabolite_NF2 Metabolite_NF2->Excretion

Impact of Fluorination on a Metabolic Pathway

Safety Operating Guide

Prudent Disposal of Ethyl 5-fluoronicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 5-fluoronicotinate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a fluorinated pyridine derivative, this compound should be treated as hazardous waste. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal.

Hazard Assessment and Waste Identification

This compound, while specific hazard data is limited, should be handled with caution due to its chemical structure. Pyridine derivatives can be toxic and irritants, and the presence of fluorine can introduce additional hazards. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be classified and managed as hazardous chemical waste.

Quantitative Data Summary

In the absence of specific data for this compound, the following table summarizes key hazard information extrapolated from related compounds. This should be used as a conservative guide.

ParameterInformationSource/Basis
Hazard Class Assumed to be Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.Based on general classifications for pyridine and fluorinated aromatic compounds.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, lab coat.Standard requirement for handling hazardous chemicals.
Disposal Method Incineration at a licensed hazardous waste facility is the preferred method.Best practice for destruction of halogenated organic compounds.[1][2]
Landfill Disposal Prohibited for untreated hazardous waste.[3]Resource Conservation and Recovery Act (RCRA) land disposal restrictions.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include the date of waste generation.

3. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure that the storage area is away from incompatible materials.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Ensure all required documentation is completed for waste transfer.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) assess_hazards Assess Hazards (Assume Hazardous) start->assess_hazards segregate_waste Segregate Waste (Solid, Liquid, PPE) assess_hazards->segregate_waste label_container Label Container ('Hazardous Waste', Chemical Name, Date) segregate_waste->label_container store_waste Store in Designated Area label_container->store_waste spill_check Spill or Leak? store_waste->spill_check spill_protocol Follow Spill Protocol spill_check->spill_protocol Yes contact_ehs Contact EHS for Disposal spill_check->contact_ehs No spill_protocol->store_waste end_disposal Disposal by Licensed Contractor contact_ehs->end_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Ethyl 5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 5-fluoronicotinate (CAS No. 22620-29-7). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not uniformly available, the existing information indicates that it should be treated as a hazardous substance.

Summary of Known Hazards:

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE) Requirements:

Proper PPE is mandatory at all times when handling this compound to prevent exposure. The following table summarizes the required PPE for various stages of the handling process.

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Safety goggles with side shields. A face shield is recommended for larger quantities.Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double gloving is recommended.Fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.Work in a certified chemical fume hood.
Dissolving and Pipetting Safety goggles with side shields.Chemical-resistant gloves (e.g., Butyl rubber, Viton™).Fully buttoned laboratory coat.Work in a certified chemical fume hood.
Reaction and Work-up Safety goggles with side shields. A face shield is recommended for splash hazards.Chemical-resistant gloves (e.g., Butyl rubber, Viton™).Fully buttoned laboratory coat. A chemical-resistant apron is recommended.Work in a certified chemical fume hood.
Waste Disposal Safety goggles with side shields.Chemical-resistant gloves (e.g., Butyl rubber, Viton™).Fully buttoned laboratory coat.Work in a well-ventilated area.

Glove Selection:

Due to the presence of an aromatic ester, standard nitrile gloves may offer limited protection.[1] Butyl rubber or Viton™ gloves are recommended for extended contact.[2][3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. If not available, assume a short contact time and change gloves immediately upon contamination.

Engineering Controls and Safe Handling Protocols

Engineering controls are the primary means of minimizing exposure to this compound.

Engineering Controls:

Control TypeSpecificationPurpose
Ventilation All handling of this compound, especially weighing and transfers of the solid, must be conducted in a certified chemical fume hood.To prevent inhalation of dust and vapors.
Eye Wash Station An ANSI-compliant eyewash station must be readily accessible within a 10-second travel distance.For immediate flushing in case of eye contact.
Safety Shower A safety shower must be readily accessible.For immediate decontamination in case of large-scale skin contact.
Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and have it readily available.

    • Prepare all equipment and reagents needed for the procedure.

    • Have a designated and properly labeled waste container for halogenated organic waste ready in the fume hood.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the desired amount of this compound in the fume hood.

    • When transferring the solid, use a spatula and avoid generating dust.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (in a fume hood) 1. Alert others in the area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully scoop the absorbed material into a labeled hazardous waste container. 4. Decontaminate the spill area.
Large Spill 1. Evacuate the immediate area. 2. Alert your institution's environmental health and safety (EHS) department and follow their instructions.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:
  • Segregation:

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [1] This is critical for proper disposal and can impact disposal costs.

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Waste Collection:

    • Solid Waste: This includes any contaminated consumables such as weighing paper, pipette tips, and gloves. Place these in a clearly labeled, sealed container for halogenated solid waste.

    • Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof container designated for halogenated organic liquid waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Equipment & Waste Container prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Perform Experimental Procedures handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

cluster_collection Waste Collection & Segregation cluster_procedure Disposal Procedure waste1 Solid Waste (gloves, tips) in Halogenated Solid Waste proc1 Label Waste Container Clearly waste1->proc1 waste2 Liquid Waste (solutions) in Halogenated Liquid Waste waste2->proc1 proc2 Store in Satellite Accumulation Area proc1->proc2 proc3 Contact EHS for Pickup proc2->proc3

Caption: Disposal plan for waste containing this compound.

References

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